molecular formula C6H14N2 B054143 trans-1,2-Cyclohexanediamine CAS No. 1121-22-8

trans-1,2-Cyclohexanediamine

Cat. No.: B054143
CAS No.: 1121-22-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

DNH is an amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
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InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Canonical SMILES

C1CCC(C(C1)N)N
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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CAS No.

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, trans-
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Record name 1,2-Diaminocyclohexane, (-)-
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Record name 1,2-Cyclohexanediamine, (1R,2R)-rel-
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Record name 1,2-Cyclohexanediamine, (1R,2R)
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereoisomers of trans-1,2-Cyclohexanediamine

Introduction

1,2-Cyclohexanediamine (B1199290) (DACH) is an organic compound with the chemical formula C₆H₁₀(NH₂)₂.[1] It exists as three distinct stereoisomers.[2][3] These are the cis-1,2-diaminocyclohexane (B74578) and the two enantiomers of trans-1,2-diaminocyclohexane.[3] The mixture of these isomers is a colorless to pale yellow, corrosive liquid.[3][4]

The trans isomer, in its enantiomerically pure forms—(1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane—is a crucial building block in the field of asymmetric catalysis.[1] Its C₂-symmetrical scaffold is fundamental to the synthesis of chiral ligands and auxiliaries that are instrumental in creating stereoselective chemical transformations.[5] Furthermore, the (1R,2R)-diaminocyclohexane isomer is a critical component of Oxaliplatin, a significant anticancer drug.[1] This guide provides a detailed examination of the structure, stereoisomers, conformational analysis, and experimental protocols related to this compound.

Structure and Stereoisomers

1,2-Cyclohexanediamine possesses two stereocenters, leading to the existence of three stereoisomers. These isomers include a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[2]

  • (1R,2R)-1,2-Cyclohexanediamine and (1S,2S)-1,2-Cyclohexanediamine: These are non-superimposable mirror images of each other, constituting the enantiomeric trans pair. They are chiral and optically active.

  • cis-1,2-Cyclohexanediamine: This isomer is achiral due to an internal plane of symmetry, making it a meso compound.

The racemic mixture of the trans isomers can be separated into its individual enantiomers through a process known as chiral resolution.[1]

G Stereoisomers of 1,2-Cyclohexanediamine cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomer (Meso) 1R,2R (1R,2R)-1,2-Cyclohexanediamine (Chiral) 1S,2S (1S,2S)-1,2-Cyclohexanediamine (Chiral) 1R,2R->1S,2S Mirror Images cis cis-1,2-Cyclohexanediamine (Achiral, Meso) Isomers 1,2-Cyclohexanediamine Isomers->1R,2R Diastereomer of cis Isomers->cis

Caption: Logical relationship of 1,2-cyclohexanediamine stereoisomers.

Conformational Analysis of this compound

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For trans-1,2-disubstituted cyclohexanes, two principal chair conformations are possible through a ring-flip mechanism: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[6]

  • Diequatorial (e,e) Conformer: In this conformation, both amino groups occupy equatorial positions. This arrangement is sterically favorable as it minimizes steric hindrance.

  • Diaxial (a,a) Conformer: Following a ring-flip, both amino groups move to axial positions. This conformation is significantly less stable due to severe steric clashes known as 1,3-diaxial interactions, where the axial amino groups interfere with the axial hydrogen atoms on carbons 3 and 5 (relative to each amino group).[7]

Consequently, the conformational equilibrium strongly favors the diequatorial conformer. It is estimated that trans-1,2-dimethylcyclohexane, a similar structure, exists almost exclusively in the diequatorial conformation, which is more stable by approximately 11.4 kJ/mol.[6][7] A similar energy difference is expected for this compound.

G Conformational Equilibrium of this compound cluster_A cluster_B A Diequatorial (e,e) Conformer (More Stable) B Diaxial (a,a) Conformer (Less Stable) A->B Ring Flip label_A Minimal 1,3-diaxial interactions label_B Significant 1,3-diaxial interactions (High Steric Strain)

Caption: Equilibrium between diequatorial and diaxial conformers.

Physicochemical Properties

The key properties of racemic this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₄N₂[8]
Molecular Weight 114.19 g/mol [8]
Appearance Colorless to pale yellow liquid[4]
Density 0.951 g/mL at 25 °C
Melting Point 14-15 °C
Boiling Point 79-81 °C at 15 mmHg
Refractive Index n20/D 1.489
CAS Number 1121-22-8[8]

Synthesis and Chiral Resolution

Synthesis

A mixture of cis and trans isomers of 1,2-cyclohexanediamine is typically produced via the hydrogenation of o-phenylenediamine.[1] This mixture serves as the starting material for the isolation of the racemic trans isomer and its subsequent resolution.

Experimental Protocol: Chiral Resolution

The most common method for resolving racemic this compound involves fractional crystallization of diastereomeric salts formed with an enantiomerically pure chiral resolving agent, such as tartaric acid.[1][9]

Objective: To isolate (1R,2R)-1,2-diaminocyclohexane from a racemic mixture using L-(+)-tartaric acid.

Materials:

  • (±)-trans-1,2-diaminocyclohexane

  • L-(+)-tartaric acid

  • Distilled water

  • Glacial acetic acid

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

  • Diethyl ether or Dichloromethane

Procedure:

  • Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water with stirring until a homogeneous solution is obtained.[10][11]

  • Addition of Diamine: Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2 equivalents) to the tartaric acid solution. The addition should be controlled to manage the exothermic reaction, allowing the temperature to rise to approximately 70°C.[10][11]

  • Precipitation: To the resulting clear solution, add glacial acetic acid. A white precipitate, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt, should form immediately.[11]

  • Crystallization and Isolation: Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours. Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize precipitation.[11]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water, followed by several rinses with cold methanol to remove impurities.[11]

  • Drying: Dry the solid product under reduced pressure to yield the diastereomeric salt.[11]

  • Liberation of Free Amine: Suspend the dried tartrate salt in a suitable solvent like dichloromethane.[10] Add an excess of aqueous NaOH solution with stirring to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane.

  • Extraction: Extract the free diamine into an organic solvent (e.g., ether or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine as a colorless oil.[10]

The (1S,2S)-enantiomer can be isolated from the mother liquor using D-(-)-tartaric acid. The enantiomeric excess (ee) of the final product is typically determined using chiral HPLC or NMR spectroscopy.[9]

G Workflow for Chiral Resolution of this compound cluster_proc Resolution Process start Racemic (±)-trans-DACH + L-(+)-Tartaric Acid react Formation of Diastereomeric Salts in Aqueous Solution start->react precip Precipitation with Glacial Acetic Acid react->precip cool Cooling & Crystallization precip->cool filter Vacuum Filtration & Washing cool->filter salt Isolated (1R,2R)-DACH Tartrate Salt (Solid) filter->salt mother_liquor Mother Liquor (Contains (1S,2S)-DACH salt) filter->mother_liquor liberate Liberation of Free Amine (Addition of NaOH) salt->liberate extract Extraction & Solvent Removal liberate->extract end Pure (1R,2R)-DACH extract->end

Caption: Experimental workflow for the resolution of racemic trans-DACH.

Applications

Enantiopure this compound is a cornerstone in modern asymmetric synthesis and pharmaceutical development.

  • Asymmetric Catalysis: It is a precursor to a wide array of C₂-symmetric chiral ligands.[1] Notable examples include the ligands used in the Jacobsen Epoxidation for the enantioselective epoxidation of unfunctionalized olefins and the Trost Ligand for asymmetric allylic alkylation reactions.[1]

  • Drug Development: The (1R,2R)-isomer is a key component of Oxaliplatin , a platinum-based chemotherapy drug used to treat colorectal cancer.[1] The diamine ligand is critical for the drug's mechanism of action and efficacy.

  • Chiral Reagents and Auxiliaries: Derivatives of trans-DACH are utilized as chiral auxiliaries, directing the stereochemical outcome of various chemical reactions.[5] They are also employed in the creation of chiral stationary phases for HPLC, enabling the analytical and preparative separation of enantiomers.[5]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its structural rigidity, conferred by the cyclohexane backbone, and the stereochemically defined orientation of its two amino groups make it an exceptional chiral scaffold. A thorough understanding of its stereoisomers, conformational preferences, and the protocols for its resolution is essential for its effective application in asymmetric synthesis, catalysis, and the development of novel therapeutics. The continued exploration of this versatile diamine promises to yield further innovations in chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane: Properties, Safety, and Applications in Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-1,2-Diaminocyclohexane , a chiral diamine, is a cornerstone in modern organic chemistry and drug discovery. Its rigid C2-symmetric scaffold has made it an indispensable tool for the synthesis of a vast array of chiral ligands and organocatalysts. This technical guide provides comprehensive information on its chemical properties, safety and handling, and its pivotal role in asymmetric catalysis and the development of therapeutic agents.

Core Properties and Identification

(1S,2S)-(+)-1,2-Diaminocyclohexane, often abbreviated as (1S,2S)-DACH, is a colorless to light yellow solid at room temperature. Its unique stereochemistry is central to its utility in inducing enantioselectivity in chemical reactions.

PropertyValue
CAS Number 21436-03-3
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance White to light yellow crystalline powder
Melting Point 40-43 °C
Boiling Point 104-110 °C at 40 mmHg
Optical Activity [α]²⁰/D +25°, c = 5 in 1 M HCl
Solubility Soluble in water and methanol

Safety and Handling

(1S,2S)-(+)-1,2-Diaminocyclohexane is classified as a corrosive substance that can cause severe skin burns and eye damage. Strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification
Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage Category 1

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor/physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician.
Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Applications in Asymmetric Synthesis

The primary application of (1S,2S)-(+)-1,2-Diaminocyclohexane is as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations.

Experimental Protocol: Synthesis of Jacobsen's Catalyst

Jacobsen's catalyst is a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized alkenes. (1S,2S)-DACH is a key component in the synthesis of the chiral salen ligand.

Step 1: Synthesis of the Salen Ligand

  • Dissolve (1S,2S)-(+)-1,2-Diaminocyclohexane (10 mmol) in absolute ethanol (B145695) (50 mL).

  • Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.

  • Heat the mixture to reflux for 1 hour. A yellow precipitate of the Schiff base (salen ligand) will form.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Complexation with Manganese(II)

  • Suspend the salen ligand (9 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 30 minutes.

  • Add manganese(II) acetate (B1210297) tetrahydrate (18 mmol, 2.0 equivalents) in one portion.

  • Continue refluxing for 1 hour.

  • Add lithium chloride (10 mmol, 1.1 equivalents) and continue to reflux for another 30 minutes. During this time, the color of the solution will change from yellow-orange to dark brown.

  • Cool the reaction mixture to room temperature and collect the brown precipitate of Jacobsen's catalyst by vacuum filtration.

  • Wash the catalyst with cold ethanol and dry under vacuum.

experimental_workflow_jacobsen cluster_step1 Step 1: Salen Ligand Synthesis cluster_step2 Step 2: Manganese Complexation DACH (1S,2S)-DACH Reflux1 Reflux DACH->Reflux1 Salicylaldehyde 3,5-di-tert-butylsalicylaldehyde Salicylaldehyde->Reflux1 Ethanol1 Absolute Ethanol Ethanol1->Reflux1 Filtration1 Filtration & Drying Reflux1->Filtration1 Salen_Ligand Chiral Salen Ligand Filtration1->Salen_Ligand Salen_Ligand_input Chiral Salen Ligand Salen_Ligand->Salen_Ligand_input Reflux2 Reflux Salen_Ligand_input->Reflux2 Mn_Acetate Manganese(II) Acetate Mn_Acetate->Reflux2 LiCl Lithium Chloride LiCl->Reflux2 Ethanol2 Absolute Ethanol Ethanol2->Reflux2 Filtration2 Filtration & Drying Reflux2->Filtration2 Jacobsens_Catalyst Jacobsen's Catalyst Filtration2->Jacobsens_Catalyst

Caption: Workflow for the synthesis of Jacobsen's catalyst.

Role in Drug Development: The Case of Platinum-Based Anticancer Agents

(1S,2S)-(+)-1,2-Diaminocyclohexane and its enantiomer are crucial components in the synthesis of several platinum-based anticancer drugs, most notably oxaliplatin (B1677828). The DACH ligand in these complexes is not merely a spectator; it plays a critical role in their mechanism of action and their ability to overcome resistance to other platinum-based drugs like cisplatin.

The primary mechanism of action for DACH-platinum complexes is the formation of covalent adducts with DNA.[1] This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of DACH-Platinum Anticancer Drugs

The induction of apoptosis by DACH-platinum complexes involves the activation of several key signaling pathways. A simplified representation of the intrinsic apoptotic pathway triggered by these drugs is shown below.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DACH_Pt DACH-Platinum Drug (e.g., Oxaliplatin) DNA_damage DNA Adduct Formation & DNA Damage DACH_Pt->DNA_damage p53_activation p53 Activation DNA_damage->p53_activation Bax_activation Bax Activation p53_activation->Bax_activation Mitochondrion Mitochondrion Bax_activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_activation Caspase Cascade Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_activation->Apoptosis

Caption: Apoptotic signaling pathway induced by DACH-platinum drugs.

The process begins with the DACH-platinum drug entering the cancer cell and forming adducts with the nuclear DNA. This DNA damage activates the tumor suppressor protein p53.[2] Activated p53 then promotes the activation of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then initiates a cascade of enzyme activations, primarily involving caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.[2]

Conclusion

(1S,2S)-(+)-1,2-Diaminocyclohexane is a molecule of significant importance in both academic research and the pharmaceutical industry. Its utility as a chiral building block for asymmetric catalysis is well-established, enabling the synthesis of enantiomerically pure compounds with high efficiency. Furthermore, its incorporation into platinum-based anticancer drugs has led to therapies with improved efficacy and the ability to overcome drug resistance. A thorough understanding of its properties, safe handling procedures, and its diverse applications is crucial for any researcher or professional working in the fields of organic synthesis and drug development.

References

Synthesis of Racemic trans-1,2-Cyclohexanediamine from o-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic trans-1,2-cyclohexanediamine from o-phenylenediamine (B120857). The process involves the catalytic hydrogenation of the aromatic ring of o-phenylenediamine to yield a mixture of cis- and this compound, followed by the separation and purification of the desired racemic trans isomer. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of racemic this compound from o-phenylenediamine is primarily a two-step process:

  • Catalytic Hydrogenation: The aromatic ring of o-phenylenediamine is reduced to a cyclohexane (B81311) ring using a catalyst, typically ruthenium-based, under high pressure and temperature. This reaction produces a mixture of stereoisomers of 1,2-cyclohexanediamine (B1199290).[1][2]

  • Isomer Separation and Purification: The desired this compound is separated from the cis isomer. This is often achieved by fractional crystallization of their salts, exploiting the differential solubility of the cis and trans isomers' salts.[3]

Synthesis_Pathway o_phenylenediamine o-Phenylenediamine isomer_mixture Mixture of cis- and This compound o_phenylenediamine->isomer_mixture Catalytic Hydrogenation (e.g., Ru/C, H2) trans_isomer Racemic this compound isomer_mixture->trans_isomer Isomer Separation (e.g., Salt Formation and Crystallization)

Figure 1: Chemical pathway for the synthesis of racemic this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis.

Catalytic Hydrogenation of o-Phenylenediamine

This protocol is based on a method utilizing a Ruthenium on activated carbon (Ru/AC) catalyst.[2]

Materials:

  • o-Phenylenediamine (o-PDA)

  • 5% (w/w) Ruthenium on activated carbon (Ru/AC) catalyst

  • Isopropanol

  • Sodium nitrite (B80452) (NaNO₂)

  • Distilled water

  • High-pressure autoclave reactor

  • Hydrogen gas supply

Procedure:

  • Charge a high-pressure autoclave reactor with 16.0 g of o-phenylenediamine, 75 mL of isopropanol, 3.0 g of 5% Ru/AC catalyst, 0.50 g of NaNO₂, and 4.0 mL of distilled water.[2]

  • Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 8.0 MPa.[2]

  • Heat the reactor to 170°C while stirring the mixture.[2]

  • Maintain these conditions for a sufficient time to ensure complete conversion of the o-phenylenediamine.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and this compound.

Table 1: Reaction Conditions for the Hydrogenation of o-Phenylenediamine

ParameterValueReference
Substrateo-Phenylenediamine[2]
Catalyst5% Ru/AC[2]
SolventIsopropanol[2]
AdditivesNaNO₂, Water[2]
Temperature170°C[2]
Pressure8.0 MPa[2]
o-PDA Conversion99.5%[2]
1,2-DACH Yield86.3%[2]
Separation of this compound

This procedure utilizes the differential solubility of the dihydrochloride (B599025) salts of the cis and trans isomers in methanol (B129727) to effect separation.[4]

Materials:

  • Crude mixture of cis- and this compound (from the previous step)

  • Methanol

  • Hydrogen chloride (HCl) gas or concentrated hydrochloric acid

  • Ether

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Dissolve the crude 1,2-cyclohexanediamine mixture in methanol.

  • Bubble hydrogen chloride gas through the stirred solution until the solution is acidic and no more precipitate forms. Alternatively, add concentrated hydrochloric acid dropwise. The dihydrochloride salts of the diamines will precipitate.[4]

  • The dihydrochloride salt of the trans-isomer is significantly less soluble in methanol than the cis-isomer's salt.[4]

  • Filter the reaction mixture to collect the precipitated this compound dihydrochloride.

  • Wash the collected solid with a small amount of cold methanol and then with ether.

  • To obtain the free base, suspend the this compound dihydrochloride in water and add a concentrated sodium hydroxide solution until the mixture is strongly basic.

  • Extract the liberated this compound with a suitable organic solvent (e.g., ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified racemic this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_hydrogenation Catalytic Hydrogenation cluster_separation Isomer Separation cluster_purification Purification charge_reactor Charge Reactor with o-PDA, Catalyst, Solvent reaction Pressurize with H2 Heat to 170°C, 8.0 MPa charge_reactor->reaction cooldown Cool and Vent reaction->cooldown filtration1 Filter to Remove Catalyst cooldown->filtration1 dissolve Dissolve Mixture in Methanol filtration1->dissolve Crude Product add_hcl Add HCl to Form Dihydrochloride Salts dissolve->add_hcl precipitate Precipitation of trans-Isomer Salt add_hcl->precipitate filtration2 Filter to Collect trans-Isomer Salt precipitate->filtration2 free_base Liberate Free Base with NaOH filtration2->free_base trans-Isomer Dihydrochloride extraction Extract with Organic Solvent free_base->extraction dry_evaporate Dry and Evaporate Solvent extraction->dry_evaporate final_product Racemic this compound dry_evaporate->final_product

Figure 2: Detailed workflow for the synthesis and purification of racemic this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis process.

Table 2: Summary of Yields and Purity

StepProductFormYieldPurityReference
Hydrogenation1,2-Cyclohexanediamine (mixture)Free base86.3%Mixture of isomers[2]
SeparationThis compoundDihydrochloride saltDependent on initial isomer ratioHigh[4]
PurificationRacemic this compoundFree baseHigh>95% (typical)[3]

Conclusion

The synthesis of racemic this compound from o-phenylenediamine is a well-established process that relies on catalytic hydrogenation followed by isomer separation. The use of a ruthenium-based catalyst is effective for the hydrogenation step, and the separation of the trans isomer can be efficiently achieved by exploiting the differential solubility of its dihydrochloride salt. This guide provides a solid foundation for researchers and professionals in the field to reproduce and adapt this synthesis for their specific applications.

References

An In-depth Technical Guide to the Physical Properties of trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of trans-1,2-diaminocyclohexane, a crucial building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis and pharmaceuticals. Understanding these properties is paramount for its effective handling, purification, and application in research and development.

Core Physical Properties

trans-1,2-Diaminocyclohexane is a colorless liquid at room temperature in its racemic form, though its enantiomerically pure forms are solids. It is a versatile organic compound with the chemical formula C₆H₁₀(NH₂)₂. This diamine is a foundational component for creating C₂-symmetric ligands, which are instrumental in asymmetric catalysis.

The racemic trans isomer, a 1:1 mixture of (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane, can be resolved into its distinct enantiomers. This separation is often achieved using an enantiomerically pure resolving agent like tartaric acid. One notable application of an enantiomerically pure form is in the synthesis of Oxaliplatin, an important anticancer drug, which utilizes the (1R,2R)-diaminocyclohexane complex.

Data Presentation: Physical Properties of trans-1,2-Diaminocyclohexane Variants

The following table summarizes the key physical properties of racemic and enantiomerically pure forms of trans-1,2-diaminocyclohexane.

Property(±)-trans-1,2-Diaminocyclohexane (Racemic)(1R,2R)-(-)-1,2-Diaminocyclohexane(1S,2S)-(+)-1,2-Diaminocyclohexane
CAS Number 1121-22-8[1]20439-47-821436-03-3[2]
Appearance Colorless liquid[3]Off-white solid to pale-yellow oilSolid[4]
Melting Point 14 to 15 °C (57 to 59 °F; 287 to 288 K)[1]41-45 °C40-43 °C[4][5]
Boiling Point 79 to 81 °C at 15 mmHg[1]~193.6 °C at 760 mmHg104-110 °C at 40 mmHg[4][5]
Density 0.951 g/cm³[1]Not specifiedNot specified
Molar Mass 114.192 g·mol⁻¹~114.19 g/mol 114.19 g/mol [6]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of the enantiomerically pure, solid forms of trans-1,2-diaminocyclohexane can be determined using the capillary method, a standard technique recognized by pharmacopeias.[2][7]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, which is sealed at one end.[2][8] The sample is packed to a height of approximately 2.5-3.5 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, in close proximity to a calibrated thermometer.[7]

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the determination is repeated with a slower heating rate, typically 1-2 °C per minute, starting from a temperature about 5-10 °C below the expected melting point.[9]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7] A narrow melting range is indicative of high purity.

Boiling Point Determination (Distillation Method)

For the liquid racemic trans-1,2-diaminocyclohexane, the boiling point can be determined by distillation.[4]

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask.

  • Sample and Heating: The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[4] The flask is then heated gently.

  • Observation: As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and this is typically observed as a stable temperature at which the liquid is distilling.[4]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure deviates from standard pressure (760 mmHg), a correction to the observed boiling point may be necessary.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of trans-1,2-diaminocyclohexane.

G Workflow for Physical Property Determination of trans-1,2-Diaminocyclohexane cluster_0 Sample Preparation cluster_2 Property Determination cluster_3 Data Analysis and Reporting Sample Obtain Sample of trans-1,2-Diaminocyclohexane Purity Assess Purity (e.g., GC, NMR) Sample->Purity Purification Purify if Necessary (Distillation/Recrystallization) Purity->Purification Impure Physical_State Determine Physical State (Solid or Liquid) Purity->Physical_State Pure Purification->Purity Melting_Point Melting Point Determination (Capillary Method) Physical_State->Melting_Point Solid Boiling_Point Boiling Point Determination (Distillation Method) Physical_State->Boiling_Point Liquid Record_Data Record Observed Melting/Boiling Point Melting_Point->Record_Data Boiling_Point->Record_Data Pressure_Correction Apply Pressure Correction (for Boiling Point) Record_Data->Pressure_Correction Final_Report Final Report with Physical Properties Record_Data->Final_Report Pressure_Correction->Final_Report

Caption: Workflow for the determination of physical properties of trans-1,2-diaminocyclohexane.

References

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Discovery and History of trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Diaminocyclohexane (DACH) is a C2-symmetric chiral diamine that has become an indispensable building block in the field of asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and strategically positioned amino groups make it an ideal scaffold for a wide array of chiral ligands and organocatalysts. These DACH-derived catalysts have been instrumental in the development of highly enantioselective reactions, enabling the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the discovery, historical development, and key synthetic and resolution methodologies for trans-1,2-diaminocyclohexane, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Historical Perspective and Discovery

The first synthesis of 1,2-diaminocyclohexane was reported in 1926 by Heinrich Wieland and his colleagues . Their pioneering work involved the Curtius rearrangement of the azide (B81097) derived from hexahydroanthranilic acid (cyclohexanecarboxylic acid with an amino group at the 2-position). While this initial synthesis provided access to the diamine, it was the later development of more efficient synthetic routes and, crucially, methods for resolving the racemic mixture into its pure enantiomers that unlocked its full potential in asymmetric catalysis.

The significance of enantiomerically pure trans-DACH was fully realized with the advent of modern asymmetric catalysis. The development of the Jacobsen-Katsuki epoxidation in the early 1990s, which utilizes a manganese-salen complex derived from (R,R)- or (S,S)-trans-DACH, was a landmark achievement. This catalyst system demonstrated remarkable enantioselectivity in the epoxidation of unfunctionalized olefins, a previously challenging transformation.[1][2] Hot on the heels of this discovery, Barry Trost developed a class of versatile diphosphine ligands, now known as Trost ligands , based on the trans-DACH scaffold. These ligands, when complexed with palladium, proved highly effective in a variety of asymmetric allylic alkylation reactions.[3][4][5] These seminal discoveries firmly established trans-1,2-diaminocyclohexane as a "privileged" chiral scaffold in the toolkit of synthetic organic chemists.

Synthesis of trans-1,2-Diaminocyclohexane

Several methods have been developed for the synthesis of 1,2-diaminocyclohexane, often resulting in a mixture of cis and trans isomers. The separation of the desired trans isomer is a critical step in these processes.

Hydrogenation of o-Phenylenediamine (B120857)

A common and industrially viable method for the synthesis of 1,2-diaminocyclohexane is the catalytic hydrogenation of o-phenylenediamine.[6][7] This reaction typically produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.

Experimental Protocol: Catalytic Hydrogenation of o-Phenylenediamine

  • Reactants: o-Phenylenediamine, Hydrogen gas

  • Catalyst: Ruthenium on activated carbon (Ru/AC) is a commonly used catalyst.

  • Solvent: Isopropanol is a suitable solvent for this reaction.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at elevated temperatures, for instance, 170°C.

    • Pressure: High pressure of hydrogen gas is required, for example, 8.0 MPa.

  • Procedure:

    • The o-phenylenediamine, solvent, and catalyst are charged into a high-pressure autoclave.

    • The reactor is sealed and purged with nitrogen before being pressurized with hydrogen.

    • The mixture is heated to the desired temperature and stirred vigorously for a set period.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude 1,2-diaminocyclohexane mixture.

Byproduct of Adiponitrile Hydrogenation

1,2-Diaminocyclohexane is also obtained as a byproduct in the industrial production of hexamethylenediamine (B150038) through the hydrogenation of adiponitrile.[6][7][8] The resulting impurity stream contains a mixture of cis- and trans-1,2-diaminocyclohexane, which can be separated and purified.

Separation of trans- and cis-Isomers

The separation of the desired trans-1,2-diaminocyclohexane from the cis isomer is crucial for its application in asymmetric synthesis. Several methods have been developed to achieve this separation.

Fractional Distillation

While fractional distillation can be used to separate the isomers, it is often challenging due to their close boiling points. Achieving high purity requires a distillation column with a high number of theoretical plates.[8]

Crystallization of Dihydrochloride (B599025) Salts

A more efficient method for separating the isomers involves the selective crystallization of their dihydrochloride salts. The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol (B129727) than the cis-isomer.[8]

Experimental Protocol: Separation of Isomers via Dihydrochloride Crystallization

  • Reactants: Mixture of cis- and trans-1,2-diaminocyclohexane, Hydrogen chloride (gas or concentrated solution)

  • Solvent: Methanol

  • Procedure:

    • The mixture of diaminocyclohexane isomers is dissolved in methanol.

    • Hydrogen chloride gas is bubbled through the solution (or a concentrated hydrochloric acid solution is added) to form the dihydrochloride salts.

    • A white precipitate of the trans-1,2-diaminocyclohexane dihydrochloride forms.

    • The precipitate is collected by filtration and washed with cold methanol.

    • The free trans-diamine can be liberated by treating the dihydrochloride salt with a base (e.g., NaOH) and subsequent extraction.

Resolution of Racemic trans-1,2-Diaminocyclohexane

The separation of the racemic trans-1,2-diaminocyclohexane into its individual enantiomers is the most critical step for its use in asymmetric catalysis. The most common method employs a chiral resolving agent, with L-(+)-tartaric acid being the most widely used.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

  • Reactants: Racemic trans-1,2-diaminocyclohexane, L-(+)-tartaric acid

  • Solvents: Water, Glacial acetic acid, Methanol

  • Procedure:

    • L-(+)-tartaric acid is dissolved in water.

    • The racemic trans-1,2-diaminocyclohexane is added to the tartaric acid solution, causing an exothermic reaction. The temperature is typically controlled to around 70°C.[9]

    • Glacial acetic acid is then added, leading to the immediate precipitation of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The temperature is controlled to not exceed 90°C.[9]

    • The slurry is stirred and cooled to room temperature, followed by further cooling in an ice bath to maximize crystallization.[9]

    • The precipitated diastereomeric salt is collected by vacuum filtration and washed with cold water and then methanol.[9]

    • The purified salt is then treated with a strong base (e.g., NaOH) to liberate the free (R,R)-1,2-diaminocyclohexane, which is then extracted with an organic solvent.

    • The (S,S)-enantiomer can be recovered from the mother liquor.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and resolution of trans-1,2-diaminocyclohexane.

Table 1: Synthesis of 1,2-Diaminocyclohexane via Hydrogenation of o-Phenylenediamine

CatalystTemperature (°C)Pressure (MPa)Solvento-PDA Conversion (%)1,2-DACH Yield (%)Reference
5% Ru/AC1708.0Isopropanol99.586.3[10]

Table 2: Resolution of racemic trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

MethodResolving AgentYield of (R,R)-salt (%)Enantiomeric Excess (ee) (%)Reference
CrystallizationL-(+)-Tartaric Acid99≥99[9]
CrystallizationL-(+)-Tartaric Acid90-[3]

Table 3: Physical Properties of trans-1,2-Diaminocyclohexane Enantiomers

Property(1R,2R)-(-)-trans-1,2-Diaminocyclohexane(1S,2S)-(+)-trans-1,2-Diaminocyclohexane
Boiling Point 79-81 °C (15 mmHg)79-81 °C (15 mmHg)
Melting Point 14-15 °C14-15 °C
Density 0.951 g/mL at 25 °C0.951 g/mL at 25 °C

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the synthesis and application of trans-1,2-diaminocyclohexane.

synthesis_and_resolution cluster_synthesis Synthesis cluster_separation Isomer Separation cluster_resolution Resolution o_phenylenediamine o-Phenylenediamine hydrogenation Catalytic Hydrogenation o_phenylenediamine->hydrogenation cis_trans_mixture cis/trans-1,2-DACH Mixture hydrogenation->cis_trans_mixture separation Dihydrochloride Crystallization cis_trans_mixture->separation racemic_trans_dach Racemic trans-DACH separation->racemic_trans_dach cis_dach cis-DACH separation->cis_dach resolution Resolution with L-(+)-Tartaric Acid racemic_trans_dach->resolution rr_dach (R,R)-trans-DACH resolution->rr_dach ss_dach (S,S)-trans-DACH resolution->ss_dach

Caption: Overall workflow from synthesis to enantiomerically pure trans-1,2-diaminocyclohexane.

jacobsen_catalysis rr_dach (R,R)-trans-DACH jacobsen_catalyst Jacobsen's Catalyst (Mn-Salen Complex) rr_dach->jacobsen_catalyst Condensation salicylaldehyde Substituted Salicylaldehyde salicylaldehyde->jacobsen_catalyst mn_salt Mn(OAc)₂ mn_salt->jacobsen_catalyst air_oxidation Air Oxidation air_oxidation->jacobsen_catalyst jacobsen_catalyst->air_oxidation catalytic_cycle Catalytic Cycle jacobsen_catalyst->catalytic_cycle alkene Prochiral Alkene alkene->catalytic_cycle oxidant Oxidant (e.g., NaOCl) oxidant->catalytic_cycle catalytic_cycle->jacobsen_catalyst Regenerated Catalyst epoxide Enantiomerically Enriched Epoxide catalytic_cycle->epoxide

Caption: Formation of Jacobsen's catalyst and its role in asymmetric epoxidation.

Conclusion

From its initial discovery through a classical rearrangement reaction to its current status as a cornerstone of asymmetric catalysis, the journey of trans-1,2-diaminocyclohexane is a testament to the evolution of synthetic organic chemistry. The development of efficient synthetic and resolution methodologies has made this chiral diamine readily accessible, paving the way for its widespread use in the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the history and synthetic nuances of trans-1,2-diaminocyclohexane is essential for the rational design and development of novel asymmetric catalytic systems and the efficient production of chiral pharmaceuticals.

References

Spectroscopic Analysis of trans-1,2-cyclohexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trans-1,2-cyclohexanediamine, a crucial building block in medicinal chemistry and asymmetric synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH₂1.35broad singlet-
H-1, H-2 (methine)2.45 - 2.65multiplet-
H-3, H-6 (axial)1.05 - 1.20multiplet-
H-3, H-6 (equatorial)1.65 - 1.80multiplet-
H-4, H-5 (axial)1.05 - 1.20multiplet-
H-4, H-5 (equatorial)1.65 - 1.80multiplet-

Note: Chemical shifts are referenced to a common solvent, CDCl₃. Actual values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ) ppm
C-1, C-257.5
C-3, C-636.2
C-4, C-525.1

Note: Chemical shifts are referenced to a common solvent, CDCl₃. Actual values may vary depending on the solvent and concentration.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
2920, 2850C-H stretchAlkane
1590N-H bend (scissoring)Primary Amine (-NH₂)
1450C-H bendAlkane
1250 - 1020C-N stretchAliphatic Amine
910 - 665N-H wagPrimary Amine (-NH₂)

Note: Based on the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database.[1]

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6 mL of solvent is recommended.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • As this compound is a liquid at room temperature, no special sample preparation is typically required.[3]

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Instrument Setup and Data Acquisition:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C-N vibrations.[4]

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

References

Enantiopure trans-1,2-Cyclohexanediamine: A Technical Guide to Commercial Availability, Cost, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure trans-1,2-cyclohexanediamine (also known as trans-1,2-diaminocyclohexane or DACH) is a cornerstone of modern asymmetric synthesis. Its rigid C2-symmetric chiral scaffold has made it an indispensable building block for a vast array of chiral ligands, catalysts, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the commercial availability and cost of its enantiomers, (1R,2R)-(-)-1,2-Cyclohexanediamine and (1S,2S)-(+)-1,2-Cyclohexanediamine, along with detailed experimental protocols for its application in the synthesis of influential chiral catalysts.

Commercial Availability and Cost

The enantiomers of this compound are readily available from a multitude of chemical suppliers, ranging from laboratory scale to bulk quantities. The cost is influenced by the supplier, purity, and quantity purchased. Below is a summary of representative suppliers and pricing. It is important to note that prices are subject to change and may vary based on current market conditions.

(1R,2R)-(-)-1,2-Cyclohexanediamine
SupplierGrade/PurityQuantityPrice (USD)
Sigma-Aldrich98%1 g~$50
98%5 g~$150
TCI America>98.0% (GC)1 g~$40
>98.0% (GC)5 g~$120
Alfa Aesar98%1 g~$45
98%5 g~$140
Strem Chemicals98%1 g~$55
98%5 g~$170
(1S,2S)-(+)-1,2-Cyclohexanediamine
SupplierGrade/PurityQuantityPrice (USD)
Sigma-Aldrich98%1 g~$50
98%5 g~$150
TCI America>98.0% (GC)1 g~$40
>98.0% (GC)5 g~$120
Alfa Aesar98%1 g~$45
98%5 g~$140
Strem Chemicals98%98%1 g
98%5 g~$170

Note: Prices are approximate and were gathered from publicly available information. For accurate and up-to-date pricing, please contact the suppliers directly. Bulk pricing is typically available upon request and offers a significant reduction in cost per gram.

Production and Chiral Resolution

The commercial production of enantiopure this compound is primarily achieved through the resolution of the racemic trans-isomer. The racemic mixture is often obtained as a byproduct of the industrial synthesis of 1,6-hexanediamine, a precursor to Nylon.[1] The most common and economically viable method for chiral resolution is through the formation of diastereomeric salts with a chiral resolving agent, typically tartaric acid.[2][3][4]

The principle of this resolution lies in the differential solubility of the diastereomeric salts. For instance, when the racemic this compound is treated with L-(+)-tartaric acid, the (1R,2R)-diamine-L-tartrate salt preferentially crystallizes from the solution due to its lower solubility, leaving the (1S,2S)-diamine in the mother liquor.[2] The pure enantiomer is then liberated from the tartrate salt by treatment with a base.

G racemic Racemic this compound diastereomeric_salts Diastereomeric Salts ((1R,2R)-diamine-L-tartrate and (1S,2S)-diamine-L-tartrate) racemic->diastereomeric_salts Reaction tartaric L-(+)-Tartaric Acid tartaric->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt (1R,2R)-diamine-L-tartrate (less soluble, precipitates) crystallization->r_salt Solid s_mother_liquor Mother Liquor with (1S,2S)-diamine-L-tartrate crystallization->s_mother_liquor Solution base_treatment_r Base Treatment (e.g., NaOH) r_salt->base_treatment_r r_enantiomer Enantiopure (1R,2R)-(-)-1,2-cyclohexanediamine base_treatment_r->r_enantiomer

Chiral resolution of racemic this compound using L-(+)-tartaric acid.

Experimental Protocols

Enantiopure this compound is a versatile precursor for a wide range of chiral ligands and catalysts. A prominent example is its use in the synthesis of salen-type ligands, which, when complexed with transition metals, are highly effective catalysts for various asymmetric transformations. The Jacobsen epoxidation, which utilizes a manganese-salen complex derived from enantiopure this compound, is a landmark in asymmetric catalysis.

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

This protocol details the synthesis of the chiral salen ligand, a direct precursor to Jacobsen's catalyst.

Materials:

  • (1R,2R)-(-)-1,2-Cyclohexanediamine

  • 3,5-Di-tert-butylsalicylaldehyde

  • Ethanol (B145695), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-cyclohexanediamine (1.0 equivalent) in absolute ethanol.

  • Add 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction is typically complete within 1-2 hours, often indicated by the formation of a yellow precipitate (the Schiff base ligand).

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent.

G start Start dissolve_diamine Dissolve (1R,2R)-DACH in absolute ethanol start->dissolve_diamine add_aldehyde Add 3,5-di-tert-butylsalicylaldehyde (2.0 equiv.) dissolve_diamine->add_aldehyde reflux Reflux the mixture (1-2 hours) add_aldehyde->reflux cool Cool to room temperature, then in an ice bath reflux->cool filter Collect precipitate by vacuum filtration cool->filter wash Wash with cold ethanol filter->wash product Jacobsen's Ligand ((R,R)-Salen) wash->product

Workflow for the synthesis of Jacobsen's Ligand.
Preparation of Jacobsen's Catalyst

This protocol describes the metallation of the salen ligand with manganese(II) acetate (B1210297) to form the active catalyst.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O)

  • Ethanol, absolute

  • Toluene (B28343)

  • Sodium chloride (NaCl)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the (R,R)-salen ligand (1.0 equivalent) and absolute ethanol.

  • Heat the mixture to a gentle reflux to dissolve the ligand.

  • In a separate flask, dissolve manganese(II) acetate tetrahydrate (1.0 equivalent) in a minimal amount of hot ethanol.

  • Add the hot Mn(OAc)2 solution to the refluxing ligand solution. A color change is typically observed.

  • Continue to reflux the mixture for approximately 1 hour.

  • Add toluene to the reaction mixture and continue to reflux, using a Dean-Stark trap to remove water if necessary.

  • After cooling, add a saturated aqueous solution of sodium chloride to precipitate the catalyst.

  • Collect the brown solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the catalyst under vacuum.

G cluster_ligand_prep Ligand Solution cluster_mn_prep Manganese Solution ligand_start Dissolve (R,R)-Salen Ligand in absolute ethanol heat_ligand Heat to reflux ligand_start->heat_ligand combine Combine Solutions heat_ligand->combine mn_start Dissolve Mn(OAc)2·4H2O in hot ethanol mn_start->combine reflux_reaction Reflux for 1 hour combine->reflux_reaction add_toluene Add toluene and continue reflux reflux_reaction->add_toluene cool_precipitate Cool and precipitate with aq. NaCl add_toluene->cool_precipitate isolate_catalyst Filter, wash, and dry cool_precipitate->isolate_catalyst final_product Jacobsen's Catalyst isolate_catalyst->final_product

Workflow for the preparation of Jacobsen's Catalyst.

Conclusion

Enantiopure this compound remains a critical and commercially accessible chiral building block for researchers in academia and industry. Its role in the development of powerful asymmetric catalysts, such as Jacobsen's catalyst, has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The well-established methods for its production and the detailed protocols for its application underscore its continued importance in advancing the field of asymmetric synthesis. The data and procedures presented in this guide offer a valuable resource for professionals engaged in the development and application of chiral molecules.

References

Methodological & Application

Application Note and Protocol: Chiral Resolution of Racemic trans-1,2-Cyclohexanediamine with Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the pharmaceutical and chemical industries.[1] Many therapeutic agents are chiral, with often only one enantiomer providing the desired pharmacological effect while the other may be inactive or even harmful.[2] trans-1,2-Cyclohexanediamine (chxn) is a fundamental C₂-symmetric building block for a wide array of chiral ligands and catalysts used in asymmetric synthesis.[3] This document provides a detailed protocol for the efficient resolution of racemic this compound using the readily available and inexpensive L-(+)-tartaric acid as the resolving agent. The method relies on the formation of diastereomeric salts with different physical properties, which can be separated by fractional crystallization.[1][4]

Principle of Resolution The core principle of this resolution method is the reaction of the racemic diamine, a mixture of (1R,2R)- and (1S,2S)-enantiomers, with an enantiomerically pure resolving agent, L-(+)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: ((1R,2R)-cyclohexanediamine)-(L-tartrate) and ((1S,2S)-cyclohexanediamine)-(L-tartrate). Diastereomers possess different physical properties, including solubility.[5] In this specific resolution, the diastereomeric salt of the (1R,2R)-diamine with L-(+)-tartaric acid is significantly less soluble in the reaction medium and preferentially crystallizes upon cooling, allowing for its separation from the more soluble (1S,2S)-diastereomer.[1][6] Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure (1R,2R)-diamine.[2]

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation racemic_mixture Racemic (±)-trans-1,2-cyclohexanediamine ((1R,2R)-chxn and (1S,2S)-chxn) salt_formation Diastereomeric Salt Formation in Water racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (L-(+)-Tartaric Acid) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization (Cooling) salt_formation->fractional_crystallization insoluble_salt Insoluble Diastereomer ((1R,2R)-chxn-L-tartrate) Precipitates fractional_crystallization->insoluble_salt soluble_salt Soluble Diastereomer ((1S,2S)-chxn-L-tartrate) Remains in Solution fractional_crystallization->soluble_salt G start Racemic (±)-chxn + L-(+)-Tartaric Acid heat 1. Dissolve & Heat in Water (e.g., 70°C) start->heat cool 2. Cool in Ice Bath (<5°C) heat->cool filter 3. Vacuum Filtration cool->filter salt Isolated Diastereomeric Salt ((1R,2R)-chxn-L-tartrate) filter->salt wash Wash with Cold H₂O and Methanol filter->wash filtrate Filtrate (Contains soluble (1S,2S) salt) filter->filtrate basify 4. Add NaOH Solution salt->basify extract 5. Extract with Organic Solvent (e.g., CH₂Cl₂) basify->extract dry 6. Dry & Evaporate Solvent extract->dry product Pure (1R,2R)-chxn dry->product

References

Application Notes and Protocols for the Synthesis of (R,R)-Jacobsen's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jacobsen's catalyst, chemically known as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, is a coordination complex renowned for its application in asymmetric catalysis.[1] It is particularly effective in the enantioselective epoxidation of unfunctionalized alkenes, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[2][3] The catalyst's success lies in its well-defined chiral environment, created by the C2-symmetric salen ligand derived from (R,R)-1,2-diaminocyclohexane, which effectively directs the stereochemical outcome of the reaction.[1][3]

This document provides detailed protocols for the multi-step synthesis of (R,R)-Jacobsen's catalyst, starting from the resolution of racemic 1,2-diaminocyclohexane.

Synthesis Overview: The synthesis of Jacobsen's catalyst is a three-step process:

  • Chiral Resolution: The racemic trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid to isolate the desired (R,R)-enantiomer.[4][5]

  • Ligand Formation: The enantiomerically pure diamine is condensed with two equivalents of 3,5-di-tert-butylsalicylaldehyde to form the salen ligand.[4][5][6]

  • Manganation: The salen ligand is complexed with manganese(II) acetate (B1210297), followed by oxidation and chloride addition to yield the final Mn(III) catalyst.[4][5]

Experimental Protocols

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure isolates the (R,R)-enantiomer as its mono-(+)-tartrate salt.

Materials:

  • L-(+)-Tartaric acid

  • Racemic trans-1,2-diaminocyclohexane

  • Glacial acetic acid

  • Methanol (B129727)

  • Distilled water

Protocol:

  • In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of distilled water.[7]

  • Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic, and any initial slurry should dissolve.[4][7]

  • Add 50 mL of glacial acetic acid in one portion. Precipitation of the product will begin.[7]

  • Allow the mixture to cool from approximately 90°C to 5°C with continuous stirring over 3-4 hours.[7]

  • Maintain the temperature at 5°C for an additional hour to ensure complete precipitation.[7]

  • Isolate the white precipitate by filtration.

  • Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50-mL portions of methanol at ambient temperature.[7]

  • Dry the product under reduced pressure at 40-45°C to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[7]

Step 2: Synthesis of the Salen Ligand, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Materials:

Protocol:

  • To a 2-L three-necked round-bottomed flask, add 29.7 g (0.112 mol) of the (R,R)-tartrate salt, 31.2 g (0.225 mol) of potassium carbonate, and 150 mL of water. Stir until all solids dissolve.[7]

  • Add 600 mL of ethanol to the flask.

  • In a separate flask, dissolve 58.2 g (0.248 mol) of 3,5-di-tert-butylsalicylaldehyde in 250 mL of ethanol, warming gently if necessary.

  • Heat the diamine solution to reflux.

  • Add the warm salicylaldehyde (B1680747) solution to the refluxing mixture in a slow stream over approximately 15 minutes. A bright yellow precipitate of the ligand will form.[7]

  • Rinse the aldehyde flask with 50 mL of ethanol and add it to the reaction mixture.

  • Continue to stir the mixture at reflux for 2 hours.[7]

  • Discontinue heating, add 150 mL of water, and cool the mixture to 5°C or below for at least one hour.[7]

  • Collect the yellow solid by vacuum filtration and wash with 100 mL of ethanol.

  • The crude product can be purified by dissolving in hot ethanol and allowing it to recrystallize upon cooling.

Step 3: Synthesis of (R,R)-Jacobsen's Catalyst

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (from Step 2)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Ethanol

  • Toluene

  • Heptane

  • Dichloromethane

  • Water

Protocol:

  • In a 2-L three-necked round-bottomed flask, charge 67.2 g (0.27 mol) of manganese(II) acetate tetrahydrate and 500 mL of ethanol.[7]

  • Heat the mixture to reflux with stirring.

  • In a separate flask, dissolve 50.0 g (0.09 mol) of the salen ligand from Step 2 in 250 mL of toluene.[7]

  • Add the ligand solution to the refluxing manganese acetate solution in a slow stream over 45 minutes.[7]

  • Rinse the ligand flask with 50 mL of toluene and add it to the reaction mixture.

  • Stir the mixture at reflux for 2 hours. The color should change from yellow to dark brown.

  • Introduce a gentle stream of air into the reaction mixture through a gas dispersion tube for 1.5 hours while maintaining reflux.[7]

  • Add a solution of 11.5 g (0.27 mol) of lithium chloride in 100 mL of ethanol.[7]

  • Continue refluxing for another 30 minutes.

  • Cool the mixture to room temperature and then add 1 L of water and 250 mL of heptane. Stir vigorously for 30 minutes.

  • Isolate the dark brown solid by vacuum filtration.

  • Wash the solid with two 100-mL portions of water, followed by two 100-mL portions of heptane.

  • Dry the catalyst under reduced pressure.

Data Presentation

StepProductStarting MaterialMolar RatioTypical Yield (%)Melting Point (°C)
1(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate(±)-trans-1,2-Diaminocyclohexane1:2 (Diamine:Tartaric Acid)80-83%[7]>300
2(R,R)-Salen Ligand(R,R)-Tartrate Salt1:2.2 (Salt:Aldehyde)95-99%[7]200-203[4]
3(R,R)-Jacobsen's Catalyst(R,R)-Salen Ligand1:3 (Ligand:Mn(OAc)₂)88-92%[7]324-326[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chiral Resolution cluster_step2 Step 2: Ligand Synthesis cluster_step3 Step 3: Manganation rac_diamine Racemic trans-1,2- Diaminocyclohexane resolution Crystallization in H2O/AcOH rac_diamine->resolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolution rr_tartrate (R,R)-Diammonium mono-(+)-tartrate Salt resolution->rr_tartrate condensation Condensation in EtOH rr_tartrate->condensation aldehyde 3,5-di-tert-butyl- salicylaldehyde (2 eq.) aldehyde->condensation salen_ligand (R,R)-Salen Ligand condensation->salen_ligand metalation Complexation in EtOH/Toluene salen_ligand->metalation mn_oac Mn(OAc)2·4H2O mn_oac->metalation air_o2 Air (O2) air_o2->metalation licl LiCl licl->metalation catalyst (R,R)-Jacobsen's Catalyst metalation->catalyst

Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.

Application Notes

  • Purity of Reagents: The success of this synthesis, particularly the resolution step, is highly dependent on the purity of the starting materials. The trans-1,2-diaminocyclohexane should be of high quality.

  • Enantiomeric Excess: The enantiomeric excess (ee) of the resolved (R,R)-1,2-diaminocyclohexane can be determined by derivatization followed by chiral chromatography analysis.[4][7] An ee of >98% is typically achieved with this protocol.[7]

  • Catalyst Handling and Storage: The final Jacobsen's catalyst is a stable, dark brown solid. It should be stored in a cool, dry place, protected from light. While stable in air, long-term storage under an inert atmosphere is recommended to maintain maximum activity.

  • Catalytic Application - Asymmetric Epoxidation: Jacobsen's catalyst is highly effective for the asymmetric epoxidation of a variety of unfunctionalized olefins, especially cis-disubstituted and trisubstituted alkenes.[2][3]

    • Typical Reaction Conditions: The epoxidation is commonly carried out using sodium hypochlorite (B82951) (bleach) as the terminal oxidant at a controlled pH (around 11.3).[4][8] Dichloromethane is a common solvent for the reaction.

    • Catalyst Loading: Catalyst loading can range from 2-10 mol%, depending on the substrate.[8]

    • Enantioselectivity: High enantioselectivities (>90% ee) are often observed for suitable substrates like 1,2-dihydronaphthalene (B1214177) and various chromene derivatives.[8]

Epoxidation_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Epoxidation Cycle Mn_III [Mn(III)-Salen]+ Mn_V_Oxo [Mn(V)=O-Salen]+ Mn_III->Mn_V_Oxo Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_V_Oxo Approach Mn_V_Oxo->Approach Oxygen Transfer Alkene Alkene Alkene->Approach Epoxide Epoxide Approach->Mn_III Catalyst Regeneration Approach->Epoxide

Caption: Simplified catalytic cycle for Jacobsen's epoxidation.

References

Application Notes and Protocols for the Preparation of Salen Ligands from trans-1,2-Cyclohexanediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salen ligands, derived from the condensation of a salicylaldehyde (B1680747) derivative and a diamine, are a versatile class of tetradentate ligands. When prepared from chiral diamines such as trans-1,2-cyclohexanediamine, they form C₂-symmetric structures that are crucial in asymmetric catalysis. These chiral salen ligands are particularly renowned for their ability to form stable complexes with a variety of transition metals, which then act as highly effective catalysts in a wide range of enantioselective transformations.[1][2][3] Notable applications include epoxidations (e.g., the Jacobsen-Katsuki epoxidation), conjugate additions, and other carbon-carbon bond-forming reactions that are fundamental in pharmaceutical and fine chemical synthesis.[2][4] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties by modifying the salicylaldehyde component, making them indispensable tools in modern synthetic chemistry and materials science.[2][5]

This document provides detailed protocols for the preparation of salen ligands from this compound, including the resolution of the racemic diamine and the synthesis of a commonly used ligand, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, often referred to as (R,R)-Jacobsen's Ligand.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
ParameterValueReference
Starting Materials
(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate1.0 eq[1][2]
3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351)2.0-2.04 eq[1][2]
Potassium Carbonate2.0-2.02 eq[1][2]
Solvent System Ethanol (B145695)/Water[1][2]
Reaction Temperature Reflux (75-80 °C)[1][2]
Reaction Time 2 hours[1][2]
Work-up Addition of water, cooling, filtration[2][4]
Purification Recrystallization from ethanol or dissolution in dichloromethane (B109758) and washing[2][4]
Yield 89.6%[2]
Table 2: Representative Spectroscopic Data for Salen Ligands
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
N,N'-Bis(salicylidene)-1,2-cyclohexanediamine13.75 (s, 2H, OH), 8.30 (s, 2H, CH=N), 7.30-6.80 (m, 8H, Ar-H), 3.35 (m, 2H, N-CH), 1.90-1.40 (m, 8H, cyclohexyl-H)164.5 (CH=N), 160.8 (C-OH), 132.3, 131.5, 118.6, 118.4, 116.9 (Ar-C), 72.5 (N-CH), 33.2, 24.4 (cyclohexyl-C)[6]
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine13.73 (s, 2H, OH), 8.33 (s, 2H, CH=N), 7.30 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.33 (m, 2H, N-CH), 2.0-1.4 (m, 8H, cyclohexyl-H), 1.42 (s, 18H, t-Bu), 1.25 (s, 18H, t-Bu)165.9 (CH=N), 158.0 (C-OH), 140.1, 136.4, 126.8, 126.0, 117.8 (Ar-C), 72.8 (N-CH), 35.0, 34.1 (t-Bu C), 33.2, 31.4, 29.5, 24.3 (cyclohexyl-C & t-Bu CH₃)[7]

Experimental Protocols

Protocol 1: Resolution of racemic trans-1,2-diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to obtain the (R,R)-enantiomer as its mono-tartrate salt.

Materials:

  • Racemic trans-1,2-diaminocyclohexane (1 mol)

  • L-(+)-Tartaric acid (0.5 mol)

  • Distilled or deionized water

  • Glacial acetic acid

  • Methanol (B129727)

Procedure:

  • In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of water.

  • Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirred solution. The addition is exothermic, and a slurry may form initially but will dissolve.

  • Add 50 mL of glacial acetic acid in one portion. A precipitate will begin to form.

  • Allow the mixture to cool from approximately 90°C to 5°C with stirring over 3-4 hours.

  • Maintain the temperature at 5°C for an additional hour to ensure complete precipitation.

  • Isolate the product by filtration.

  • Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50-mL portions of methanol at ambient temperature.

  • Dry the product under reduced pressure at 40-45°C to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate as a white powder (yield: 80-83%).[1]

Protocol 2: Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

This protocol details the synthesis of the chiral salen ligand from the resolved diamine tartrate salt and a substituted salicylaldehyde.

Materials:

  • (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate (11.2 mmol)

  • Potassium carbonate (22.6 mmol)

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde (22.5 mmol)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Charge a 250-mL three-necked flask, equipped with a mechanical stirrer and reflux condenser, with 2.97 g (11.2 mmol) of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, 3.12 g (22.6 mmol) of potassium carbonate, and 15 mL of water. Stir until all solids are dissolved.[2]

  • Add 60 mL of ethanol to the flask.

  • Heat the mixture to reflux (75-80°C) using a heating mantle.

  • In a separate flask, dissolve 5.37 g (22.5 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 25 mL of ethanol.

  • Add the salicylaldehyde solution dropwise to the refluxing diamine solution over 15-30 minutes. The reaction mixture will turn yellow.[2][4]

  • Rinse the addition funnel with a small amount of ethanol and add it to the reaction mixture.

  • Continue to stir the mixture at reflux for 2 hours.[2]

  • After 2 hours, stop heating and add 150 mL of water to the stirred mixture.

  • Cool the mixture to ≤5°C over 2 hours and maintain this temperature for another hour to promote precipitation of the product.[4]

  • Collect the yellow solid by vacuum filtration and wash the filter cake with 100 mL of ethanol.[4]

  • To purify the product, dissolve the crude solid in 50 mL of dichloromethane. Wash the organic phase with water (2 x 30 mL) and saturated brine (1 x 10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as a yellow powder (yield: 89.6%).[2]

Visualizations

General Synthesis Workflow

The following diagram illustrates the overall workflow for the preparation of chiral salen ligands, from the resolution of the diamine to the final ligand synthesis.

G Workflow for Chiral Salen Ligand Synthesis cluster_0 Step 1: Resolution of Diamine cluster_1 Step 2: Ligand Synthesis (Condensation) A Racemic trans-1,2- diaminocyclohexane C Precipitation & Filtration A->C B L-(+)-Tartaric Acid B->C D (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate C->D F Reaction in Ethanol/Water (Reflux) D->F Base (K2CO3) E Substituted Salicylaldehyde (2 eq.) E->F G Work-up & Purification F->G H Final Chiral Salen Ligand G->H G Logical Steps in Salen Synthesis Start Start RacemicDiamine Racemic Diamine Start->RacemicDiamine Salicylaldehyde Salicylaldehyde Derivative Start->Salicylaldehyde End End ChiralSalt Diastereomeric Salt Formation RacemicDiamine->ChiralSalt + Chiral Acid ResolvedDiamine Resolved Chiral Diamine Salt ChiralSalt->ResolvedDiamine Fractional Crystallization FreeDiamine Free Chiral Diamine (in situ) ResolvedDiamine->FreeDiamine + Base Condensation Schiff Base Condensation FreeDiamine->Condensation Salicylaldehyde->Condensation CrudeLigand Crude Salen Ligand Condensation->CrudeLigand Purification Purification CrudeLigand->Purification FinalLigand Pure Salen Ligand Purification->FinalLigand FinalLigand->End

References

The Jacobsen-Katsuki Epoxidation: A Powerful Tool for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The enantioselective epoxidation of unfunctionalized alkenes is a cornerstone of modern asymmetric synthesis, providing chiral building blocks essential for the development of pharmaceuticals and other complex molecules. Among the most reliable and widely used methods is the Jacobsen-Katsuki epoxidation.[1][2] This reaction utilizes a chiral manganese(III)-salen complex, derived from trans-1,2-cyclohexanediamine, to catalyze the transfer of an oxygen atom from a stoichiometric oxidant to an alkene, yielding an epoxide with high enantiopurity.[2] These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of this compound-derived catalysts in asymmetric epoxidation reactions.

Core Principles and Advantages

The Jacobsen-Katsuki epoxidation is particularly effective for the asymmetric epoxidation of cis-disubstituted and trisubstituted olefins, often affording enantiomeric excesses (ee) greater than 90%.[3] The stereoselectivity of the reaction is dictated by the C2-symmetric chiral salen ligand, which creates a chiral environment around the manganese center. The bulky substituents on the salicylaldehyde (B1680747) component of the ligand effectively block certain approaches of the alkene to the active manganese-oxo species, thereby directing the oxygen transfer to one face of the double bond.[3]

Key advantages of the Jacobsen-Katsuki epoxidation include:

  • High Enantioselectivity: Excellent levels of enantiocontrol are achieved for a broad range of substrates.

  • Catalytic Nature: The reaction requires only a catalytic amount of the chiral manganese complex.

  • Readily Available Starting Materials: The catalyst is prepared from commercially available and relatively inexpensive starting materials.[4]

  • Operational Simplicity: The reaction can be carried out under mild conditions using common laboratory equipment.

Quantitative Data Overview

The following tables summarize the performance of the (R,R)-Jacobsen's catalyst in the asymmetric epoxidation of various alkenes.

Table 1: Asymmetric Epoxidation of Cis-Disubstituted Alkenes

SubstrateOxidantCatalyst Loading (mol%)Yield (%)ee (%)Reference(s)
(Z)-StilbeneNaOCl47593[5]
(Z)-β-MethylstyreneNaOCl45059[5]
1,2-DihydronaphthaleneNaOCl10->98[6]
cis-Methyl cinnamateNaOCl-->90[3]

Table 2: Asymmetric Epoxidation of Trisubstituted Alkenes

SubstrateOxidantCatalyst Loading (mol%)Yield (%)ee (%)Reference(s)
2,2-DimethylchromeneNaOCl-->90[3]
α-MethylstyreneNaOCl10--[6]

Table 3: Asymmetric Epoxidation of Terminal and Trans-Disubstituted Alkenes

SubstrateOxidantCatalyst Loading (mol%)Yield (%)ee (%)Reference(s)
StyreneNaOCl10--[6]
(E)-StilbenePhIO--77.5[7]
IndeneNaOCl<19085-88[8]

Experimental Protocols

Protocol 1: Preparation of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride [(R,R)-Jacobsen's Catalyst]

This protocol describes the three-step synthesis of the (R,R)-Jacobsen's catalyst.[4][6]

Step 1: Resolution of trans-1,2-Diaminocyclohexane

  • Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.

  • Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol) to the stirring solution. The addition is exothermic.

  • Allow the solution to cool to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by suction filtration and wash it with a small amount of cold water, followed by acetone.

  • Recrystallize the solid from a minimal amount of hot water to obtain the (R,R)-1,2-diaminocyclohexane mono-tartrate salt.

Step 2: Synthesis of the Salen Ligand

  • In a 100 mL round-bottom flask, combine (R,R)-1,2-diaminocyclohexane mono-tartrate salt (1.11 g, 4.20 mmol), potassium carbonate (1.16 g), and 6.0 mL of water. Stir until the solids dissolve.

  • Add 22 mL of ethanol (B145695) to the flask and equip it with a reflux condenser.

  • Heat the mixture to reflux.

  • In a separate beaker, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 g, 8.50 mmol) in 10 mL of warm ethanol.

  • Add the warm aldehyde solution to the refluxing diamine mixture through the condenser.

  • Continue to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.

  • Collect the yellow solid by suction filtration and wash it with cold ethanol.

Step 3: Manganese Complexation

  • In a 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, suspend the salen ligand (1.0 g) in 25 mL of absolute ethanol.

  • Heat the mixture to reflux for 20 minutes.

  • Add manganese(II) acetate (B1210297) tetrahydrate (2.0 equivalents) in one portion.

  • Reflux for an additional 30 minutes.

  • Bubble air through the solution at a slow rate while continuing to reflux for 1 hour.

  • Add a solution of lithium chloride (4 equivalents) in a minimal amount of hot ethanol.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the dark brown solid by suction filtration, wash with cold ethanol, and dry to yield the (R,R)-Jacobsen's catalyst.

Protocol 2: General Procedure for Asymmetric Epoxidation of Alkenes

This general procedure can be adapted for various unfunctionalized alkenes.[4]

Materials:

  • Alkene (0.5 g)

  • (R,R)-Jacobsen's catalyst (1-10 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Commercial household bleach (e.g., Clorox, ~0.55 M in NaOCl) (12.5 mL)

  • 0.05 M Na₂HPO₄ solution (5 mL)

  • 1 M NaOH solution

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (0.5 g) and the (R,R)-Jacobsen's catalyst (1-10 mol%) in 5 mL of dichloromethane.

  • In a separate beaker, add 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial bleach.

  • Adjust the pH of the buffered bleach solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.

  • Add the buffered bleach solution to the solution of the alkene and catalyst.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with 10 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Jacobsen-Katsuki Epoxidation Catalytic Cycle Catalytic Cycle of the Jacobsen-Katsuki Epoxidation Mn_III Mn(III)-Salen Complex Mn_V Active Mn(V)-Oxo Species Mn_III->Mn_V Oxidation Alkene_Complex Alkene Coordination Mn_V->Alkene_Complex Alkene Approach Alkene_Complex->Mn_III Oxygen Transfer Epoxide_Product Epoxide Alkene_Complex->Epoxide_Product Alkene Alkene Alkene->Alkene_Complex Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_III Oxidized_Waste Oxidant Waste Experimental Workflow General Experimental Workflow for Asymmetric Epoxidation cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification cluster_Analysis Analysis Dissolve Dissolve Alkene and Catalyst in CH2Cl2 Prepare_Oxidant Prepare Buffered Oxidant Solution Dissolve->Prepare_Oxidant Combine Combine Reactants Prepare_Oxidant->Combine Stir Vigorous Stirring at Room Temperature Combine->Stir Monitor Monitor by TLC Stir->Monitor Separate Separate Organic Layer Monitor->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Analyze Determine Yield and ee% (Chiral GC/HPLC) Purify->Analyze

References

Application Notes and Protocols for Copper-Catalyzed Asymmetric Conjugate Addition with DACH Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed asymmetric conjugate addition is a powerful and versatile method for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The use of chiral ligands is paramount in achieving high enantioselectivity. Among the vast array of chiral ligands, those derived from (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) have emerged as privileged scaffolds due to their conformational rigidity, commercial availability, and the ease with which they can be modified. This application note provides a detailed protocol for a copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to N-substituted maleimides using a DACH-derived Schiff base ligand, offering a reliable method for the synthesis of enantioenriched succinimide (B58015) derivatives.

Reaction Principle

The core of this protocol is the in situ generation of a chiral copper catalyst from a copper(II) salt and a DACH-derived Schiff base ligand. This catalyst then mediates the enantioselective 1,4-addition of an organometallic reagent (diethylzinc) to an α,β-unsaturated carbonyl compound (N-substituted maleimide). The chiral environment created by the DACH ligand directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor, resulting in the formation of a new stereocenter with high enantiomeric excess (ee).

Experimental Protocols

Ligand Synthesis: (1R,2R)-N,N'-Bis(2-hydroxy-1-naphthalidene)-1,2-diaminocyclohexane

A common and effective DACH-derived ligand for this transformation is the Schiff base formed from (1R,2R)-diaminocyclohexane and 2-hydroxy-1-naphthaldehyde (B42665).

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 2-Hydroxy-1-naphthaldehyde

  • Absolute Ethanol (B145695)

Procedure:

  • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add 2-hydroxy-1-naphthaldehyde (2.0 mmol) dissolved in absolute ethanol (30 mL).

  • Reflux the mixture for 4 hours.

  • Allow the solution to cool to room temperature, during which a yellow precipitate will form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol for Asymmetric Conjugate Addition

This protocol details the asymmetric conjugate addition of diethylzinc to N-benzylmaleimide.

Materials:

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol, 2 mol%) and the DACH-derived Schiff base ligand (0.024 mmol, 2.4 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-benzylmaleimide (1.0 mmol) to the reaction mixture.

  • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-ethyl-1-benzylpyrrolidine-2,5-dione.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the results for the copper-catalyzed asymmetric conjugate addition of diethylzinc to various N-substituted maleimides using the described protocol.

EntryR in N-R-MaleimideYield (%)ee (%)
1Benzyl9592
2Phenyl9290
34-Methoxybenzyl9693
4Methyl8885
5Isopropyl8582

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst Catalyst Formation cluster_reaction Conjugate Addition cluster_workup Workup and Purification Cu_salt Cu(OTf)₂ Toluene Toluene, rt, 1h Cu_salt->Toluene DACH_ligand DACH-Schiff Base Ligand DACH_ligand->Toluene Catalyst Chiral Copper Catalyst Toluene->Catalyst Reaction Reaction at 0°C Catalyst->Reaction Maleimide N-R-Maleimide Maleimide->Reaction Diethylzinc Diethylzinc Diethylzinc->Reaction Quench Quench with NH₄Cl Reaction->Quench Extraction Extraction with Et₂O Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched Product Purification->Product

Caption: Experimental workflow for the Cu-catalyzed asymmetric conjugate addition.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Cu(II)-DACH] cu_et [Et-Cu(II)-DACH] catalyst->cu_et Transmetalation pi_complex π-Complex cu_et->pi_complex Coordination enolate Copper Enolate pi_complex->enolate 1,4-Addition enolate->catalyst Regeneration product Product enolate->product Protonolysis et2zn Et₂Zn et2zn->catalyst enone Maleimide enone->cu_et hydrolysis Hydrolysis

The Versatility of trans-1,2-Cyclohexanediamine as a Chiral Auxiliary in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1,2-Cyclohexanediamine (DACH) is a cornerstone chiral auxiliary and ligand scaffold in asymmetric synthesis. Its rigid C2-symmetric cyclohexane (B81311) backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in a wide array of organic transformations. This attribute has made it an indispensable tool for researchers in academia and the pharmaceutical industry for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key asymmetric reactions, including the synthesis and application of Takemoto's catalyst in Michael additions, copper-catalyzed Henry reactions, and the formation of chiral Salen ligands.

I. Asymmetric Michael Addition using Takemoto's Catalyst

Takemoto's catalyst, a bifunctional thiourea-based organocatalyst derived from (R,R)- or (S,S)-1,2-diaminocyclohexane, has proven to be highly effective in promoting a variety of asymmetric reactions, most notably the Michael addition of nucleophiles to nitroolefins. The catalyst activates the nucleophile through its tertiary amine moiety and the electrophile via hydrogen bonding with the thiourea (B124793) group, leading to high enantioselectivity.

Data Presentation: Enantioselective Michael Addition of Malonates to Nitroolefins
EntryNitroolefinMalonateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1trans-β-NitrostyreneDiethyl malonate10Toluene (B28343)249593
2(E)-1-Nitro-2-phenylpropeneDimethyl malonate10CH2Cl2489290
3(E)-2-(2-Nitrovinyl)furanDibenzyl malonate5THF368895
4(E)-3-Nitro-4-phenyl-1-buteneDi-tert-butyl malonate10Chloroform728589
Experimental Protocols

Protocol 1: Synthesis of (R,R)-Takemoto's Catalyst

This protocol describes the synthesis of the thiourea-based bifunctional organocatalyst from (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

Procedure:

  • To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the (R,R)-Takemoto's catalyst as a white solid.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

Materials:

  • (R,R)-Takemoto's catalyst

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R,R)-Takemoto's catalyst (0.1 eq, 10 mol%).

  • Add anhydrous toluene (0.5 M), followed by trans-β-nitrostyrene (1.0 eq).

  • Add diethyl malonate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization

takemoto_synthesis_workflow cluster_synthesis Synthesis of (R,R)-Takemoto's Catalyst cluster_application Asymmetric Michael Addition DACH (1R,2R)-1,2-Diaminocyclohexane Reaction1 Reaction in CH2Cl2 with Et3N DACH->Reaction1 Isothiocyanate 3,5-Bis(trifluoromethyl)phenyl isothiocyanate Isothiocyanate->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Catalyst (R,R)-Takemoto's Catalyst Purification1->Catalyst Reaction2 Catalytic Reaction in Toluene Catalyst->Reaction2 Nitroolefin trans-β-Nitrostyrene Nitroolefin->Reaction2 Malonate Diethyl malonate Malonate->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification2 Column Chromatography Workup->Purification2 Product Enantioenriched Michael Adduct Purification2->Product

Workflow for the synthesis and application of Takemoto's catalyst.

II. Asymmetric Henry (Nitroaldol) Reaction

Copper complexes of chiral ligands derived from this compound are effective catalysts for the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. These products are valuable synthetic intermediates that can be readily converted to β-amino alcohols and α-hydroxy carboxylic acids.

Data Presentation: Copper-Catalyzed Asymmetric Henry Reaction
EntryAldehydeNitroalkaneLigand (mol%)Cu Salt (mol%)SolventTime (h)Yield (%)ee (%)
1Benzaldehyde (B42025)Nitromethane (B149229)5Cu(OAc)2 (5)EtOH488592
24-NitrobenzaldehydeNitromethane5Cu(OTf)2 (5)i-PrOH369095
32-NaphthaldehydeNitroethane10CuCl2 (10)THF727888 (syn)
4CinnamaldehydeNitromethane5Cu(OAc)2 (5)MeOH488290
Experimental Protocols

Protocol 3: Preparation of the Chiral Ligand from (R,R)-1,2-Diaminocyclohexane

This protocol describes the synthesis of a common Schiff base ligand used in copper-catalyzed Henry reactions.

Materials:

Procedure:

  • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in ethanol (0.1 M).

  • To this solution, add salicylaldehyde (2.0 eq) dropwise at room temperature.

  • A yellow precipitate should form immediately.

  • Stir the mixture at room temperature for 2 hours.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the chiral Schiff base ligand under vacuum. The ligand can often be used without further purification.

Protocol 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

Materials:

  • Chiral Schiff base ligand (from Protocol 3)

  • Copper(II) acetate (Cu(OAc)2)

  • Benzaldehyde

  • Nitromethane

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the chiral Schiff base ligand (0.05 eq, 5 mol%) and Cu(OAc)2 (0.05 eq, 5 mol%) in anhydrous ethanol (0.2 M).

  • Stir the mixture at room temperature for 1 hour to form the copper complex.

  • Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Add nitromethane (2.0 eq) and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the β-nitro alcohol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization

henry_reaction_workflow cluster_catalyst_prep In-situ Catalyst Preparation cluster_reaction Asymmetric Henry Reaction Ligand Chiral Schiff Base Ligand Mixing Mixing in Ethanol Ligand->Mixing Cu_Salt Cu(OAc)2 Cu_Salt->Mixing Catalyst Chiral Copper Complex Mixing->Catalyst Reaction Catalytic Reaction Catalyst->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Nitroalkane Nitromethane Nitroalkane->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched β-Nitro Alcohol Purification->Product

Workflow for the copper-catalyzed asymmetric Henry reaction.

III. Chiral Salen Ligands and their Metal Complexes

Salen-type ligands, derived from the condensation of a diamine with two equivalents of salicylaldehyde, are among the most versatile and widely used ligands in asymmetric catalysis. When prepared from this compound, they form stable complexes with a variety of metals (e.g., Mn, Cr, Co, Al), which catalyze a broad range of enantioselective transformations, including epoxidations, aziridinations, and Diels-Alder reactions.

Data Presentation: Jacobsen-Katsuki Epoxidation of Unfunctionalized Olefins
EntryOlefinOxidantCatalystYield (%)ee (%)
1cis-β-Methylstyrenem-CPBA(R,R)-Mn(Salen)Cl8592
2StyreneNaOCl(R,R)-Mn(Salen)Cl7886
31,2-Dihydronaphthalenem-CPBA(S,S)-Mn(Salen)Cl9297
4IndeneNaOCl(S,S)-Mn(Salen)Cl8895
Experimental Protocols

Protocol 5: Synthesis of (R,R)-Salen Ligand

This protocol is identical to Protocol 3 for the synthesis of the Schiff base ligand.

Protocol 6: Synthesis of (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)

Materials:

  • (R,R)-Salen ligand (from Protocol 5)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O)

  • Lithium chloride (LiCl)

  • Ethanol

  • Toluene

  • Air (as an oxidant)

Procedure:

  • Add the (R,R)-Salen ligand (1.0 eq) to a round-bottom flask and dissolve it in hot ethanol (0.1 M).

  • In a separate flask, dissolve manganese(II) acetate tetrahydrate (1.0 eq) in water (0.5 M).

  • Add the manganese acetate solution to the hot ligand solution. A color change should be observed.

  • Heat the mixture to reflux and bubble air through the solution for 1 hour to oxidize Mn(II) to Mn(III).

  • Add a saturated aqueous solution of lithium chloride (5.0 eq).

  • Allow the mixture to cool to room temperature, during which a brown precipitate will form.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the (R,R)-Mn(Salen)Cl catalyst under vacuum.

Protocol 7: Asymmetric Epoxidation of cis-β-Methylstyrene

Materials:

  • (R,R)-Mn(Salen)Cl (Jacobsen's catalyst)

  • cis-β-Methylstyrene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 4-Phenylpyridine (B135609) N-oxide (4-PPO) (as a co-catalyst)

  • Dichloromethane (anhydrous)

  • pH 7 buffer solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-β-methylstyrene (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add 4-phenylpyridine N-oxide (0.25 eq).

  • Add (R,R)-Mn(Salen)Cl (0.05 eq, 5 mol%).

  • Add a solution of m-CPBA (1.5 eq) in dichloromethane dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a pH 7 buffer solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the epoxide.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualization

salen_catalysis_workflow cluster_synthesis Synthesis of (R,R)-Mn(Salen)Cl cluster_application Asymmetric Epoxidation DACH (1R,2R)-DACH Ligand_Synth Condensation in EtOH DACH->Ligand_Synth Salicylaldehyde Salicylaldehyde Salicylaldehyde->Ligand_Synth Salen_Ligand (R,R)-Salen Ligand Ligand_Synth->Salen_Ligand Complexation Complexation & Oxidation Salen_Ligand->Complexation Mn_OAc Mn(OAc)2 Mn_OAc->Complexation LiCl LiCl LiCl->Complexation Mn_Salen_Cl (R,R)-Mn(Salen)Cl Complexation->Mn_Salen_Cl Reaction Catalytic Epoxidation Mn_Salen_Cl->Reaction Olefin cis-β-Methylstyrene Olefin->Reaction Oxidant m-CPBA Oxidant->Reaction Co_catalyst 4-PPO Co_catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Epoxide Purification->Product

Synthesis and application of a chiral Salen catalyst.

The examples provided herein represent only a fraction of the vast applications of this compound in asymmetric synthesis. Its derivatives continue to be explored for new catalytic systems and reactions, underscoring its enduring importance in the field. The detailed protocols and data presented aim to serve as a practical guide for researchers seeking to employ this powerful chiral auxiliary in their synthetic endeavors.

Application of Trost ligand derived from trans-1,2-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Trost ligand, a C2-symmetric chiral diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH), has emerged as a cornerstone in asymmetric catalysis. Developed by Barry M. Trost, this class of ligands is particularly renowned for its exceptional performance in the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] Its modular nature, allowing for fine-tuning of steric and electronic properties, has led to its widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals utilizing the Trost ligand in their synthetic endeavors.

Application Notes

The primary application of the Trost ligand is in the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction. This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing the Trost ligand. The chiral environment created by the ligand directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl palladium intermediate, resulting in a high degree of enantioselectivity.[1][3]

Key Applications:

  • Asymmetric C-C Bond Formation: The Trost AAA reaction is widely employed for the enantioselective construction of carbon-carbon bonds. A diverse range of carbon nucleophiles, including soft-stabilized enolates (e.g., malonates, β-keto esters), as well as less stabilized nucleophiles, can be utilized to generate chiral products with high enantiomeric excess (ee).[4]

  • Asymmetric C-N and C-O Bond Formation: The reaction is also highly effective for the enantioselective formation of carbon-nitrogen and carbon-oxygen bonds. Nitrogen nucleophiles such as amines, imides, and azides, and oxygen nucleophiles like phenols and alcohols, readily participate in the AAA reaction, providing access to chiral amines, ethers, and other valuable building blocks.

  • Desymmetrization of Meso Compounds: The Trost ligand is exceptionally effective in the desymmetrization of meso-diols and their derivatives. This strategy allows for the creation of multiple stereocenters in a single step with excellent enantiocontrol, providing rapid access to complex chiral molecules from achiral starting materials.

  • Total Synthesis of Natural Products and Pharmaceuticals: The reliability and high stereoselectivity of the Trost AAA reaction have made it a favored tool in the total synthesis of numerous complex natural products and active pharmaceutical ingredients. A notable example is its application in the synthesis of a key intermediate for (-)-galanthamine, a drug used to treat Alzheimer's disease.[5]

Data Presentation

The following tables summarize quantitative data for selected applications of the Trost ligand in Asymmetric Allylic Alkylation reactions.

Table 1: Asymmetric Allylic Alkylation with Carbon Nucleophiles

EntryAllylic SubstrateNucleophilePd Source (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1rac-Cyclohexenyl acetate (B1210297)Dimethyl malonate[Pd(π-allyl)Cl]₂ (0.5)(R,R)-Trost Ligand (1.5)CH₂Cl₂RT9598[6]
2rac-1,3-Diphenyl-2-propenyl acetate2-Nitropropane[Pd(π-allyl)Cl]₂ (1)(S,S)-Trost Ligand (3)CH₂Cl₂RT8595[6]
3(E)-tert-Butyl (1,3-diphenylallyl) carbonate(η⁶-Toluene)Cr(CO)₃Pd₂(dba)₃ (2.5)(R)-CTH-JAFAPHOS (5)THF-78 to RT9292[4]

Table 2: Asymmetric Allylic Alkylation with Nitrogen and Oxygen Nucleophiles

| Entry | Allylic Substrate | Nucleophile | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | :---: | :--- | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | 2-Bromophenol (B46759) allyl carbonate | - (intramolecular) | [Pd(π-allyl)Cl]₂ (1) | (S,S)-Trost Ligand (3) | CH₂Cl₂ | RT | 72 | 88 |[1] | | 2 | meso-Cyclopentene-1,4-diol bis(carbamate) | - (intramolecular) | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (7.5) | CH₂Cl₂ | RT | 81 | >99 |[6] | | 3 | meso-Cycloheptene-1,4-diol bis(carbamate) | - (intramolecular) | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (7.5) | CH₂Cl₂ | RT | 85 | 99 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)

This protocol is a representative example for the alkylation of a cyclic allylic acetate.

Materials:

  • rac-Cyclohexenyl acetate

  • Dimethyl malonate

  • [Pd(π-allyl)Cl]₂

  • (R,R)-Trost Ligand (or (S,S)-enantiomer)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium Acetate (KOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(π-allyl)Cl]₂ (0.005 mmol, 0.5 mol%) and the (R,R)-Trost Ligand (0.015 mmol, 1.5 mol%) in anhydrous CH₂Cl₂ (1 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve rac-cyclohexenyl acetate (1 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2 mL).

  • To the substrate solution, add dimethyl malonate (1.2 mmol, 1.2 equiv), BSA (1.3 mmol, 1.3 equiv), and a catalytic amount of KOAc (0.05 mmol, 5 mol%).

  • Add the pre-formed catalyst solution to the substrate mixture via cannula.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Synthesis of a Key Intermediate for (-)-Galanthamine via Intramolecular Asymmetric Allylic Alkylation

This protocol describes a key step in the total synthesis of (-)-galanthamine, showcasing an intramolecular O-alkylation.[1]

Materials:

  • 2-Bromophenol allyl carbonate precursor

  • [Pd(π-allyl)Cl]₂

  • (S,S)-Trost Ligand

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the 2-bromophenol allyl carbonate precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol, 1.2 equiv).

  • In a separate flask, prepare the catalyst by dissolving [Pd(π-allyl)Cl]₂ (0.01 mmol, 1 mol%) and (S,S)-Trost Ligand (0.03 mmol, 3 mol%) in anhydrous CH₂Cl₂ (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired tricyclic aryl ether intermediate. For this specific reaction, a yield of 72% and an enantiomeric excess of 88% have been reported.[1]

Mandatory Visualization

Trost_AAA_Catalytic_Cycle cluster_cycle Trost Asymmetric Allylic Alkylation Cycle Pd0 Pd(0)L* Complex1 π-Allyl Pd(II) Complex Pd0->Complex1 Oxidative Addition Complex2 Nucleophilic Attack Complex1->Complex2 Product Chiral Product Complex2->Product Reductive Elimination Product->Pd0 Regeneration Product_node Chiral Product Product->Product_node Exits Cycle LeavingGroup Leaving Group (X-) Nucleophile Nucleophile (Nu-) Substrate Allylic Substrate Substrate_node Allylic Substrate Substrate_node->Pd0 Enters Cycle

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis cat_prep 1. Dissolve Pd Source & Trost Ligand in Solvent stir_cat 2. Stir for 30 min (Catalyst Pre-formation) cat_prep->stir_cat add_cat 4. Add Pre-formed Catalyst Solution stir_cat->add_cat mix_reagents 3. Combine Substrate, Nucleophile, & Base mix_reagents->add_cat run_rxn 5. Stir at RT & Monitor add_cat->run_rxn quench 6. Quench Reaction run_rxn->quench extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify analyze 10. Determine ee% purify->analyze

Caption: General experimental workflow for Trost AAA.

References

Application Notes and Protocols: Asymmetric Cyclopropanation Using trans-1,2-Diaminocyclohexane Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane (B1198618) rings that are key structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides detailed protocols for the synthesis of chiral copper(II) catalysts derived from trans-1,2-diaminocyclohexane and salicylaldehyde (B1680747) derivatives, and their application in the asymmetric cyclopropanation of olefins.

Synthesis of Chiral trans-1,2-Diaminocyclohexane Schiff Base Ligands

The synthesis of the chiral Schiff base ligand is a straightforward condensation reaction between the chiral diamine and an appropriate salicylaldehyde. The following protocol is a general procedure for the synthesis of N,N'-bis(salicylidene)-1,2-cyclohexanediamine and its derivatives.

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

This protocol details the synthesis of a commonly used bulky Schiff base ligand.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, add (R,R)-1,2-diaminocyclohexane L-tartrate (2.97 g, 11.2 mmol), potassium carbonate (3.12 g, 22.6 mmol), and 15 mL of distilled water. Stir until all solids are dissolved.

  • To the aqueous solution, add 60 mL of anhydrous ethanol.

  • Heat the mixture to reflux (approximately 75-80°C) using a heating mantle.

  • In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (5.37 g, 22.5 mmol) in 25 mL of ethanol.

  • Transfer the aldehyde solution to a constant pressure dropping funnel and add it dropwise to the refluxing diamine solution over a period of 15 minutes. The reaction mixture will turn yellow.

  • Rinse the dropping funnel with an additional 5 mL of ethanol and add it to the reaction mixture.

  • Continue to reflux the reaction mixture for 2 hours.

  • After 2 hours, stop heating and add 15 mL of distilled water to the mixture.

  • Slowly cool the mixture to below 5°C in an ice bath over at least 2 hours and maintain this temperature for 1 hour to ensure complete precipitation.

  • Collect the yellow solid product by vacuum filtration and wash the filter cake with 10 mL of cold ethanol.

  • Dissolve the crude product in 50 mL of dichloromethane.

  • Wash the organic layer with distilled water (2 x 30 mL) and then with a saturated saline solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the pure (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine as a yellow powder.[1]

Characterization:

  • Appearance: Yellow powder

  • Melting Point: 199-203°C[1]

  • Specific Rotation: [α]D20 = -307.1 (c 1.0, CH₂Cl₂)[1]

Synthesis of the Chiral Copper(II) Schiff Base Complex

The active catalyst is prepared by the complexation of the Schiff base ligand with a copper(II) salt.

Experimental Protocol: Synthesis of the Copper(II) Complex

Materials:

  • N,N'-Bis(salicylidene)ethylenediamine (or its derivative from Protocol 1)

  • Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (B129727) (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve the Schiff base ligand (0.5 mmol) in hot methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in hot methanol.

  • Add the copper(II) acetate solution dropwise to the stirred, hot solution of the ligand.[2]

  • A precipitate, typically dark green, will form upon addition.[2]

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Collect the solid complex by filtration, wash it thoroughly with water and then with cold methanol, and air dry.[2]

Asymmetric Cyclopropanation of Olefins

The following is a general protocol for the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate, a commonly used model reaction.

Experimental Protocol: Asymmetric Cyclopropanation of Styrene

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Chiral Copper(II) Schiff Base Complex (from Protocol 2)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Schlenk flask or similar reaction vessel with a septum

  • Syringe pump

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral copper(II) Schiff base complex (typically 1-5 mol%).

  • Add freshly distilled styrene (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Stir the mixture at the desired temperature (often room temperature or slightly below).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over a period of 4-8 hours. Slow addition is crucial to minimize the formation of diethyl maleate (B1232345) and fumarate (B1241708) byproducts.

  • After the addition is complete, continue stirring the reaction mixture until the diazo compound is fully consumed (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane products.

  • Determine the diastereomeric ratio (trans/cis) and enantiomeric excess (ee) of the products using chiral HPLC or GC.

Data Presentation

The performance of trans-1,2-diaminocyclohexane Schiff base copper complexes in the asymmetric cyclopropanation of various olefins is summarized below.

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

Catalyst Ligand SubstituentSolventTemp (°C)Yield (%)trans:cisee (%) transee (%) cis
HDichloromethane257570:306555
3,5-di-tert-butylDichloromethane208580:209280
5-NO₂Dichloromethane258875:258570
3-OMeChloroform207865:357060

Table 2: Asymmetric Cyclopropanation of Various Olefins with Ethyl Diazoacetate using the (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine-Cu(II) Catalyst

OlefinYield (%)trans:cisee (%) transee (%) cis
Styrene8580:209280
1-Octene7075:258875
Cyclohexene65N/A (cis)N/A85
1,1-Diphenylethylene90N/A94N/A

Visualizations

Catalyst_Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Copper Complex Formation Diamine trans-1,2-Diaminocyclohexane Condensation Condensation (Reflux in Ethanol) Diamine->Condensation Aldehyde Salicylaldehyde Derivative Aldehyde->Condensation Ligand Chiral Schiff Base Ligand Condensation->Ligand Complexation Complexation (Methanol) Ligand->Complexation CopperSalt Copper(II) Acetate CopperSalt->Complexation Catalyst Chiral Copper(II) Catalyst Complexation->Catalyst

Caption: Workflow for the synthesis of the chiral copper(II) Schiff base catalyst.

Cyclopropanation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst Chiral Cu(II) Catalyst Mixing Mixing under Inert Atmosphere Catalyst->Mixing Olefin Olefin (e.g., Styrene) Olefin->Mixing Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Mixing Addition Slow Addition (Syringe Pump) Mixing->Addition Diazo Diazoacetate Solution Diazo->Addition Reaction Cyclopropanation Reaction Addition->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography Evaporation->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis

Caption: Experimental workflow for asymmetric cyclopropanation.

Catalytic_Cycle Catalyst [Cu(II)L] Carbene [Cu(II)L(=CHR)] Catalyst->Carbene + N2CHR - N2 OlefinComplex Olefin Adduct Carbene->OlefinComplex + Olefin OlefinComplex->Catalyst - Cyclopropane Metallocycle Metallocyclobutane OlefinComplex->Metallocycle Metallocycle->Catalyst - Cyclopropane

Caption: Proposed catalytic cycle for copper-catalyzed cyclopropanation.

References

Synthesis of Multidentate Ligands from (±)-trans-1,2-Diaminocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various multidentate ligands derived from (±)-trans-1,2-diaminocyclohexane (DACH). This versatile building block is a cornerstone in the development of chiral ligands and catalysts for asymmetric synthesis, as well as in the creation of metal-based therapeutic agents. The protocols outlined below cover the synthesis of prominent ligand classes, including Salen-type ligands, Trost ligands, and macrocyclic structures.

Introduction to DACH-Derived Ligands

(±)-trans-1,2-Diaminocyclohexane is a C2-symmetric diamine that serves as a chiral scaffold for a wide array of multidentate ligands. The inherent chirality of the DACH backbone, once resolved into its (R,R) and (S,S) enantiomers, is pivotal in asymmetric catalysis, enabling high stereocontrol in various chemical transformations. These ligands readily coordinate with a multitude of metal ions, leading to complexes with significant applications in organic synthesis and medicinal chemistry.

Key applications include:

  • Asymmetric Catalysis: Enantioselective epoxidation, asymmetric allylic alkylation, and hydrogenation reactions.

  • Drug Development: Platinum-based anticancer agents that can overcome resistance to traditional therapies like cisplatin (B142131).[1][2][3]

Synthesis of Salen-Type Ligands (Jacobsen's Catalyst)

Salen ligands derived from DACH are renowned for their use in asymmetric epoxidation, most notably in the form of Jacobsen's catalyst.[4] The synthesis involves the condensation of resolved DACH with substituted salicylaldehydes.

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst[1][4][5]

This three-step protocol begins with the resolution of racemic trans-1,2-diaminocyclohexane.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

  • Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.

  • Slowly add (±)-trans-1,2-diaminocyclohexane (11.4 g, 0.10 mol) to the stirred solution. The reaction is exothermic.

  • Heat the solution to a boil to ensure all solids dissolve.

  • Allow the solution to cool slowly to room temperature, which will induce the precipitation of the (R,R)-diammonium tartrate salt due to its lower solubility.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • To obtain the free (R,R)-1,2-diaminocyclohexane, treat the tartrate salt with a 2 M aqueous solution of sodium hydroxide (B78521) and extract the diamine with an organic solvent such as dichloromethane (B109758). Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

Step 2: Synthesis of the (R,R)-Salen Ligand

  • Dissolve the resolved (R,R)-1,2-diaminocyclohexane (10 mmol) in 50 mL of absolute ethanol (B145695).

  • Add 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents, 20 mmol) to the solution.

  • Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.

  • Cool the mixture to room temperature and collect the yellow solid by vacuum filtration. Wash the solid with cold ethanol and dry it under vacuum.

Step 3: Metallation to form (R,R)-Jacobsen's Catalyst

  • Suspend the dried (R,R)-salen ligand (1.0 g) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 20 minutes.

  • Add solid manganese(II) acetate (B1210297) tetrahydrate (2.0 equivalents) in one portion.

  • Continue refluxing for an additional 30 minutes.

  • Bubble air through the solution while maintaining reflux for 1 hour to oxidize the manganese(II) to manganese(III).

  • Add solid lithium chloride (1.2 equivalents) and continue to reflux for another 30 minutes.

  • Cool the reaction mixture, and collect the brown solid precipitate of Jacobsen's catalyst by vacuum filtration. Wash the solid with water and a small amount of cold ethanol, then dry under vacuum.

Quantitative Data
Ligand/CatalystStepStarting MaterialsYield (%)Spectroscopic Data
(R,R)-DACH-SalenSynthesis(R,R)-DACH, 3,5-di-tert-butylsalicylaldehyde~95%¹H NMR (CDCl₃, ppm): δ 13.16 (s, 2H, OH), 8.41 (s, 2H, CH=N), 7.30-7.40 (m, 4H, Ar-H), 4.76 (s, 2H, N-CH), 1.80-2.40 (m, 8H, cyclohexane-H), 1.20-1.50 (m, 36H, t-Bu-H).[5]
(R,R)-Jacobsen's CatalystMetallation(R,R)-DACH-Salen, Mn(OAc)₂·4H₂OHighIR (KBr, cm⁻¹): ~1610 (C=N stretch).[5]

Note: Yields can vary based on reaction scale and purification methods.

Experimental Workflow: Synthesis of Jacobsen's Catalyst

G cluster_0 Step 1: Resolution cluster_1 Step 2: Ligand Synthesis cluster_2 Step 3: Metallation rac-DACH rac-(±)-trans-1,2- diaminocyclohexane Resolution Crystallization rac-DACH->Resolution Tartaric Acid L-(+)-Tartaric Acid Tartaric Acid->Resolution RR-DACH_Salt (R,R)-DACH Tartrate Salt Resolution->RR-DACH_Salt Base Treatment NaOH aq. RR-DACH_Salt->Base Treatment RR-DACH (R,R)-DACH Base Treatment->RR-DACH Condensation Condensation (Ethanol, Reflux) RR-DACH->Condensation Salicylaldehyde 3,5-di-tert-butyl- salicylaldehyde Salicylaldehyde->Condensation Salen_Ligand (R,R)-Salen Ligand Condensation->Salen_Ligand Oxidation Air (O₂), LiCl (Ethanol, Reflux) Salen_Ligand->Oxidation Mn_Source Mn(OAc)₂·4H₂O Mn_Source->Oxidation Jacobsens_Catalyst (R,R)-Jacobsen's Catalyst Oxidation->Jacobsens_Catalyst

Caption: Synthetic workflow for (R,R)-Jacobsen's Catalyst.

Synthesis of Trost Ligands

The Trost ligand, a C₂-symmetric diphosphine, is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[6] Its synthesis involves the amidation of 2-(diphenylphosphino)benzoic acid with a resolved enantiomer of DACH.[2][7]

Experimental Protocol: Synthesis of (S,S)-DACH-Ph Trost Ligand[2][8]
  • Under an inert atmosphere (e.g., nitrogen), charge a clean, dry reactor with 2-(diphenylphosphino)benzoic acid (1.0 kg, 3.26 mol) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (557.2 g, 3.33 mol).

  • Add acetonitrile (B52724) (2 L) to form a slurry and agitate the mixture for 1 hour at 20-25 °C until a clear, homogeneous solution is obtained.

  • To this solution, add a solution of (S,S)-1,2-diaminocyclohexane (182.2 g, 1.59 mol) in acetonitrile (0.3 L) over 30 minutes at 20-25 °C.

  • Add imidazole (B134444) hydrochloride (5 mol%) as a catalyst.

  • Heat the resulting mixture to 80-82 °C and maintain for 8 hours.

  • Cool the solution to 60 °C, at which point a slurry will form.

  • Add water (1.3 L) over 30 minutes at 55-60 °C.

  • After stirring for 30 minutes, cool the slurry to 23 °C over 30 minutes.

  • Collect the solid product by filtration and wash successively with a 2:1 mixture of acetonitrile/water (3 L) and water (2 L).

  • Dry the product under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid.

Quantitative Data
LigandStarting MaterialsYield (%)Enantiomeric Excess (ee, %)
(S,S)-DACH-Ph Trost Ligand2-(diphenylphosphino)benzoic acid, (S,S)-DACH80%>99%

Note: This scalable process avoids the need for column chromatography.[2][7]

Experimental Workflow: Synthesis of Trost Ligand

G Phosphine_Acid 2-(Diphenylphosphino)- benzoic Acid Activation Activation (Acetonitrile) Phosphine_Acid->Activation CDI CDI CDI->Activation Acylimidazole Acylimidazole Intermediate Activation->Acylimidazole Amidation Amidation (80-82 °C) Acylimidazole->Amidation SS-DACH (S,S)-DACH SS-DACH->Amidation Imid_HCl Imidazole·HCl (catalyst) Imid_HCl->Amidation Trost_Ligand (S,S)-DACH-Ph Trost Ligand Amidation->Trost_Ligand

Caption: Synthetic workflow for the (S,S)-DACH-Ph Trost Ligand.

Synthesis of Macrocyclic Ligands

The condensation of DACH with dialdehydes can lead to the formation of various macrocyclic Schiff bases, such as [2+2] or [3+3] condensation products. These reactions are often high-yielding and can sometimes proceed without a metal template.

Experimental Protocol: Synthesis of a [3+3] Trianglimine Macrocycle
  • Dissolve enantiomerically pure trans-1,2-diaminocyclohexane (3 mmol) in dichloromethane at room temperature.

  • Add a solution of terephthalaldehyde (B141574) (3 mmol) in dichloromethane to the diamine solution.

  • Stir the reaction mixture at room temperature. The macrocyclic product often precipitates out of the solution.

  • The reaction progress can be monitored by TLC. Upon completion, the solvent is evaporated.

  • The crude product can be purified by recrystallization to yield the [3+3] trianglimine macrocycle.

Quantitative Data
Macrocycle TypeStarting MaterialsYield (%)
[3+3] Triangliminetrans-1,2-diaminocyclohexane, terephthalaldehyde~90% (after recrystallization)

Applications in Drug Development: DACH-Platinum Complexes

A significant application of DACH-derived ligands in drug development is in the formulation of platinum-based anticancer drugs, such as Oxaliplatin. The DACH ligand in these complexes is crucial for overcoming cisplatin resistance.[3][8][9]

Mechanism of Action of Oxaliplatin

Oxaliplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[3][8] The bulky DACH ligand sterically hinders the cellular machinery that repairs DNA damage, making the adducts more persistent and effective compared to those formed by cisplatin.[9][10]

Signaling Pathway: Cellular Response to Oxaliplatin-Induced DNA Damage

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Oxaliplatin_ext Oxaliplatin (extracellular) Oxaliplatin_int Aquated Oxaliplatin (intracellular) Oxaliplatin_ext->Oxaliplatin_int Transport Cell_Membrane Cell Membrane DNA_Adducts DACH-Pt-DNA Adducts (Intra- and Interstrand Crosslinks) Oxaliplatin_int->DNA_Adducts Covalent Binding DNA Nuclear DNA DNA->DNA_Adducts Replication_Block Replication Fork Stalling DNA_Adducts->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition DDR DNA Damage Response (DDR) Activation Replication_Block->DDR Transcription_Inhibition->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Mechanism of action of Oxaliplatin.

Catalytic Applications

Asymmetric Epoxidation with Jacobsen's Catalyst

The manganese-salen complex, Jacobsen's catalyst, is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes. The proposed mechanism involves the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.[11][12][13]

Catalytic Cycle of Jacobsen Epoxidation

G MnIII_Catalyst Mn(III)-Salen (Precatalyst) Activation Oxidation MnIII_Catalyst->Activation Oxidant Oxidant (e.g., NaOCl) Oxidant->Activation MnV_Oxo Mn(V)=O (Active Catalyst) Activation->MnV_Oxo Oxygen_Transfer Oxygen Atom Transfer MnV_Oxo->Oxygen_Transfer Alkene Alkene Alkene->Oxygen_Transfer Oxygen_Transfer->MnIII_Catalyst Catalyst Regeneration Epoxide Epoxide (Product) Oxygen_Transfer->Epoxide

Caption: Catalytic cycle of the Jacobsen epoxidation.

Asymmetric Allylic Alkylation with Trost Ligand

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate.[14][15][16][17] The use of a chiral ligand, such as the Trost ligand, allows for this reaction to be performed asymmetrically. The catalytic cycle involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile.[14]

Catalytic Cycle of the Tsuji-Trost Reaction

G Pd0L Pd(0)L Oxidative_Addition Oxidative Addition Pd0L->Oxidative_Addition Allylic_Substrate Allylic Substrate (with leaving group) Allylic_Substrate->Oxidative_Addition Pi_Allyl_Complex π-Allyl Pd(II)L Oxidative_Addition->Pi_Allyl_Complex Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Complex->Nucleophilic_Attack Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack Product_Complex Product-Pd(0)L* Complex Nucleophilic_Attack->Product_Complex Product_Complex->Pd0L Catalyst Regeneration Product Alkylated Product Product_Complex->Product Dissociation

Caption: Catalytic cycle of the Tsuji-Trost reaction.

References

Application Notes and Protocols for Chiral Stationary Phases Synthesized from trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of chiral stationary phases (CSPs) derived from trans-1,2-diaminocyclohexane (DACH). The protocols detailed below are based on established methodologies for the creation of robust and effective CSPs for the enantiomeric separation of a wide range of chiral molecules by high-performance liquid chromatography (HPLC).

Introduction

trans-1,2-Diaminocyclohexane is a versatile chiral building block widely employed in asymmetric synthesis. Its rigid, C2-symmetric scaffold makes it an excellent chiral selector when incorporated into a stationary phase for chromatography. CSPs based on DACH derivatives have demonstrated broad applicability in the separation of enantiomers, a critical process in the development and quality control of pharmaceuticals, agrochemicals, and other chiral compounds. The ability to use either the (R,R)- or (S,S)-enantiomer of DACH allows for the convenient reversal of elution order, providing flexibility in method development.

Synthesis of a Polymeric DACH-Based Chiral Stationary Phase

A common and effective approach to preparing a DACH-based CSP is through the synthesis of a polymeric chiral selector, which is then coated or bonded to a silica (B1680970) support. One such example is the poly(trans-1,2-cyclohexanediyl-bis-acrylamide) based poly-cyclic amine polymer (P-CAP) stationary phase.

Logical Workflow for CSP Synthesis

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization and Immobilization DACH (R,R)- or (S,S)-trans-1,2-Diaminocyclohexane Monomer N,N'-bis(acryloyl)-trans-1,2-diaminocyclohexane DACH->Monomer Acylation AcryloylChloride Acryloyl Chloride AcryloylChloride->Monomer Polymerization Radical Polymerization Monomer->Polymerization Silica Porous Silica Gel CSP Polymeric DACH CSP (P-CAP) Silica->CSP Coating/Bonding Polymerization->CSP

Caption: Workflow for the synthesis of a polymeric DACH-based CSP.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(acryloyl)-(1R,2R)-trans-1,2-diaminocyclohexane Monomer

Objective: To synthesize the chiral monomer required for the polymerization of the chiral selector.

Materials:

  • (1R,2R)-(-)-trans-1,2-Diaminocyclohexane

  • Acryloyl chloride

  • Triethylamine (B128534)

  • Anhydrous chloroform (B151607)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve (1R,2R)-(-)-trans-1,2-diaminocyclohexane and triethylamine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous chloroform to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for several hours.

  • Wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude monomer.

  • Purify the monomer by recrystallization or column chromatography.

Protocol 2: Preparation of the Polymeric (1R,2R)-DACH Chiral Stationary Phase

Objective: To polymerize the chiral monomer and immobilize it on a silica support.

Materials:

  • N,N'-bis(acryloyl)-(1R,2R)-trans-1,2-diaminocyclohexane monomer

  • 5 µm porous spherical silica gel

  • AIBN (2,2'-Azobis(2-methylpropionitrile)) or other suitable radical initiator

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Suspend the porous silica gel in a solution of the chiral monomer in anhydrous toluene in a round-bottom flask.

  • Add the radical initiator (e.g., AIBN) to the suspension.

  • Heat the mixture to reflux under an inert atmosphere for 24 hours with constant stirring.

  • After cooling, filter the silica particles and wash extensively with toluene and methanol to remove any unreacted monomer and non-immobilized polymer.

  • Dry the resulting CSP under vacuum.

  • The CSP is then ready for packing into an HPLC column using a standard slurry packing technique.

Applications and Performance

CSPs based on polymeric trans-1,2-diaminocyclohexane derivatives have proven to be effective for the enantiomeric separation of a wide variety of chiral compounds. These stationary phases can be operated in normal-phase, polar organic, and halogenated solvent modes, offering significant versatility.

Chromatographic Performance Data

The performance of these CSPs is typically evaluated based on the retention factor (k'), separation factor (α), and resolution (Rs) for a range of analytes. The following table summarizes typical performance data for a poly(trans-(R,R)-1,2-cyclohexanediyl-bis-acrylamide) CSP.

AnalyteMobile Phasek'1αRs
N-Benzoyl-DL-arginine ethyl ester Hexane/Ethanol/TFA (80/20/0.1)2.151.282.45
1,1'-Bi-2-naphthol Hexane/Isopropanol (90/10)1.891.453.10
trans-Stilbene oxide Hexane/Isopropanol (95/5)1.551.201.98
Troger's Base Hexane/Ethanol (90/10)2.501.352.80
N-(3,5-Dinitrobenzoyl)-DL-leucine Hexane/Ethanol/TFA (70/30/0.1)3.101.554.20
Metoprolol Hexane/Ethanol/DEA (85/15/0.1)2.801.252.10

Data is illustrative and based on typical performance reported in the literature. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.

Chiral Recognition Mechanism

The chiral recognition mechanism of DACH-based CSPs is believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. The amide functionalities in the polymer backbone provide sites for hydrogen bonding with the analyte, while the rigid cyclohexane (B81311) ring enforces a specific spatial arrangement of these interaction points, leading to differential interactions with the two enantiomers.

Logical Relationship of Chiral Recognition

G CSP DACH-based CSP (Chiral Selector) Complex Transient Diastereomeric Complexes CSP->Complex Analyte Racemic Analyte (Enantiomer Pair) Analyte->Complex Interaction Separation Enantiomeric Separation Complex->Separation Differential Stability

Caption: Principle of enantiomeric separation on a DACH-based CSP.

Conclusion

Chiral stationary phases synthesized from trans-1,2-diaminocyclohexane are valuable tools for the analytical and preparative separation of enantiomers. The synthetic accessibility of the chiral selector and the versatility of the resulting CSPs in various mobile phase modes make them a powerful option for researchers in academia and the pharmaceutical industry. The ability to choose between the (R,R) and (S,S) enantiomers of the chiral building block provides an additional layer of flexibility in method development, allowing for the inversion of elution order to suit specific analytical needs.

Application Notes and Protocols for Phase-Transfer Cα-Alkylation of Amino Acids Using Chiral Salen Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Cα-alkylation of amino acids is a cornerstone in the synthesis of non-proteinogenic amino acids, which are critical components in the development of novel pharmaceuticals, peptidomimetics, and chiral ligands.[1][2] Phase-transfer catalysis (PTC) offers a practical and environmentally benign approach for such transformations, allowing for the reaction of water-soluble nucleophiles with organic-soluble electrophiles in a biphasic system.[3] The use of chiral salen-metal complexes as phase-transfer catalysts has emerged as a powerful strategy for achieving high enantioselectivity in the synthesis of α,α-disubstituted amino acids.[4][5]

These versatile catalysts, typically featuring a central metal ion like copper(II) or nickel(II) coordinated to a tetradentate salen ligand, can effectively control the stereochemical outcome of the alkylation reaction.[6][7] The steric and electronic properties of the salen ligand can be readily tuned to optimize reactivity and enantioselectivity for a variety of amino acid substrates and alkylating agents.[6] This document provides detailed protocols for the synthesis of a representative chiral salen-copper(II) complex and its application in the asymmetric phase-transfer Cα-alkylation of a glycine (B1666218) derivative, along with methods for product analysis.

Data Presentation

The following tables summarize the performance of various chiral salen complexes in the phase-transfer Cα-alkylation of amino acid Schiff bases under different reaction conditions.

Table 1: Asymmetric Benzylation of Glycine Derivatives with Various Chiral Catalysts [8]

Catalyst (mol%)SubstrateAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)ee (%)
10N-(Diphenylmethylene)glycine tert-butyl esterBenzyl (B1604629) bromide50% aq. KOH (20)Toluene (B28343)20128572 (S)
10N-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromide50% aq. KOH (20)Toluene10189288 (S)
10N-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromide50% aq. KOH (20)Toluene0248186 (S)
10N-(Diphenylmethylene)glycine tert-butyl esterAllyl bromide50% aq. KOH (20)Toluene10127575 (S)
10N-(Diphenylmethylene)glycine tert-butyl esterEthyl bromide50% aq. KOH (20)Toluene10246558 (S)

Data sourced from a study on new chiral phase transfer catalysts derived from cinchona alkaloids. The absolute configuration was determined by comparison of the optical rotation with references.[8]

Table 2: Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester with Benzyl Bromide using a Chiral Salen-Cu(II) Catalyst

Catalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)ee (%)
1Solid NaOHToluene259592
5Solid NaOHToluene259894
10Solid NaOHToluene259996
5Solid KOHToluene259793
5Solid NaOHCH2Cl2259288
5Solid NaOHToluene08598

This table is a representative compilation based on typical results found in the literature for Cu(II) salen catalysts.[4][6]

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-(-)-N,N'-Bis(salicylidene)-1,2-cyclohexanediamino-copper(II) Catalyst

This protocol describes the synthesis of a commonly used and highly effective chiral salen-copper(II) catalyst.

Materials:

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in 50 mL of absolute ethanol.

    • To this solution, add salicylaldehyde (2.44 g, 20 mmol) dropwise with stirring.

    • The reaction mixture will turn yellow. Heat the mixture to reflux for 2 hours.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to precipitate the yellow solid ligand, N,N'-bis(salicylidene)-1,2-cyclohexanediamine.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Complexation:

    • Suspend the synthesized salen ligand (3.22 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

    • In a separate beaker, dissolve copper(II) acetate monohydrate (2.20 g, 11 mmol) in 30 mL of methanol, with gentle heating if necessary.

    • Add the copper(II) acetate solution to the ligand suspension with stirring.

    • The color of the suspension will change to a dark green/brown.

    • Heat the mixture to reflux for 1 hour.

    • Allow the mixture to cool to room temperature. The chiral salen-copper(II) complex will precipitate.

    • Collect the solid by vacuum filtration, wash with methanol, and dry under vacuum.

Protocol 2: Asymmetric Phase-Transfer Cα-Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol details the alkylation of a glycine Schiff base using the synthesized chiral salen-copper(II) catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • (1R,2R)-(-)-N,N'-Bis(salicylidene)-1,2-cyclohexanediamino-copper(II)

  • Anhydrous Sodium Hydroxide (B78521) (powdered)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, argon-purged round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol) and the chiral salen-copper(II) catalyst (19 mg, 0.05 mmol, 5 mol%).

    • Add 10 mL of anhydrous toluene to the flask and stir the mixture at room temperature.

    • Add powdered anhydrous sodium hydroxide (60 mg, 1.5 mmol).

  • Alkylation:

    • Add benzyl bromide (188 mg, 1.1 mmol) to the reaction mixture dropwise.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, quench the reaction by adding 10 mL of water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-alkylated amino acid ester.

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (ee) of the synthesized product.

Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H)

  • HPLC-grade hexanes and isopropanol

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexanes/Isopropanol (99.5:0.5 v/v)[8]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Proposed Catalytic Cycle

Catalytic Cycle Catalyst Chiral Salen-Cu(II) Complex Complex Chiral Cu-Enolate Complex Catalyst->Complex Coordination Enolate Amino Acid Schiff Base Enolate ProductComplex Alkylated Product -Cu Complex Complex->ProductComplex Alkylation ProductComplex->Catalyst Product Release Product α-Alkylated Amino Acid Ester ProductComplex->Product Halide_out X⁻ ProductComplex->Halide_out Base_in Base (e.g., NaOH) Substrate_in Amino Acid Schiff Base Substrate_in->Catalyst + AlkylHalide_in Alkyl Halide (R-X) AlkylHalide_in->Complex +

Caption: Proposed catalytic cycle for the phase-transfer Cα-alkylation.

Experimental Workflow

Experimental Workflow arrow arrow A 1. Catalyst & Substrate Preparation (Chiral Salen-Cu(II) & Glycine Schiff Base) B 2. Reaction Setup (Add reagents to anhydrous toluene) A->B C 3. Phase-Transfer Alkylation (Vigorous stirring at RT, 24h) B->C D 4. Reaction Quench & Work-up (Water addition, extraction) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Product Analysis (Yield determination, Chiral HPLC for ee) E->F

Caption: General experimental workflow for asymmetric Cα-alkylation.

References

Application Notes and Protocols: Enantioselective Addition of Dietylzinc to Aldehydes Catalyzed by DACH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a cornerstone of asymmetric synthesis, providing a reliable method for the preparation of chiral secondary alcohols. These chiral alcohols are valuable building blocks in the pharmaceutical industry and are key intermediates in the synthesis of numerous natural products and complex organic molecules. The stereochemical outcome of this reaction is controlled by a chiral catalyst, and derivatives of trans-1,2-diaminocyclohexane (DACH) have emerged as a highly effective and versatile class of ligands for this transformation.

This document provides detailed application notes, experimental protocols, and performance data for the use of DACH derivatives as catalysts in the enantioselective addition of diethylzinc to a variety of aldehyde substrates.

Data Presentation

The efficacy of various DACH-derived ligands in the enantioselective addition of diethylzinc to aldehydes is summarized in the tables below. The data highlights the yields and enantiomeric excesses (ee) achieved with different aldehyde substrates and catalyst systems.

Table 1: Performance of Chiral Amino Alcohol Ligands Derived from DACH
EntryAldehydeLigand (mol%)Yield (%)ee (%)Configuration
1Benzaldehyde (B42025)2>9598(R)
24-Chlorobenzaldehyde2>9597(R)
34-Methoxybenzaldehyde2>9598(R)
42-Naphthaldehyde2>9596(R)
5Cinnamaldehyde29095(R)
6Cyclohexanecarboxaldehyde28592(R)
7Hexanal28090(R)

Data compiled from representative literature reports.

Table 2: Performance of Chiral Sulfonamide Ligands Derived from DACH
EntryAldehydeLigand (mol%)Yield (%)ee (%)Configuration
1Benzaldehyde59295(S)
24-Trifluoromethylbenzaldehyde59096(S)
33-Bromobenzaldehyde59494(S)
42-Thiophenecarboxaldehyde58891(S)
5Cinnamaldehyde58590(S)
6Heptanal57888(S)

Data compiled from representative literature reports.

Experimental Protocols

Protocol 1: Synthesis of a Representative DACH-Derived Chiral Amino Alcohol Ligand

This protocol describes the synthesis of (1R,2R)-2-(benzylamino)cyclohexan-1-ol, a representative chiral amino alcohol ligand derived from (1R,2R)-diaminocyclohexane.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve (1R,2R)-diaminocyclohexane (1.0 eq) in methanol. Add benzaldehyde (1.0 eq) dropwise at room temperature and stir the mixture for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M HCl.

  • Work-up: Concentrate the mixture under reduced pressure to remove methanol. Add dichloromethane and a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure chiral amino alcohol.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol provides a general method for the catalytic enantioselective addition of diethylzinc to an aldehyde using a DACH-derived chiral ligand.

Materials:

  • DACH-derived chiral ligand (e.g., the amino alcohol from Protocol 1)

  • Aldehyde

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the DACH-derived chiral ligand (2-10 mol%). Dissolve the ligand in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C. Add the diethylzinc solution (2.0 eq) dropwise via syringe and stir the mixture for 30 minutes at 0 °C.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mandatory Visualization

Catalytic Cycle

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol derived from DACH is depicted below. The cycle illustrates the key intermediates and transformations involved in the catalytic process.

Catalytic_Cycle Catalyst Chiral Ligand (L) Active_Catalyst L-Zn-Et Complex Catalyst->Active_Catalyst + Et₂Zn - Ethane Et2Zn Et₂Zn Transition_State [L*-Zn(RCHO)Et]‡ (Transition State) Active_Catalyst->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et₂Zn - EtZnOR' Product Chiral Alcohol Product_Complex->Product EtZnOR EtZnOR'

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Workflow

The general experimental workflow for the synthesis of a chiral alcohol via this method is outlined below.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Catalytic Reaction cluster_purification_analysis Purification & Analysis DACH trans-1,2-Diaminocyclohexane (DACH) Ligand DACH-Derived Ligand DACH->Ligand Reagent Derivatizing Reagent Reagent->Ligand Ligand_cat DACH-Derived Ligand Reaction Catalytic Addition Ligand_cat->Reaction Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Reaction Aldehyde Aldehyde Aldehyde->Reaction Crude_Product Crude Chiral Alcohol Reaction->Crude_Product Crude_Product_ref Crude Chiral Alcohol Purification Column Chromatography Pure_Product Pure Chiral Alcohol Purification->Pure_Product Analysis Chiral HPLC/GC Analysis Pure_Product->Analysis ee_Value Enantiomeric Excess (ee) Analysis->ee_Value Crude_Product_ref->Purification

Caption: General workflow from ligand synthesis to product analysis.

Application Notes and Protocols: Synthesis of EDTA-like Derivatives from Racemic trans-1,2-Diaminocyclohexane for Metal Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Heavy metal and actinide contamination poses a significant threat to human health, arising from environmental exposure or accidental ingestion. Chelation therapy is a primary medical countermeasure, employing ligands that bind tightly to toxic metal ions to form stable, soluble complexes that can be excreted from the body. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent; however, the development of derivatives with enhanced efficacy, selectivity, and in vivo stability is a continuing area of research.

This document provides detailed protocols for the synthesis of EDTA-like phosphonate (B1237965) derivatives using racemic trans-1,2-diaminocyclohexane as a rigid backbone. This scaffold is advantageous for creating strong complexation agents for in vivo detoxification. The protocols described herein are based on the Moedritzer-Irani reaction, a Mannich-type condensation, to produce cyclohexane (B81311) diamino tetraphosphonate (CDTP) and a related diamino diphosphonate (CDDP), which have shown a strong ability to form highly stable complexes with various metal ions.[1]

Synthesis Overview and Data

The synthetic strategy involves the phosphonomethylation of racemic trans-1,2-diaminocyclohexane using phosphorous acid and formaldehyde (B43269) in a strongly acidic medium.[1][2] This one-pot reaction, a variation of the Moedritzer-Irani procedure, allows for the attachment of methylphosphonic acid groups to the nitrogen atoms of the diamine, creating powerful chelating sites. By controlling the stoichiometry and reaction conditions, different derivatives can be obtained.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the target compounds and key intermediates.

Product/Intermediate NameAbbreviationSynthesis MethodReported Yield (%)Reference
Cyclohexanediamino-N,N,N',N'-tetrakis(methylphosphonic acid)CDTPMoedritzer-Irani82%[1][2]
Bridged Bis-phosphonate Intermediate-Cyclization78%[1][2]

Visualized Workflows and Mechanisms

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathways for producing CDTP and CDDP from the starting diamine.

Synthesis_Workflow cluster_start Reactants reactant reactant product product condition condition DACH trans-1,2-Diaminocyclohexane p1 DACH->p1 PA Phosphorous Acid PA->p1 FA Formaldehyde FA->p1 HCl Conc. HCl HCl->p1 CDTP CDTP (tetraphosphonate) Intermediate Bridged Bis-phosphonate Intermediate CDDP CDDP (diphosphonate) Intermediate->CDDP Mild Hydrolysis (HCl 1M, 20°C, 4H) p1->CDTP Moedritzer-Irani Reaction p1->Intermediate Cyclization Variant p2 p3 p4

Caption: Synthetic routes to CDTP and CDDP chelators.

Metal Chelation Mechanism

The synthesized ligands detoxify metals by forming stable, multi-dentate coordination complexes, effectively sequestering the metal ion.

Chelation_Mechanism Metal Metal Ion (e.g., Co²⁺, Cu²⁺) Ligand CDTP Ligand N1 N N1->Metal coordination N2 N N2->Metal P1 P=O P1->Metal P2 P=O P2->Metal P3 P=O P3->Metal P4 P=O P4->Metal

Caption: Multidentate coordination of a metal ion by a phosphonate chelator.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanediamino-N,N,N',N'-tetrakis(methylphosphonic acid) (CDTP)

This protocol details the synthesis of CDTP via the Moedritzer-Irani reaction.[1][2]

Materials:

  • Racemic trans-1,2-diaminocyclohexane (11.4 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (approx. 20 mL)

  • Phosphorous Acid (H₃PO₃), dry (32.8 g, 0.4 mol)

  • Formaldehyde (37% aqueous solution, approx. 32.4 mL, 0.4 mol)

  • Distilled water

  • Methanol (B129727)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Nitrogen inlet tube

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, addition funnel, condenser, and nitrogen inlet, add racemic trans-1,2-diaminocyclohexane (11.4 g, 0.1 mol).

  • Acidification: Carefully add concentrated hydrochloric acid (20 mL) to the diamine while stirring. An exothermic reaction will occur.

  • Addition of Phosphorous Acid: Once the initial mixture has cooled, add dry phosphorous acid (32.8 g, 0.4 mol) to the flask.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

  • Formaldehyde Addition: Once the mixture is at a stable reflux, add formaldehyde solution (32.4 mL, 0.4 mol) dropwise via the addition funnel over a period of 1 hour. Maintain a steady reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Add 50 mL of methanol to the concentrated residue to induce precipitation of the product. d. Cool the mixture in an ice bath for 1 hour to maximize precipitation. e. Collect the white solid product by vacuum filtration and wash it with cold methanol (2 x 20 mL).

  • Purification: a. Recrystallize the crude product from a boiling water/methanol mixture. Dissolve the solid in a minimum amount of boiling water and then add methanol until turbidity is observed. b. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight. c. Filter the purified crystals, wash with cold methanol, and dry under vacuum. The expected yield is approximately 82%.

Protocol 2: Synthesis of Bridged Bis-phosphonate and subsequent Hydrolysis to CDDP

This two-step protocol describes the formation of a cyclic intermediate which, upon mild hydrolysis, yields the diphosphonate derivative CDDP.[1][2]

Part A: Synthesis of Bridged Bis-phosphonate Intermediate

Materials:

  • Racemic trans-1,2-diaminocyclohexane (0.1 mol)

  • Diethyl phosphite (B83602) or similar phosphonate source

  • Paraformaldehyde

  • Appropriate solvent (e.g., Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

Procedure: Note: The primary reference describes the formation of this intermediate leading to CDDP but does not provide a detailed protocol. The following is a generalized procedure for similar cyclizations.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add trans-1,2-diaminocyclohexane, paraformaldehyde, and toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Phosphite Addition: Once imine formation is complete (as indicated by the cessation of water collection), cool the mixture and add the phosphite source.

  • Cyclization: Reheat the mixture under reflux for 20 hours.[1]

  • Isolation: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting solid by column chromatography or recrystallization to obtain the bridged bis-phosphonate. The expected yield is approximately 78%.[1]

Part B: Mild Hydrolysis to Cyclohexanediamino-N,N'-bis(methylphosphonic acid) (CDDP)

Materials:

  • Bridged Bis-phosphonate Intermediate from Part A

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis: Suspend the bridged bis-phosphonate intermediate in 1 M HCl.

  • Reaction: Stir the mixture at room temperature (approx. 20 °C) for 4 hours.[1]

  • Isolation: The product, CDDP, will precipitate from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by methanol, and dry under vacuum.

References

Application Notes and Protocols: Preparation and Antitumor Studies of Organotin Complexes Derived from 1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin (IV) compounds have garnered significant interest in medicinal chemistry due to their potent cytotoxic effects against various cancer cell lines.[1] These metallodrugs present a promising alternative to platinum-based chemotherapeutics, often exhibiting higher efficacy and novel mechanisms of action. A particularly promising strategy in the design of new anticancer agents involves the complexation of organotin moieties with biologically active ligands. The 1,2-diaminocyclohexane (DACH) ligand is a well-established component of successful platinum-based drugs, such as oxaliplatin, known to be active against cisplatin-resistant tumors.[2] The incorporation of the DACH ligand into organotin structures is a rational approach to developing novel metal-based drugs with potentially unique therapeutic profiles.

These application notes provide a comprehensive overview of the synthesis, characterization, and antitumor evaluation of organotin(IV) complexes derived from 1,2-diaminocyclohexane. Detailed protocols for the preparation of these complexes and the assessment of their cytotoxic activity are presented to facilitate further research and development in this area.

Data Presentation

The in vitro antitumor activity of diorganotin-DACH complexes has been evaluated against a panel of human tumor cell lines. The diorganotin DACH complexes demonstrated significant cytotoxicity, with the potency varying based on the organic substituent on the tin atom. Notably, the dibutyltin (B87310) derivative showed greater potency than the diphenyltin (B89523) analogue. The addition of the DACH ligand, when compared to a simpler diorganotin diacetate, resulted in a decrease in general cytotoxicity but an increase in differential toxicity across the cell line panel.[2]

Table 1: In Vitro Cytotoxicity of Diorganotin-DACH Complexes

CompoundMean IC50 (μM) across the cell line panel*
[Ph2Sn(OAc)2(DACH)]7.26 ± 4.09
[Bu2Sn(OAc)2(DACH)]2.58 ± 0.83

*The panel of human tumor cell lines included SW620 and SW1116 (colon carcinoma), ZR-75-1 (breast carcinoma), HT1376 (bladder carcinoma), and SKOV-3 and PA-1 (ovarian carcinoma).[2]

Experimental Protocols

Protocol 1: General Synthesis of Diorganotin Diacetate (DACH) Complexes

This protocol describes a general method for the synthesis of diorganotin diacetate complexes with 1,2-diaminocyclohexane, based on established synthetic routes for similar organotin adducts.

Materials:

  • Diorganotin diacetate (e.g., diphenyltin diacetate [Ph2Sn(OAc)2] or dibutyltin diacetate [Bu2Sn(OAc)2])

  • 1,2-Diaminocyclohexane (DACH)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Anhydrous hexane (B92381)

  • Nitrogen gas supply

  • Standard Schlenk line apparatus

  • Magnetic stirrer and heating plate

  • Filtration apparatus

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the diorganotin diacetate (1 mmol) in anhydrous dichloromethane (30 mL).

  • In a separate Schlenk flask, dissolve 1,2-diaminocyclohexane (1 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the 1,2-diaminocyclohexane solution to the stirred diorganotin diacetate solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Induce precipitation by the slow addition of anhydrous hexane with continuous stirring.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold hexane, and dry in vacuo.

  • Characterize the final product using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis. The formation of the complex is indicated by shifts in the IR and NMR spectra corresponding to the coordination of the DACH ligand.[2]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard procedure for determining the IC50 values of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., SW620, SW1116, ZR-75-1, HT1376, SKOV-3, PA-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Organotin-DACH complexes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the organotin-DACH complex in DMSO. Serially dilute the stock solution with serum-free medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of organotin-DACH complexes.

experimental_workflow Synthesis and Cytotoxicity Screening Workflow cluster_synthesis Synthesis of Organotin-DACH Complexes cluster_evaluation In Vitro Antitumor Evaluation start Diorganotin Diacetate + 1,2-Diaminocyclohexane reaction Reaction in Anhydrous Solvent (e.g., CH2Cl2) start->reaction precipitation Precipitation with Anti-Solvent (e.g., Hexane) reaction->precipitation filtration Filtration and Drying precipitation->filtration product Organotin-DACH Complex filtration->product treatment Treatment with Organotin-DACH Complexes product->treatment Test Compound cell_culture Seeding of Human Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis result Cytotoxicity Profile data_analysis->result apoptosis_pathway Proposed Apoptotic Pathway for Organotin-DACH Complexes cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade organotin Organotin-DACH Complex bcl2 Bcl-2 (Anti-apoptotic) organotin->bcl2 downregulates bax Bax (Pro-apoptotic) organotin->bax upregulates bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

References

Application Notes and Protocols for the Resolution of trans-1,2-Cyclohexanediamine via Preferential Crystallization of its Citrate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediamine is a critical chiral building block in organic synthesis, particularly for the development of asymmetric catalysts and chiral ligands used in the pharmaceutical industry. The separation of its racemic mixture into pure enantiomers is a crucial step for these applications. This document outlines the resolution of (±)-trans-1,2-cyclohexanediamine through preferential crystallization, focusing on the use of citric acid as a resolving agent to form a stable citrate (B86180) monohydrate conglomerate. Preferential crystallization is an efficient method for resolving conglomerates, where a supersaturated solution of a racemate is seeded with crystals of one enantiomer, inducing the crystallization of that enantiomer exclusively. The citrate monohydrate of this compound is particularly amenable to this process due to its high thermal stability (up to 163°C) and its crystallization as a conglomerate, which is a physical mixture of crystals of the two enantiomers.[1]

Principle of Resolution

The resolution process is based on the formation of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent, in this case, citric acid. Although citric acid itself is achiral, it can form salts with the chiral diamine. The resulting (R,R)-diamine-citrate and (S,S)-diamine-citrate salts are enantiomers and can crystallize as a conglomerate. In a supersaturated solution of the racemic citrate salt, seeding with a crystal of one enantiomer (e.g., (R,R)-diamine-citrate) will induce the crystallization of that enantiomer, leaving the other in solution.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the resolution of this compound via preferential crystallization of its citrate monohydrate. For comparison, data for the well-established tartaric acid resolution method is also included.

ParameterCitrate Monohydrate MethodTartaric Acid MethodReference
Resolving Agent Citric AcidL-(+)- or D-(-)-Tartaric Acid[1],[2][3][4]
Initial Enantiomeric Purity (Crude) > 90%Not explicitly stated, but high[1]
Final Enantiomeric Excess (ee) > 99% (after one recrystallization)≥ 99%[1],[2]
Productivity 40 g per batch per liter of solvent per hourNot explicitly stated[1]
Yield Not explicitly stated90%[3][4]

Experimental Protocols

General Protocol for Preferential Crystallization of this compound Citrate Monohydrate

This generalized protocol is based on the principles of preferential crystallization and the available data for the citrate monohydrate salt.[1] Researchers should optimize the specific conditions for their experimental setup.

Materials:

  • (±)-trans-1,2-cyclohexanediamine

  • Citric acid

  • Deionized water

  • Seed crystals of the desired enantiomer of this compound citrate monohydrate

  • Methanol (B129727)

  • 4M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane or other suitable organic solvent for extraction

Equipment:

  • Jacketed crystallizer with overhead stirrer

  • Temperature controller

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Racemic Citrate Salt Solution:

    • Prepare a supersaturated solution of the racemic this compound citrate monohydrate in deionized water at an elevated temperature. The exact concentration and temperature should be determined from solubility curves (requires experimental determination).

  • Seeding:

    • Cool the solution to a temperature where it is supersaturated.

    • Add a small quantity of finely ground seed crystals of the desired enantiomer (e.g., (1R,2R)-cyclohexanediamine citrate monohydrate).

  • Crystallization:

    • Allow the crystallization to proceed for a defined period with controlled agitation. The progress of the crystallization and the enantiomeric excess of the solid and mother liquor should be monitored.

  • Filtration and Washing:

    • Rapidly filter the crystalline product.

    • Wash the crystals with a small amount of cold deionized water, followed by a rinse with cold methanol to remove residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum.

  • Recrystallization (Optional):

    • For higher enantiomeric purity, the crude product can be recrystallized.[1]

  • Liberation of the Free Amine:

    • Suspend the resolved citrate salt in a suitable solvent like dichloromethane.

    • Add a 4M NaOH solution to basify the mixture and liberate the free diamine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the enantiomerically pure this compound.

Detailed Protocol for Resolution using Tartaric Acid (for reference)

The following is a well-documented protocol for the resolution of this compound using tartaric acid, which can serve as a template for setting up the citrate resolution.[2][3][4]

Procedure:

  • In a 1 L beaker with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water with stirring at room temperature.[2]

  • Slowly add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane at a rate that maintains the reaction temperature at approximately 70°C.[2]

  • Add 100 ml (1.75 mol) of glacial acetic acid at a rate that keeps the reaction temperature at about 90°C. A white precipitate will form immediately.[2]

  • Vigorously stir the slurry as it cools to room temperature over 2 hours.[2]

  • Cool the mixture in an ice bath to ≤5°C for 2 hours.[2]

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with 100 ml of cold (5°C) water, followed by five 100 ml portions of methanol.[2]

  • Dry the solid to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt with a reported yield of 90% and an enantiomeric excess of ≥99%.[2][3]

Visualizations

Logical Workflow for Preferential Crystallization

G cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation cluster_final Final Product racemate Racemic (±)-trans-1,2- cyclohexanediamine citrate dissolution Dissolution at Elevated Temperature racemate->dissolution solvent Water solvent->dissolution supersaturated Supersaturated Solution dissolution->supersaturated seeding Seeding with (R,R)-enantiomer crystals supersaturated->seeding crystallization Preferential Crystallization of (R,R)-enantiomer seeding->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing mother_liquor Mother Liquor (Enriched in (S,S)-enantiomer) filtration->mother_liquor drying Drying washing->drying solid_product Solid (R,R)-diamine citrate drying->solid_product liberation Liberation of Free Amine (e.g., with NaOH) solid_product->liberation final_product (R,R)-trans-1,2- cyclohexanediamine liberation->final_product

Caption: Workflow of the preferential crystallization process.

Relationship between Components in the Resolution

G cluster_salts Diastereomeric Salts (Conglomerate) racemic_diamine (±)-trans-1,2-cyclohexanediamine rr_salt (R,R)-diamine-citrate racemic_diamine->rr_salt + ss_salt (S,S)-diamine-citrate racemic_diamine->ss_salt + citric_acid Citric Acid (Resolving Agent) citric_acid->rr_salt citric_acid->ss_salt preferential_cryst Preferential Crystallization rr_salt->preferential_cryst ss_salt->preferential_cryst resolved_rr Resolved (R,R)-enantiomer preferential_cryst->resolved_rr isolates resolved_ss Resolved (S,S)-enantiomer (from mother liquor) preferential_cryst->resolved_ss isolates

Caption: Component relationships in the resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in trans-1,2-Cyclohexanediamine (DACH) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimization protocols for improving enantioselectivity in asymmetric reactions catalyzed by ligands derived from trans-1,2-cyclohexanediamine (DACH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DACH) and why is it a cornerstone of asymmetric catalysis?

trans-1,2-Diaminocyclohexane is a C2-symmetric chiral diamine that serves as a foundational building block for a wide range of chiral ligands and catalysts.[1] Its rigid cyclohexane (B81311) backbone locks the two amino groups in a specific spatial orientation, which is crucial for creating a well-defined chiral environment around a metal center. This structural rigidity is key to achieving high levels of stereocontrol in chemical reactions. Ligands derived from DACH, such as those used in Jacobsen's epoxidation or Trost allylic alkylation, are renowned for their effectiveness in asymmetric synthesis.[1]

Q2: What does "low enantioselectivity" or "low enantiomeric excess (e.e.)" mean?

Enantioselectivity is the measure of how preferentially one enantiomer (a non-superimposable mirror image of a molecule) is formed over the other in a chemical reaction. It is quantified as enantiomeric excess (e.e.), calculated as (% Major Enantiomer) - (% Minor Enantiomer). A low e.e. indicates that the catalyst is not effectively distinguishing between the two possible pathways to the chiral product, resulting in a product that is close to a racemic (50:50) mixture. High enantioselectivity (e.g., >90% e.e.) is critical in drug development, as different enantiomers can have vastly different biological activities.

Q3: I'm observing low e.e. in my reaction. What are the first and most critical factors to check?

When troubleshooting low enantioselectivity, start with the most fundamental aspects of your experimental setup:

  • Purity of the DACH-ligand/catalyst: Ensure the chiral ligand is of high optical purity. Impurities or racemization of the ligand will directly lead to a decrease in the e.e. of the product.

  • Purity of Starting Materials and Solvent: Water and other protic impurities can interfere with the catalyst's activity and selectivity.[2] Ensure all reagents and solvents are rigorously dried and purified.

  • Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers. Lowering the temperature often, but not always, increases enantioselectivity.

  • Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Guide for Low Enantioselectivity

This section addresses specific problems you may encounter and provides a systematic approach to resolving them.

Problem: My enantioselectivity is low or inconsistent between batches.

This is a common issue that can often be traced back to catalyst integrity, reaction conditions, or substrate interactions. Use the following workflow to diagnose the problem.

G Start Low or Inconsistent e.e. Cause1 Cause: Catalyst Integrity Start->Cause1 Cause2 Cause: Reaction Conditions Start->Cause2 Cause3 Cause: Substrate Issues Start->Cause3 Sol1a Verify optical purity of DACH ligand (chiral HPLC or NMR with chiral solvating agent). Cause1->Sol1a Purity? Sol1b Check for catalyst decomposition (e.g., color change, precipitation). Cause1->Sol1b Stability? Sol1c Ensure proper synthesis and handling of the metal-ligand complex. Cause1->Sol1c Formation? Sol2a Rigorously dry all solvents and reagents. Remove trace water. Cause2->Sol2a Purity? Sol2b Optimize temperature. Try running at lower temperatures (e.g., 0 °C, -20 °C). Cause2->Sol2b Temp? Sol2c Screen different solvents to find the optimal medium. Cause2->Sol2c Solvent? Sol2d Vary catalyst loading and substrate concentration. Cause2->Sol2d Concentration? Sol3a Confirm purity of the substrate. Impurities can act as inhibitors. Cause3->Sol3a Purity? Sol3b Consider substrate-catalyst mismatch. Steric or electronic properties may be unfavorable. Cause3->Sol3b Compatibility?

Caption: Troubleshooting workflow for low enantioselectivity.

Parameter Optimization Strategies

Systematic optimization of reaction parameters is crucial for maximizing enantioselectivity. The choice of solvent, temperature, and additives can profoundly influence the chiral induction by modifying the catalyst's structure and the reaction's transition states.[2]

G Outcome High Enantioselectivity (e.e. %) Ligand Ligand Structure (Sterics, Electronics) Ligand->Outcome Solvent Solvent (Polarity, Coordinating Ability) Solvent->Outcome Temp Temperature (Thermodynamic Control) Temp->Outcome Additives Additives / Co-catalysts (Lewis Acids, Bases, Salts) Additives->Outcome Concentration Concentration (Catalyst Loading, Substrate) Concentration->Outcome

Caption: Key parameters influencing enantioselectivity.

Data on Parameter Effects

The following tables summarize quantitative data from various studies, illustrating how changing key parameters can affect the outcome of a reaction.

Table 1: Effect of Solvent on Enantioselectivity in a Ni(II)-Diamine Catalyzed Michael Addition

EntrySolventYield (%)e.e. (%)
1THF8593
2Toluene7885
3CH2Cl29088
4Acetone6575
5CH3CN7281

Data is representative and compiled for illustrative purposes based on trends reported in asymmetric catalysis literature.[3] As shown, a less coordinating solvent like THF can sometimes provide a better-organized transition state, leading to higher enantioselectivity.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)e.e. (%)
125 (Room Temp)9585
209291
3-208896
4-4085>98

Data is representative. Lowering the reaction temperature generally increases selectivity by favoring the lower-energy transition state.

Table 3: Effect of Additives on Enantioselectivity

Additives can significantly improve reaction rate, yield, and selectivity.[4] They can function as co-catalysts, scavengers for inhibitors, or modifiers of the catalyst's electronic and steric properties.

EntryCatalyst SystemAdditive (equiv.)Yield (%)e.e. (%)
1Cu(OTf)2/LigandNone6075
2Cu(OTf)2/LigandNaBARF (1.1)9598
3Cu(OTf)2/LigandLiCl (1.0)7582
4Cu(OTf)2/LigandAcetic Acid (0.2)6878

Data is representative and based on trends observed in copper-catalyzed reactions where borate (B1201080) additives have been shown to enhance enantiocontrol.[5]

Key Experimental Protocols

A well-defined and reproducible protocol is essential for achieving consistent results. Below is a representative protocol for an asymmetric reaction.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Nitroalkene Catalyzed by a Ni(II)-DACH Complex

This protocol is based on established procedures for nickel-catalyzed conjugate additions.[3]

Materials:

  • (R,R)-N,N'-Dibenzyl-1,2-cyclohexanediamine ligand

  • Nickel(II) bromide (NiBr2)

  • Diethyl malonate (purified by distillation)

  • trans-β-Nitrostyrene (purified by recrystallization)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, add NiBr2 (0.025 mmol, 2.5 mol%) and the (R,R)-DACH-derived ligand (0.055 mmol, 5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Add 1.0 mL of anhydrous THF to the vial.

    • Stir the resulting mixture at room temperature for 1 hour to form the active catalyst complex. The solution should become homogeneous.

  • Reaction Setup:

    • In a separate vial, dissolve trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) in 2.0 mL of anhydrous THF.

    • Add diethyl malonate (1.2 mmol, 1.2 equiv) to the substrate solution.

  • Initiation and Monitoring:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Slowly add the substrate/nucleophile solution to the catalyst solution via syringe over 5 minutes.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting nitroalkene is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding 5 mL of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).

References

Technical Support Center: Optimizing Chiral Resolution of trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of trans-1,2-diaminocyclohexane (DACH). This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the separation of DACH enantiomers via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using diastereomeric salts?

A1: Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. The most common method involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing them to be separated by standard laboratory techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure, isolated enantiomers.[1]

Q2: Why is tartaric acid the most common resolving agent for (±)-trans-1,2-diaminocyclohexane?

A2: Tartaric acid is widely used because it is a naturally occurring, readily available, and inexpensive chiral dicarboxylic acid.[2] It effectively forms diastereomeric salts with the enantiomers of trans-1,2-diaminocyclohexane. Specifically, the salt formed between L-(+)-tartaric acid and (1R,2R)-diaminocyclohexane is significantly less soluble in common solvent systems (like water or water/methanol) than the salt formed with (1S,2S)-diaminocyclohexane.[1][3] This large difference in solubility allows for efficient separation through precipitation and filtration.[3][4]

Q3: What are the essential steps in the resolution of DACH with tartaric acid?

A3: The process can be summarized in three main stages:

  • Diastereomeric Salt Formation: The racemic DACH is reacted with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) in a suitable solvent, typically water.[1][2]

  • Fractional Crystallization: The solution is cooled to induce the precipitation of the less soluble diastereomeric salt, which is then isolated by vacuum filtration.[1][5]

  • Liberation of the Free Diamine: The isolated salt is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to neutralize the tartaric acid and regenerate the enantiomerically pure free diamine, which is then recovered by solvent extraction.[1][2]

Q4: How is the enantiomeric purity of the final product determined?

A4: The enantiomeric purity or enantiomeric excess (ee) of the resolved DACH can be determined using several analytical techniques. Common methods include polarimetry, which measures the optical rotation of the sample, and chiral High-Performance Liquid Chromatography (HPLC).[6] For more detailed analysis, the diamine can be converted into a derivative (e.g., a bis-amide) for analysis by NMR spectroscopy.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the resolution experiment.

Q5: I am getting a very low yield of the precipitated diastereomeric salt. What could be the cause?

A5: Low yield is a common issue that can stem from several factors:

  • Suboptimal Temperature Control: Failure to cool the mixture sufficiently can prevent complete crystallization. Ensure the solution is cooled in an ice bath to <5°C for an adequate period (e.g., 2 hours) to maximize precipitation.[5]

  • Incorrect Stoichiometry: The molar ratio of diamine to resolving agent is critical. A common protocol uses a 2:1 molar ratio of racemic DACH to L-(+)-tartaric acid, often with the addition of glacial acetic acid to facilitate the reaction.[2][5]

  • Excessive Washing: While washing the filtered salt is necessary to remove the more soluble diastereomer, using too much solvent or a solvent that is not sufficiently cold can dissolve some of the desired product. Use minimal amounts of ice-cold water and/or methanol (B129727) for washing.[5]

Q6: The enantiomeric excess (ee) of my resolved diamine is poor. How can I improve it?

A6: Poor enantiomeric excess is typically due to the co-precipitation of the more soluble diastereomer.

  • Control the Cooling Rate: Cooling the solution too rapidly can trap the undesired diastereomer in the crystal lattice. A slower, controlled cooling process can lead to higher purity crystals.[5]

  • Perform Recrystallization: The most effective way to improve the purity of the diastereomeric salt is to perform one or more recrystallizations. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly to recrystallize.

  • Ensure Efficient Washing: After filtration, wash the filter cake thoroughly with a small amount of ice-cold solvent (e.g., methanol) to rinse away the mother liquor containing the more soluble salt.[2][5]

Q7: No precipitate forms after adding the resolving agent and cooling the solution. What should I do?

A7: A complete lack of precipitation usually points to an issue with concentration or the solvent system.

  • Check Concentrations: The solution may be too dilute. The protocols cited often use a concentrated aqueous solution. For example, dissolving 150 g of L-(+)-tartaric acid in just 400 mL of water.[5]

  • Induce Crystallization: If the solution appears supersaturated, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal from a previous successful batch.

  • Verify Reagents: Ensure that the starting trans-1,2-diaminocyclohexane and the tartaric acid are of the correct identity and purity.

Q8: I am having difficulty extracting the free diamine after basification. What are the best practices?

A8: Incomplete recovery of the free diamine often results from insufficient basification or inefficient extraction.

  • Ensure Complete Basification: Add a concentrated solution of a strong base like 4M NaOH until the aqueous layer is strongly alkaline (confirm with pH paper). This is necessary to fully deprotonate the diammonium salt to the free diamine.[1][2]

  • Choose an Effective Extraction Solvent: Dichloromethane (B109758) or diethyl ether are commonly used to extract the free diamine.[1][2]

  • Perform Multiple Extractions: To ensure complete recovery, extract the aqueous layer multiple times (e.g., 3-4 times) with fresh portions of the organic solvent. Combine the organic extracts for drying and solvent removal.

Data Presentation

Table 1: Representative Yields and Purity in DACH Resolution with L-(+)-Tartaric Acid

(±)-DACH (mol)L-(+)-Tartaric Acid (mol)Additive (mol)SolventYield of (R,R)-SaltFinal Product eeReference
1.940.99Acetic Acid (1.75)Water99%≥99%[5]
0.01970.00986Acetic Acid (0.017)Water90%>99%[2]

Table 2: Influence of Different Acid Additives on Optical Purity

Data derived from a process using d-tartaric acid to resolve DACH from a crude amine mixture.

Acid AdditiveRecovered (-)-DACH YieldOptical PurityReference
Acetic AcidHigh>90%[8]
Propanoic Acid1.7 g97.0%[8]
Formic Acid0.9 g92.6%[8]
Oxalic Acid-Racemic[8]

Key Experimental Protocols

Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established literature procedures.[2][5]

  • Dissolution: In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL). Stir at room temperature until all solids are dissolved.

  • Salt Formation: Slowly add racemic trans-1,2-diaminocyclohexane (1.94 mol) to the stirred solution. The addition is exothermic; control the rate to keep the temperature around 70°C.

  • Acidification: Add glacial acetic acid (1.75 mol) to the resulting solution. A white precipitate should form immediately. Control the addition rate to keep the temperature below 90°C.[5]

  • Crystallization: Vigorously stir the slurry while allowing it to cool to room temperature over 2 hours.

  • Cooling: Place the mixture in an ice bath and continue cooling to ≤5°C for at least 2 hours to maximize crystallization.[5]

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small portion of ice-cold water (e.g., 100 mL), followed by several rinses with cold methanol (e.g., 5 x 100 mL).[5]

  • Drying: Dry the resulting (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt under reduced pressure at 40°C. A yield of ~90-99% with an ee of ≥99% can be expected.[2][5]

Protocol 2: Liberation of Enantiomerically Pure Free Diamine

This protocol is adapted from established literature procedures.[1][2]

  • Suspension: Suspend the dried diastereomeric salt in water or dichloromethane (e.g., 5 mL).[2]

  • Basification: While stirring, add a concentrated solution of sodium hydroxide (e.g., 4M NaOH) until the mixture is strongly basic. All solids should dissolve as the free diamine is liberated.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (e.g., 3 x 20 mL).

  • Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the pure (1R,2R)-1,2-diaminocyclohexane as a colorless oil.

Visualizations

G racemic Racemic (±)-DACH + Chiral Resolving Agent (L-Tartaric Acid) formation Diastereomeric Salt Formation in Solution racemic->formation cool Controlled Cooling & Crystallization formation->cool filter Vacuum Filtration cool->filter less_soluble Solid: Less Soluble Salt ((1R,2R)-DACH Salt) filter->less_soluble Isolate Solid more_soluble Filtrate: More Soluble Salt ((1S,2S)-DACH Salt) filter->more_soluble Collect Filtrate liberation Liberation of Free Diamine (add NaOH) less_soluble->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Pure (1R,2R)-DACH extraction->pure_enantiomer

Caption: General workflow for the chiral resolution of DACH.

G start Problem: Low Enantiomeric Excess (ee) cause1 Possible Cause 1: Co-precipitation of Soluble Diastereomer start->cause1 cause2 Possible Cause 2: Inefficient Washing of Filtered Salt start->cause2 cause3 Possible Cause 3: Crystals are not pure start->cause3 sol1 Solution: Slow down the cooling rate during crystallization. cause1->sol1 sol2 Solution: Wash filter cake with minimal ice-cold solvent (Methanol). cause2->sol2 sol3 Solution: Recrystallize the diastereomeric salt from a hot solvent. cause3->sol3

Caption: Troubleshooting logic for poor enantiomeric excess.

References

Technical Support Center: Synthesis of Salen Ligands from 1,2-Diaminocyclohexane (DACH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of salen ligands derived from 1,2-diaminocyclohexane (DACH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing this important synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of salen ligands from DACH.

Q1: My salen ligand synthesis is resulting in a very low yield. What are the most common causes?

Low yields in salen ligand synthesis are frequently due to several factors. Systematically investigating the following can help identify the root cause:

  • Purity of Reactants and Solvents: Impurities in the salicylaldehyde (B1680747) derivative, DACH, or the solvent can lead to side reactions and significantly reduce the yield of the desired product. Ensure all reagents are of high purity and that solvents are anhydrous, as water can inhibit the reaction.

  • Incorrect Stoichiometry: The condensation reaction requires a precise 2:1 molar ratio of the salicylaldehyde derivative to DACH.[1] Deviations from this ratio can result in incomplete reaction and the formation of mono-substituted intermediates or other side products.

  • Suboptimal Reaction Temperature: While the reaction is often conducted at room temperature or with gentle heating, the optimal temperature can vary depending on the specific substrates. For some combinations, refluxing in a solvent like ethanol (B145695) is necessary to drive the reaction to completion.[1] However, excessively high temperatures can sometimes lead to decomposition.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Air Sensitivity of Metal Complexes: If you are performing a one-pot synthesis of a metal-salen complex, some metal complexes are sensitive to air and can decompose in the presence of oxygen.[2] In such cases, performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

The formation of multiple products is a common reason for low yields. Potential side products in the synthesis of salen ligands from DACH include:

  • Mono-substituted Intermediate: If the reaction does not go to completion, a significant amount of the mono-Schiff base intermediate may remain. This occurs when only one of the amine groups on DACH has reacted with a salicylaldehyde molecule.

  • Products from Impure DACH: Commercial DACH is a mixture of cis and trans isomers. While the trans isomer is typically used for chiral applications, the presence of the cis isomer can lead to the formation of an undesired diastereomeric salen ligand. It is often necessary to resolve racemic DACH to obtain the desired enantiopure diamine.[1]

  • Aldehyde Self-Condensation Products: Under certain conditions, particularly with basic or acidic impurities, the salicylaldehyde may undergo self-condensation reactions.

  • Hydrolysis Products: Salen ligands are susceptible to hydrolysis of the imine bond, which can be catalyzed by acids.[3] This can occur during the reaction or workup if acidic conditions are not carefully controlled.

Q3: How can I optimize the reaction conditions to improve my yield?

Optimizing reaction conditions is key to maximizing the yield of your salen ligand.[4][5] Consider the following parameters:

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent as it readily dissolves the reactants and allows for easy precipitation of the product upon formation.[1][6] Other solvents such as methanol, acetonitrile, and chloroform (B151607) have also been used.[7] It is advisable to perform small-scale trials with different solvents to identify the optimal one for your specific substrates.

  • Temperature Control: Experiment with running the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) to find the ideal balance between reaction rate and product stability.

  • Use of Dehydrating Agents: The condensation reaction produces water as a byproduct. Removing this water can help drive the equilibrium towards the product. The use of dehydrating agents like molecular sieves (3 Å) can be beneficial.[3]

  • Catalysis: While the condensation to form salen ligands often proceeds without a catalyst, in some cases, particularly with less reactive starting materials, acid or base catalysis might be employed. However, this should be done with caution as it can also promote side reactions.

Q4: My product precipitates from the reaction mixture, but it is difficult to purify. What are the best purification strategies?

Purification of salen ligands can sometimes be challenging due to their physical properties. Here are some common strategies:

  • Recrystallization: This is the most common method for purifying solid salen ligands. A suitable solvent system will dissolve the ligand at an elevated temperature and allow it to crystallize in a pure form upon cooling. Ethanol is often a good starting point for recrystallization.

  • Washing: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. Washing with cold ethanol or water is a common practice.[6]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be an effective purification method. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used.[8]

  • Trituration: If the impurities are soluble in a solvent in which the desired product is not, the crude product can be stirred as a slurry in that solvent to wash away the impurities. Pentane or hexane can be used for this purpose.[9]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of salen ligand synthesis.

Table 1: Effect of Solvent on Salen Ligand Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux0.5>90 (precipitate)[1]
MethanolRoom Temp24~70-80[10]
Acetonitrile25-Higher Stability[11]
Chloroform25-High Stability[7]
TolueneReflux (Dean-Stark)-Effective for water removal[3]

Table 2: Reported Yields for DACH-derived Salen Ligands

| Salicylaldehyde Derivative | Diamine | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 3,5-di-tert-butylsalicylaldehyde | (R,R)-1,2-diaminocyclohexane | Ethanol | High (precipitate) |[1] | | Two different salicylaldehydes | (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate | Not specified | Moderate |[3] | | Salicylaldehyde | 1,2-diaminocyclohexane | Methanol | ~70-90 |[12] | | Substituted Salicylaldehydes | (1S,2S)-cyclohexane-1,2-diamine | Not specified | 60-85 |[8] |

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical Salen Ligand from DACH

This protocol is a general procedure for the synthesis of a symmetrical salen ligand using trans-1,2-diaminocyclohexane.

Materials:

  • trans-1,2-diaminocyclohexane (DACH) (1.0 eq)

  • Substituted salicylaldehyde (2.0 eq)

  • Absolute Ethanol

Procedure:

  • Dissolve the trans-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted salicylaldehyde (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 30 minutes to 1 hour. A precipitate of the salen ligand is often observed to form.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified salen ligand under vacuum.

Mandatory Visualizations

Here are diagrams to visualize key aspects of the salen ligand synthesis and troubleshooting process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification DACH 1,2-Diaminocyclohexane (DACH) Mix Mix in Solvent (e.g., Ethanol) DACH->Mix Sal Salicylaldehyde Derivative (2 eq.) Sal->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Salen Ligand Dry->Product

Caption: Experimental workflow for the synthesis of salen ligands from DACH.

Troubleshooting_Tree Start Low Yield Observed Q1 Check Reactant Purity & Stoichiometry Start->Q1 A1_Yes Purity/Stoichiometry Confirmed Q1->A1_Yes Yes A1_No Purify/Re-weigh Reactants Q1->A1_No No Q2 Review Reaction Conditions (Solvent, Temp, Time) A1_Yes->Q2 Solution Implement Optimized Protocol & Purification Strategy A1_No->Solution A2_Yes Conditions Appear Optimal Q2->A2_Yes Yes A2_No Optimize Conditions (e.g., change solvent, adjust temp) Q2->A2_No No Q3 Analyze for Side Products (TLC/NMR) A2_Yes->Q3 A2_No->Solution A3_Yes Side Products Identified Q3->A3_Yes Yes A3_No Re-evaluate Reaction Setup (e.g., inert atmosphere) Q3->A3_No No A3_Yes->Solution A3_No->Solution

Caption: Troubleshooting decision tree for low yields in salen ligand synthesis.

Reaction_Mechanism DACH H₂N-R-NH₂ (DACH) Intermediate Mono-imine Intermediate DACH->Intermediate + Salicylaldehyde Sal 2 x HO-Ar-CHO (Salicylaldehyde) Product Salen Ligand (Schiff Base) Intermediate->Product + Salicylaldehyde Water + 2 H₂O

Caption: General reaction mechanism for the formation of a salen ligand.

References

Methods for removing the cis-isomer from trans-1,2-diaminocyclohexane mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the separation of cis- and trans-isomers of 1,2-diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for separating cis- and trans-1,2-diaminocyclohexane isomers?

A1: The most effective and widely documented methods involve chemical conversion of the isomers into diastereomeric salts or derivatives with significantly different solubilities, allowing for separation by crystallization or precipitation. Key methods include:

  • Formation of Dihydrochloride (B599025) Salts: Reacting the isomer mixture with hydrogen chloride in methanol (B129727) leads to the precipitation of the less soluble trans-isomer dihydrochloride.[1]

  • Formation of Sulfate (B86663) Salts: Treatment with sulfuric acid in an aqueous solution selectively precipitates the trans-isomer as a sulfate salt.[2]

  • Derivatization with Benzil (B1666583): Reaction with benzil forms a quinoxaline (B1680401) derivative, where the derivative of the trans-isomer is less soluble and precipitates.[3]

  • Selective Complex Formation: Using metal ions like Nickel(II) can lead to the formation of complexes with different solubilities for each isomer, enabling their separation.[4]

Q2: Can fractional distillation be used to separate the cis and trans isomers?

A2: Fractional distillation is generally not a practical or efficient method for separating cis- and trans-1,2-diaminocyclohexane. Even with a distillation column of 100 theoretical plates at reduced pressures, satisfactory separation is not achieved due to the very close boiling points of the isomers.[2][3]

Q3: Are there chromatographic methods for separating these isomers?

A3: While chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful techniques for separating isomers, specific applications for cis- and trans-1,2-diaminocyclohexane are less commonly detailed for preparative scale in the literature compared to chemical methods.[5] However, for analytical purposes and small-scale separations, these methods can be highly effective. The choice of the stationary phase is crucial for achieving good resolution.

Q4: How can the separated salts or derivatives be converted back to the pure diamine isomers?

A4: After separating the diastereomeric salts (e.g., dihydrochlorides or sulfates), the pure isomer can be recovered by neutralization with a base, such as aqueous sodium hydroxide (B78521).[1][2][3] For derivatives like the quinoxaline, hydrolysis with a strong acid is required to liberate the diamine, which is then recovered by basification.[3]

Troubleshooting Guides

Problem: Poor or No Precipitation of the trans-Isomer Dihydrochloride
Possible Cause Troubleshooting Steps
Insufficient Saturation with HCl Ensure that enough hydrogen chloride gas is bubbled through the methanolic solution to convert both isomers to their dihydrochloride salts. The solution should be acidic.
Solvent Volume Too High If the volume of methanol is too large, the trans-isomer dihydrochloride may remain in solution. Concentrate the solution by carefully evaporating some of the solvent.
Temperature is Too High The solubility of the salt increases with temperature. Ensure the solution is adequately cooled, for instance, in an ice bath, to promote precipitation.
Incorrect Solvent Methanol is the recommended solvent due to the significant solubility difference of the dihydrochloride salts. Using other solvents like ethanol (B145695) may alter the solubilities and reduce the separation efficiency.[1]
Problem: Low Purity of the Isolated trans-Isomer
Possible Cause Troubleshooting Steps
Contamination from Mother Liquor Ensure the precipitated salt is thoroughly washed with a small amount of cold solvent (e.g., methanol) to remove any residual mother liquor containing the cis-isomer.
Co-precipitation of the cis-Isomer If the solution is too concentrated or cooled too rapidly, the cis-isomer salt may also precipitate. Try using a slightly larger volume of solvent or a slower cooling rate.
Incomplete Conversion to the Salt If not all of the diamine is converted to the dihydrochloride, the free base may interfere with the crystallization process. Monitor the pH to ensure complete salt formation.

Experimental Protocols

Method 1: Separation via Dihydrochloride Salt Formation

This method leverages the lower solubility of trans-1,2-diaminocyclohexane dihydrochloride in methanol compared to the cis-isomer.[1]

Protocol for Isolating the trans-Isomer:

  • Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

  • Bubble hydrogen chloride gas through the stirred solution. The solution will warm up. Continue until the solution is saturated and acidic.

  • A white solid, the trans-isomer dihydrochloride, will precipitate.

  • Cool the mixture to enhance precipitation.

  • Filter the precipitate and wash it with a small amount of cold methanol.

  • To recover the free diamine, dissolve the precipitate in water and add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

  • The trans-1,2-diaminocyclohexane will separate as an oily layer, which can be extracted with a suitable organic solvent (e.g., ether) and purified by distillation.

Protocol for Isolating the cis-Isomer:

  • Take the filtrate from step 5 of the trans-isomer isolation, which is enriched in the cis-isomer dihydrochloride.

  • Evaporate the methanol to obtain the crude cis-isomer dihydrochloride.

  • The cis-isomer can be recovered as the free base by following steps 6 and 7 from the trans-isomer protocol. Further purification may be required.

Quantitative Data Summary

Separation Method Target Isomer Purity Achieved Key Reagents Reference
Dihydrochloride PrecipitationtransVirtually 100%Methanol, HCl gas
Sulfate PrecipitationtransApproximately 95%Water, Sulfuric Acid[2]
Quinoxaline DerivatizationtransSubstantially pureBenzil, Organic Solvent[3]
Tartrate Salt Crystallizationtrans (enantiomers)≥99% enantiomeric excessL-(+)-tartaric acid, Water, Acetic Acid

Visualized Workflows

Separation_via_Dihydrochloride_Salt cluster_trans Trans-Isomer Isolation cluster_cis Cis-Isomer Isolation start_trans Mixture of Isomers in Methanol react_hcl_trans Bubble HCl Gas start_trans->react_hcl_trans precipitate_trans Precipitation of trans-Isomer Dihydrochloride react_hcl_trans->precipitate_trans filter_trans Filter precipitate_trans->filter_trans trans_salt Solid: trans-Isomer Dihydrochloride filter_trans->trans_salt filtrate_cis Filtrate: cis-Isomer Dihydrochloride in Methanol filter_trans->filtrate_cis Filtrate neutralize_trans Neutralize with NaOH trans_salt->neutralize_trans pure_trans Pure trans-1,2-Diaminocyclohexane neutralize_trans->pure_trans evaporate_cis Evaporate Methanol filtrate_cis->evaporate_cis cis_salt Residue: cis-Isomer Dihydrochloride evaporate_cis->cis_salt neutralize_cis Neutralize with NaOH cis_salt->neutralize_cis pure_cis Enriched cis-1,2-Diaminocyclohexane neutralize_cis->pure_cis

Caption: Workflow for separating cis- and trans-1,2-diaminocyclohexane via dihydrochloride salt formation.

Separation_via_Sulfate_Salt start Aqueous Solution of Isomer Mixture add_h2so4 Add Sulfuric Acid start->add_h2so4 precipitate Precipitation of trans-Isomer Sulfate add_h2so4->precipitate separate Filter or Centrifuge precipitate->separate trans_sulfate Solid: trans-Isomer Sulfate separate->trans_sulfate Solid cis_solution Solution: cis-Isomer Sulfate separate->cis_solution Liquid neutralize Treat with Alkali Hydroxide trans_sulfate->neutralize pure_trans Pure trans-1,2-Diaminocyclohexane neutralize->pure_trans

Caption: Process for the selective precipitation of trans-1,2-diaminocyclohexane using sulfuric acid.

Logical_Troubleshooting cluster_distillation Fractional Distillation cluster_crystallization Crystallization/Precipitation issue Poor Separation of Isomers distillation_cause Close Boiling Points issue->distillation_cause If using distillation crystallization_cause1 Incorrect Solvent/Concentration issue->crystallization_cause1 If using crystallization crystallization_cause2 Suboptimal Temperature issue->crystallization_cause2 If using crystallization crystallization_cause3 Incomplete Salt Formation issue->crystallization_cause3 If using crystallization solution1 Use Chemical Separation Method distillation_cause->solution1 Solution solution2 Adjust Solvent/Concentration crystallization_cause1->solution2 Action solution3 Optimize Cooling crystallization_cause2->solution3 Action solution4 Ensure Complete Reaction crystallization_cause3->solution4 Action

Caption: Troubleshooting logic for poor separation of cis/trans-1,2-diaminocyclohexane isomers.

References

Improving the efficiency of chiral resolution of (±)-cyclohexane-1,2-diamine with xylaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (±)-cyclohexane-1,2-diamine using xylaric acid.

Frequently Asked Questions (FAQs)

Q1: Why use xylaric acid for the chiral resolution of (±)-cyclohexane-1,2-diamine instead of the more common tartaric acid?

A1: Xylaric acid serves as an effective substitute for tartaric acid in the chiral resolution of (±)-cyclohexane-1,2-diamine.[1] Research has demonstrated a novel and efficient method using xylaric acid that provides optically pure (1R,2R)-cyclohexane-1,2-diamine and (1S,2S)-cyclohexane-1,2-diamine in good yields and high optical purity.[2] This method is also beneficial as it allows for the separation of the cis-isomer and the recycling of most reagents, making it suitable for large-scale production.

Q2: What is the general principle behind the chiral resolution of (±)-cyclohexane-1,2-diamine using a resolving agent like xylaric acid?

A2: The process relies on the formation of diastereomeric salts. The racemic mixture of (±)-trans-cyclohexane-1,2-diamine is reacted with an enantiomerically pure chiral resolving agent, in this case, xylaric acid.[3][4] This reaction forms two diastereomeric salts ((1R,2R)-diamine-xylaric acid and (1S,2S)-diamine-xylaric acid) which have different physical properties, most importantly, different solubilities.[4][5][6] This difference in solubility allows for their separation by fractional crystallization.[3] One of the diastereomeric salts will precipitate from the solution while the other remains dissolved.[4][6] After separation, the addition of a base liberates the enantiomerically pure diamine from the salt.[3][7]

Q3: What are the expected yields and optical purity for this resolution process?

A3: The resolution of (±)-cyclohexane-1,2-diamine with xylaric acid can achieve high yields and excellent optical purity. Overall yields for (1R,2R)-cyclohexane-1,2-diamine and (1S,2S)-cyclohexane-1,2-diamine have been reported to be 92.9% and 92.2% respectively, with an enantiomeric excess (ee) of over 98%.[1] The cis-cyclohexane-1,2-diamine can also be recovered with a yield of 89.6%.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Diastereomeric Salt - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Crystallization conditions (e.g., cooling rate, solvent) are not optimal.- Ensure the reaction is carried out for the recommended duration (e.g., 3 hours at 80°C).[1] - The optimal temperature has been identified as 80°C; lower temperatures may lead to incomplete reactions, while higher temperatures can reduce enantioselectivity.[1] - Carefully check the molar ratios of (±)-cyclohexane-1,2-diamine to xylaric acid. - Control the cooling process to allow for slow crystallization. Consider using an ice bath to maximize precipitation.
Low Optical Purity (Enantiomeric Excess) - The resolving agent (xylaric acid) is not enantiomerically pure. - Inefficient separation of the diastereomeric salts. - Co-precipitation of the more soluble diastereomeric salt. - Racemization of the resolved diamine during liberation from the salt.- Verify the enantiomeric excess of the xylaric acid used. - Ensure thorough washing of the precipitated salt with a cold solvent (e.g., methanol) to remove the more soluble diastereomer.[3] - Recrystallization of the diastereomeric salt may be necessary to improve purity. - Use a suitable base (e.g., aqueous NaOH) and avoid harsh conditions during the liberation of the free diamine.
No Precipitation of Diastereomeric Salt - The concentration of the reactants is too low. - The chosen solvent is not appropriate for inducing precipitation. - The temperature is too high, keeping the salt dissolved.- Concentrate the reaction mixture. - The reaction is typically performed in methanol (B129727).[1] Ensure the correct solvent and concentration are used. - Ensure the mixture is cooled sufficiently to induce crystallization.
Difficulty in Liberating the Free Diamine from the Salt - Incomplete neutralization of the salt. - Inefficient extraction of the free diamine.- Ensure the pH is adjusted to be sufficiently basic (e.g., pH 9 with 2 M aqueous NaOH) to fully liberate the free diamine. - Use an appropriate organic solvent for extraction (e.g., CH₂Cl₂) and perform multiple extractions to ensure complete recovery.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral resolution of a mixture of cis- and trans-cyclohexanediamines (50:50) with xylaric acid.[1]

Product Overall Yield (%) Enantiomeric Excess (ee) (%) Melting Point (°C) Specific Rotation [α]²⁰D
(1R,2R)-Cyclohexane-1,2-diamine92.9>9841.3-43.2-36.8 (c = 5, 1 mol L⁻¹ HCl)
(1S,2S)-Cyclohexane-1,2-diamine92.2>9842.1-43.5+37.2 (c = 5, 1 mol L⁻¹ HCl)
cis-Cyclohexane-1,2-diamine89.6>98--

Experimental Protocols

Preparation of (2R,4R)-Xylaric Acid[1]
  • Dissolve D-sorbose in methanol.

  • Add HNO₃/MeOH (2 mol L⁻¹) with stirring.

  • Add a few drops of CH₃COOOH (35%).

  • Stir the reaction mixture at 0°C for 1 hour.

  • Transfer the mixture to an ultrasonic instrument for 30 minutes at 60°C.

  • Add excess aqueous NaOH and stir for another 30 minutes.

  • Filter the precipitate and wash it with methanol.

  • Neutralize the residue to pH 3 with HCl/EtOAc.

  • Concentrate the mixture in vacuo to obtain (2R,4R)-xylaric acid as white crystals.

Chiral Resolution of (±)-Cyclohexane-1,2-diamine[1]

This protocol describes a three-step process starting from a 50:50 mixture of cis- and trans-cyclohexanediamines.

Step 1: Formation and Isolation of (1R,2R)-Cyclohexane-1,2-diamine-(2R,4R)-xylaric acid salt

  • React the mixture of cis- and trans-cyclohexanediamines with 0.4 equivalents of (2R,4R)-xylaric acid in methanol solution at 80°C for 3 hours.

  • This reaction yields the precipitated salt of (1R,2R)-cyclohexane-1,2-diamine with (2R,4R)-xylaric acid and a remaining mixture of cis- and trans-diamines in the solution.

Step 2: Formation and Isolation of (1S,2S)-Cyclohexane-1,2-diamine-(2S,4S)-xylaric acid salt and cis-cyclohexane-1,2-diamine

  • React the remaining mixture of cis- and trans-diamines from Step 1 with 0.6 equivalents of (2S,4S)-xylaric acid.

  • This step yields the precipitated salt of (1S,2S)-cyclohexane-1,2-diamine with (2S,4S)-xylaric acid, leaving the cis-cyclohexane-1,2-diamine in the solution.

Step 3: Liberation of the Free Diamines

  • Treat the isolated salts from Step 1 and Step 2 separately with aqueous sodium hydroxide (B78521) (e.g., 2 M NaOH to pH 9) to liberate the free diamines.[1]

  • Extract the aqueous mixture with an organic solvent like dichloromethane (B109758) (CH₂Cl₂).[1]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the optically pure (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamines.

  • The filtrate from Step 2, containing the cis-isomer, is also treated with aqueous NaOH and extracted to recover cis-cyclohexane-1,2-diamine.[1]

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: First Resolution cluster_step2 Step 2: Second Resolution cluster_step3 Step 3: Liberation of Free Diamines start (±)-trans-CHDA & cis-CHDA (50:50 mixture) process1 React with (2R,4R)-Xylaric Acid in Methanol, 80°C, 3h start->process1 separation1 Filtration process1->separation1 precipitate1 Precipitate: (1R,2R)-CHDA·(2R,4R)-Xylaric Acid Salt separation1->precipitate1 filtrate1 Filtrate: (1S,2S)-trans-CHDA & cis-CHDA separation1->filtrate1 liberation1 Treat with aq. NaOH (pH 9) & Extract with CH₂Cl₂ precipitate1->liberation1 process2 React with (2S,4S)-Xylaric Acid filtrate1->process2 separation2 Filtration process2->separation2 precipitate2 Precipitate: (1S,2S)-CHDA·(2S,4S)-Xylaric Acid Salt separation2->precipitate2 filtrate2 Filtrate: cis-CHDA separation2->filtrate2 liberation2 Treat with aq. NaOH (pH 9) & Extract with CH₂Cl₂ precipitate2->liberation2 liberation3 Treat with aq. NaOH (pH 9) & Extract with CH₂Cl₂ filtrate2->liberation3 product1 (1R,2R)-CHDA liberation1->product1 product2 (1S,2S)-CHDA liberation2->product2 product3 cis-CHDA liberation3->product3

Caption: Experimental workflow for the chiral resolution of (±)-cyclohexane-1,2-diamine.

G cluster_troubleshooting Troubleshooting Logic problem Low Yield or Purity? check_temp Is Reaction Temp 80°C? problem->check_temp Yes check_time Is Reaction Time ~3 hours? check_temp->check_time Yes solution_temp Adjust Temperature check_temp->solution_temp No check_purity Is Xylaric Acid Enantiopure? check_time->check_purity Yes solution_time Increase Reaction Time check_time->solution_time No check_washing Is Salt Washing Thorough? check_purity->check_washing Yes solution_purity Use Pure Resolving Agent check_purity->solution_purity No solution_washing Improve Washing Protocol check_washing->solution_washing No success Optimal Yield & Purity check_washing->success Yes solution_temp->problem solution_time->problem solution_purity->problem solution_washing->problem

Caption: A logical flowchart for troubleshooting common issues in the chiral resolution.

References

Technical Support Center: Asymmetric Amplification with trans-1,2-Diaminocyclohexane Bistriflamide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric amplification strategies in catalysis utilizing trans-1,2-diaminocyclohexane bistriflamide (DCBF). This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a straightforward question-and-answer format.

ProblemQuestionPossible Cause & Solution
Low or No Asymmetric Amplification I'm not observing an enantiomeric excess (ee) in my product that is significantly higher than the ee of my chiral catalyst. What could be the issue?1. Incorrect Order of Reagent Addition: The order of addition is critical for the formation of the catalytically active species and the inactive heterochiral complex. For the addition of diethylzinc (B1219324) to an aldehyde in the presence of titanium tetraisopropoxide (TIOP), asymmetric amplification is observed when the aldehyde and diethylzinc are added to a pre-mixed solution of DCBF and TIOP. No amplification is seen when TIOP and the aldehyde are added to a pre-mixed solution of DCBF and diethylzinc.[1] Ensure you are following the correct addition sequence. 2. Catalyst Precipitation: The phenomenon of asymmetric amplification in this system relies on the lower solubility of the racemic or heterochiral complex of the catalyst, which in turn enriches the enantiomeric purity of the soluble, catalytically active species.[2] If your reaction conditions (e.g., solvent, temperature) lead to the complete dissolution of the catalyst, the amplification effect will be diminished or absent. 3. Impure Reagents: Ensure all reagents, especially the aldehyde and diethylzinc, are of high purity. Impurities can interfere with the catalyst's activity and the delicate equilibrium of the active and inactive species.
Inconsistent or Decreasing Enantioselectivity The enantiomeric excess of my product is not consistent between runs, or it decreases as the reaction progresses. Why is this happening?1. Catalyst Complex Instability: The inactive heterochiral complex of DCBF, which is responsible for the asymmetric amplification, can be unstable and may gradually dissociate during the reaction, especially in the presence of diethylzinc.[1] This leads to a decrease in the enantiomeric excess of the soluble catalyst and, consequently, the product over time.[1] To mitigate this, ensure precise temperature control and consider shorter reaction times if feasible. 2. Moisture Contamination: The organometallic reagents used in this reaction are highly sensitive to moisture. Any water contamination will lead to the decomposition of the reagents and catalyst, resulting in inconsistent yields and enantioselectivity. Use anhydrous solvents and rigorously dried glassware.
Low Reaction Yield My reaction is giving a low yield of the desired product. What are the common causes?1. Catalyst Inactivity: If the catalyst is not properly activated or is poisoned by impurities, the reaction rate will be slow, leading to low yields. Re-evaluate your reagent purification and handling procedures. 2. Sub-optimal Temperature: The reaction temperature can significantly affect the reaction rate and catalyst stability. Ensure that the temperature is maintained at the optimal level for the specific substrate and reaction conditions.
Difficulty in Catalyst Preparation I am having trouble synthesizing or purifying the trans-1,2-diaminocyclohexane bistriflamide catalyst. What are the key steps?1. Purity of trans-1,2-diaminocyclohexane: The synthesis of the bistriflamide starts with enantiomerically pure trans-1,2-diaminocyclohexane. Ensure that the diamine has been properly resolved from the cis/trans mixture and that the enantiomeric excess is high. Resolution can be achieved using tartaric acid.[3] 2. Reaction Conditions for Triflation: The reaction of the diamine with trifluoromethanesulfonyl chloride or anhydride (B1165640) should be carried out under anhydrous conditions and typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the generated acid. Careful control of the stoichiometry is necessary to ensure bis-triflation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of asymmetric amplification with trans-1,2-diaminocyclohexane bistriflamide?

A1: Asymmetric amplification in this context is a phenomenon where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst used.[1] This effect arises from the fact that the racemic form of the trans-1,2-diaminocyclohexane bistriflamide (DCBF) is less soluble than the enantiomerically pure form and preferentially precipitates from the solution.[2] This leads to an increase in the enantiomeric excess of the DCBF that remains dissolved and acts as the active catalyst.

Q2: How does the initial enantiomeric excess of the DCBF catalyst affect the outcome of the reaction?

A2: A lower initial enantiomeric excess of the DCBF catalyst can still lead to a product with high enantiomeric excess due to the asymmetric amplification effect. The insolubility of the near-racemic catalyst precursor enriches the ee of the soluble, active catalyst.[2]

Q3: Can the enantiomerically enriched soluble portion of the catalyst be isolated or trapped?

A3: Yes, it has been demonstrated that controlled mono-N-acetylation of DCBF with a low initial ee (e.g., 20%) at low temperatures (-78 °C) can yield a mono-acetylated product with a significantly higher ee (e.g., 90%). This experiment confirms the enantioenrichment of the soluble fraction of the catalyst.

Q4: What is the role of titanium tetraisopropoxide (TIOP) in this catalytic system?

A4: While the search results emphasize the interaction between DCBF and diethylzinc, TIOP is a crucial component of the Ohno-Kobayashi protocol. It acts as a Lewis acid to activate the aldehyde substrate towards nucleophilic attack by the organozinc reagent, forming a more reactive aldehyde-titanium complex.

Data Presentation

The following tables summarize quantitative data for the asymmetric addition of diethylzinc to benzaldehyde (B42025), catalyzed by trans-1,2-diaminocyclohexane bistriflamide (DCBF), highlighting the effect of the catalyst's initial enantiomeric excess.

Table 1: Asymmetric Amplification in the Addition of Diethylzinc to Benzaldehyde

EntryInitial ee of DCBF (%)Product ee (%)Amplification Factor (Product ee / Catalyst ee)
120904.5
240952.4
360961.6
480971.2
5100981.0

Data is illustrative and compiled from conceptual understanding in the cited literature. Exact values may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane

This protocol is adapted from standard procedures for the sulfonylation of amines.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (2.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure (1R,2R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane.

Asymmetric Addition of Diethylzinc to Benzaldehyde (Ohno-Kobayashi Protocol)

Materials:

  • (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane (DCBF)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Benzaldehyde

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the DCBF catalyst (0.02 eq.) and anhydrous toluene.

  • Add titanium (IV) isopropoxide (1.2 eq.) to the flask and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C.

  • Add benzaldehyde (1.0 eq.) to the cooled mixture.

  • Slowly add diethylzinc (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Low or Inconsistent Enantiomeric Excess (ee) check_protocol Verify Experimental Protocol start->check_protocol check_reagents Scrutinize Reagents & Catalyst Purity check_conditions Evaluate Reaction Conditions check_reagents->check_conditions sub_reagents1 Use high-purity, anhydrous reagents and solvents. check_reagents->sub_reagents1 sub_reagents2 Ensure catalyst is pure and dry. check_reagents->sub_reagents2 solution Achieve High & Reproducible ee check_conditions->solution sub_conditions1 Maintain strict temperature control. check_conditions->sub_conditions1 sub_conditions2 Ensure inert atmosphere (no moisture/air leaks). check_conditions->sub_conditions2 check_protocol->check_reagents sub_protocol1 Confirm correct order of reagent addition. check_protocol->sub_protocol1

Caption: Troubleshooting workflow for low enantioselectivity.

Catalytic_Cycle catalyst_ee_low DCBF (low ee) catalyst_ee_high Soluble DCBF (high ee) catalyst_ee_low->catalyst_ee_high Equilibrium racemic_precipitate Insoluble Racemic DCBF catalyst_ee_low->racemic_precipitate Precipitation active_catalyst Active Ti-DCBF Complex catalyst_ee_high->active_catalyst + Ti(OiPr)4 product Chiral Alcohol (high ee) active_catalyst->product Catalysis aldehyde Aldehyde + Et2Zn aldehyde->product product->active_catalyst Regeneration

Caption: Logical relationship in asymmetric amplification.

References

Technical Support Center: Overcoming Catalyst Precursor Insolubility in DACH-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of catalyst precursors in reactions mediated by 1,2-diaminocyclohexane (DACH) and its derivatives.

Troubleshooting Guide

Issue 1: Catalyst precursor (metal salt or DACH-ligand complex) does not dissolve in the reaction solvent.

Question: My catalyst precursor is not dissolving upon addition to the solvent. What steps can I take to achieve a homogeneous solution?

Answer:

Insolubility of catalyst precursors is a common challenge that can significantly impact reaction kinetics and outcomes. Here is a systematic approach to address this issue:

1. Solvent Selection and Modification:

The choice of solvent is critical for dissolving both the metal salt and the DACH-derived ligand.[1]

  • Initial Solvent Screening: If the standard solvent is failing, consider a range of solvents with varying polarities. A table of common solvents is provided below for reference.

  • Solvent Mixtures: Using a co-solvent can significantly improve solubility. For instance, a small amount of a more polar solvent like DMF or DMSO in a non-polar solvent like toluene (B28343) might be effective.

  • Additives: For acidic or basic precursors, adding a small amount of an acid or base can improve solubility. For example, for (1R,2R)-1,2-diaminocyclohexane L-tartrate, the addition of HCl can aid dissolution.

Table 1: Properties of Common Solvents in Catalysis

SolventDielectric Constant (20°C)Boiling Point (°C)Common Use Cases in DACH-Catalysis
Dichloromethane (DCM)9.139.6Jacobsen-Katsuki Epoxidation
Toluene2.4110.6Asymmetric Hydrogenation
Tetrahydrofuran (THF)7.666Cross-coupling reactions
Ethanol24.678.4Synthesis of Salen ligands
Acetonitrile37.581.6Reactions requiring a polar aprotic medium
Dimethylformamide (DMF)36.7153To dissolve polar precursors

2. Temperature Adjustment:

  • Gentle Heating: Gently warming the mixture can increase the solubility of many compounds. This is often done under reflux conditions.[1][2]

  • Monitor for Decomposition: Be cautious, as some catalyst precursors may be thermally sensitive and could decompose at elevated temperatures.

3. Sonication:

  • Ultrasonic Bath: Applying ultrasonic waves can help break down agglomerates of the solid precursor and enhance dissolution.

4. In Situ Catalyst Formation vs. Pre-formed Catalyst:

  • In Situ Formation: Instead of isolating the DACH-metal complex, consider forming it in situ. This involves adding the DACH-derived ligand and the metal precursor separately to the reaction mixture. The complex then forms in the reaction medium, which can sometimes circumvent solubility issues of the isolated complex.

  • Pre-activation: Some protocols suggest a pre-activation step where the metal precursor and ligand are heated in the solvent before adding the substrates. A water-mediated preactivation protocol for Pd(OAc)₂ has been shown to generate a highly active catalyst.[3]

5. Modification of the DACH Ligand:

  • Introducing Solubilizing Groups: For persistent solubility problems, consider modifying the DACH-derived ligand. Incorporating groups like long alkyl chains can enhance solubility in non-polar solvents, while polar groups can improve solubility in polar solvents. Modifications to the salen ligand of Jacobsen's catalyst have been explored to improve its solubility.[4]

Experimental Protocol: Stepwise Approach to Solubilizing a Catalyst Precursor

  • Initial Attempt: Add the catalyst precursor to the chosen reaction solvent at room temperature and stir for 15-20 minutes.

  • Heating: If insolubility persists, heat the mixture to a temperature compatible with the reaction and precursor stability (e.g., 40-80 °C) and continue stirring.

  • Sonication: If the precursor is still insoluble, place the flask in an ultrasonic bath for 15-30 minutes at a controlled temperature.

  • Co-solvent Addition: If the above steps fail, add a small amount (1-5% v/v) of a co-solvent with a different polarity and repeat the stirring and heating steps.

  • In Situ Generation: As a final resort, attempt the reaction by generating the catalyst in situ.

Frequently Asked Questions (FAQs)

Q1: Can I proceed with the reaction if the catalyst precursor is only partially dissolved?

A1: It is generally not recommended. A heterogeneous catalyst suspension can lead to inconsistent reaction rates, irreproducible results, and lower yields. The undissolved portion of the catalyst is not participating in the reaction, making the actual catalyst loading unknown. This can be mistaken for low catalyst activity.

Q2: My DACH-derived ligand dissolves, but the metal salt does not. What should I do?

A2: This indicates a mismatch between the solvent and the metal salt's solubility.

  • Change the Metal Precursor: Different metal salts of the same metal can have vastly different solubilities. For example, metal acetates or acetylacetonates (B15086760) are often more soluble in organic solvents than metal halides.

  • Ligand Exchange: The DACH ligand can be added to a solution of a more soluble metal precursor to form the desired complex in situ.

Table 2: Common Metal Precursors and their General Solubility

Metal PrecursorGeneral Solubility in Organic SolventsNotes
Palladium(II) Acetate (Pd(OAc)₂)Moderately solubleOften used in cross-coupling reactions.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Good solubilityA common Pd(0) source.
Manganese(II) Acetate (Mn(OAc)₂)Sparingly soluble in non-polar solventsUsed in the synthesis of Jacobsen's catalyst.
Copper(II) Acetate (Cu(OAc)₂)Moderately solubleUsed in various coupling reactions.
Rhodium(III) Chloride (RhCl₃)Generally insolubleOften requires conversion to a more soluble complex.

Q3: How does the insolubility of the final product affect the catalyst?

A3: If the product of the reaction is insoluble and precipitates, it can sometimes encapsulate the catalyst, leading to its deactivation. In such cases, vigorous stirring is crucial to maintain a fine suspension and minimize catalyst deactivation.

Q4: Are there any solvent-free methods to overcome insolubility?

A4: Yes, mechanochemical methods using a ball mill can be employed for reactions with insoluble starting materials, including some catalytic reactions.[5][6][7] This solid-state approach avoids solvent-related solubility issues altogether.

Visual Guides

Diagram 1: Troubleshooting Workflow for Catalyst Precursor Insolubility

G start Insoluble Catalyst Precursor solvent Step 1: Solvent Modification - Screen different solvents - Use co-solvents - Additives (acid/base) start->solvent temp Step 2: Temperature Adjustment - Gentle heating/reflux solvent->temp If still insoluble success Homogeneous Solution solvent->success Success sonic Step 3: Sonication temp->sonic If still insoluble temp->success Success insitu Step 4: In Situ Catalyst Generation sonic->insitu If still insoluble sonic->success Success ligand_mod Step 5: Ligand Modification - Add solubilizing groups insitu->ligand_mod If still insoluble insitu->success Success fail Issue Persists ligand_mod->fail

Caption: A stepwise approach to troubleshooting catalyst precursor insolubility.

Diagram 2: Logic for Choosing a Remediation Strategy

G cluster_0 Problem Analysis cluster_1 Potential Solutions problem Precursor Type Metal Salt Ligand Pre-formed Complex solution Solution Strategy Change Solvent/Additive Alter Metal Counter-ion In Situ Formation problem:f1->solution:f2 Insoluble Metal Salt problem:f2->solution:f1 Insoluble Ligand problem:f3->solution:f3 Insoluble Complex problem:f3->solution:f1 Insoluble Complex

Caption: Decision matrix for addressing different precursor solubility issues.

References

Technical Support Center: Recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt for chiral resolution.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization process.

Problem: No Crystals Are Forming

If you are observing a clear solution with no crystal formation after the allotted cooling time, it may be due to several factors related to solubility and supersaturation.

Possible Causes & Solutions:

  • High Solubility: The diastereomeric salt may be too soluble in the chosen solvent system.[1]

    • Solution: Carefully evaporate some of the solvent to increase the concentration or introduce an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.[1] Methanol (B129727) has been used to aid in the recrystallization of this specific salt from water.[2]

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.

    • Solution: Increase the concentration by removing some of the solvent. Alternatively, lower the crystallization temperature further.[1]

  • Inhibition of Nucleation: Impurities in the mixture or the solvent can sometimes prevent the formation of crystal nuclei.[1]

    • Solution: Ensure all glassware is clean. If nucleation is still an issue, try seeding the solution with a small crystal of the desired product or scratching the inside of the flask at the liquid-air interface with a glass rod.[1]

Problem: The Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase. This is often due to high levels of supersaturation or the temperature being above the melting point of the solvated solid.[1]

Possible Causes & Solutions:

  • Supersaturation is too high: A highly concentrated solution can lead to rapid precipitation of an amorphous oil.[3]

    • Solution: Dilute the solution with more of the primary solvent.[3] Employ a slower cooling rate to allow for controlled crystal growth.[1] If using an anti-solvent, add it very slowly and potentially at a higher temperature.[1]

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating the salt, preventing the formation of a stable crystal lattice.[3]

    • Solution: Experiment with different solvent systems. For this salt, water is a common solvent, with methanol sometimes added to reduce solubility and promote crystallization.[2][4]

Problem: Low Yield of the Desired Diastereomeric Salt

A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[1]

Possible Causes & Solutions:

  • Suboptimal Solubility: The desired salt might still be too soluble in the solvent, even if it's the less soluble of the two diastereomers.[1]

    • Solution: Optimize the solvent system to further decrease the solubility of the target salt.[3] Experiment with lower final crystallization temperatures to decrease solubility and improve yield.[1][3]

  • Premature Isolation: The crystallization process may not have been complete at the time of filtration.[3]

    • Solution: Increase the crystallization time to allow the system to reach thermodynamic equilibrium.[3] Ensure the solution has been cooled for a sufficient duration at the target temperature.

Problem: The Obtained Crystals Have Low Diastereomeric Excess (de)

Low purity of the final product is a common issue in diastereomeric salt resolutions.

Possible Causes & Solutions:

  • Rapid Crystallization: Fast crystal growth can trap impurities and the undesired diastereomer within the crystal lattice.[3]

    • Solution: Slow down the crystallization process by reducing the cooling rate or using a slower method of solvent evaporation.[3]

  • Incomplete Equilibration: The system may not have reached thermodynamic equilibrium, resulting in a less pure product.[3]

    • Solution: Increase the crystallization time to allow for the system to equilibrate. A slurry aging step can also be beneficial.[3]

  • Poor Solvent Choice: The solvent significantly impacts the relative solubilities of the two diastereomeric salts.[3]

    • Solution: Screen different solvents to find a system where the solubility difference between the two diastereomers is maximized.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the chiral resolution of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt?

A1: Chiral resolution using (+)-tartaric acid relies on the formation of diastereomeric salts.[5] The chiral resolving agent, L-(+)-tartaric acid, reacts with the racemic mixture of trans-1,2-diaminocyclohexane to form two diastereomers: (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate and (S,S)-1,2-diammoniumcyclohexane mono-(+)-tartrate. These diastereomers have different physical properties, most notably different solubilities in a given solvent.[5][6] This difference allows for the selective crystallization of the less soluble diastereomer, (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, which can then be isolated by filtration.[2][7]

Q2: What is a suitable solvent for the recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt?

A2: Water is a commonly used solvent for the recrystallization of this salt.[2][4] Methanol can be added as an anti-solvent to decrease the salt's solubility in water and improve the yield of the crystallized product.[2][4] Studies have also investigated the solubility of this salt in methanol-water, ethanol-water, and 2-propanol-water mixtures, indicating that solubility increases with temperature and decreases as the proportion of alcohol increases.[8][9]

Q3: Why is my yield of the (R,R) diastereomer theoretically limited to 50%?

A3: When starting with a racemic mixture of trans-1,2-diaminocyclohexane, which contains equal amounts of the (R,R) and (S,S) enantiomers, the resolving agent, L-(+)-tartaric acid, forms salts with both. The (R,R)-diammonium salt is specifically targeted for crystallization because it is less soluble than the (S,S)-diammonium salt, which remains in the solution.[2] Therefore, the maximum theoretical yield for the desired (R,R) diastereomer is 50% of the initial racemic mixture.

Q4: How can I improve the purity of my recrystallized salt?

A4: To improve purity, ensure a slow and controlled crystallization process. This can be achieved by allowing the solution to cool gradually.[3] Washing the filtered crystals with a small amount of cold solvent (e.g., cold water followed by cold methanol) can help remove any residual mother liquor containing the more soluble diastereomer and other impurities.[4] If purity is still low, a second recrystallization step may be necessary.

Experimental Protocols & Data

Recrystallization Protocol

This is a generalized protocol based on literature procedures. Researchers should optimize conditions for their specific needs.

  • Dissolution: Dissolve the crude (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in a minimum amount of hot water (e.g., near boiling).[2][10]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. To further increase the yield, the mixture can be cooled in an ice bath to ≤5°C for at least 30 minutes to 2 hours.[4][7]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a rinse with cold methanol to remove impurities and aid in drying.[4]

  • Drying: Dry the purified crystals under reduced pressure.

Quantitative Data Summary
ParameterValueReference
Reactant Ratios (for initial salt formation)
L-(+)-Tartaric acid7.5 g (0.05 mol)[11]
1,2-diaminocyclohexane (racemic)11.4 g (0.10 mol)[11]
Water (for initial salt formation)25 mL[11]
Reactant Ratios (alternative protocol)
L-(+)-Tartaric acid150 g (0.99 mol)[4]
1,2-diaminocyclohexane (cis/trans mixture)240 mL (1.94 mol)[4]
Water (for initial salt formation)400 mL[4]
Glacial Acetic Acid (added after diamine)100 mL (1.75 mol)[4]
Physical Properties
Molecular Weight264.28 g/mol [12]
Melting Point252.5-256 °C (Solvent: Water)[13]
Specific Rotation [α]+12.5° (c=4, H₂O)[13]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification Start Start with Crude (R,R)-CHDA Tartrate Salt Dissolve Dissolve in Minimum Hot Water Start->Dissolve Cool_RT Slowly Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath (≤5°C) Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Water then Cold Methanol Filter->Wash Dry Dry Under Reduced Pressure Wash->Dry End Pure (R,R)-CHDA Tartrate Salt Dry->End

Caption: Workflow for the recrystallization of the target salt.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions Start Recrystallization Issue? No_Crystals No Crystals Forming Start->No_Crystals Yes Oiling_Out Product is Oily Start->Oiling_Out Yes Low_Yield Yield is Low Start->Low_Yield Yes Low_Purity Purity is Low (Low de) Start->Low_Purity Yes Sol_No_Crystals Increase Concentration Lower Temperature Add Anti-Solvent Seed Crystals No_Crystals->Sol_No_Crystals Sol_Oiling Dilute Solution Slow Cooling Rate Change Solvent Oiling_Out->Sol_Oiling Sol_Yield Optimize Solvent Lower Final Temp Increase Time Low_Yield->Sol_Yield Sol_Purity Slow Cooling Rate Increase Time Rewash Crystals Low_Purity->Sol_Purity

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Impact of bulky substituents on stereoselectivity in DACH-salen catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the impact of bulky substituents on stereoselectivity in DACH-salen catalysts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of bulky substituents on the stereoselectivity of DACH-salen catalysts?

A1: Bulky substituents, typically positioned at the 3,3' and 5,5' positions of the salicylaldehyde (B1680747) moieties, play a crucial role in enhancing enantioselectivity.[1] These groups create a sterically hindered chiral environment around the metal center. This steric hindrance blocks certain pathways for the substrate's approach to the active site, effectively directing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer of the product.[2] The Jacobsen-Katsuki epoxidation is a classic example where bulky 3,5-di-tert-butyl groups on the salen ligand are essential for achieving high enantiomeric excess (ee).[2]

Q2: I am observing low or inconsistent enantiomeric excess (ee) in my reaction. What are the most common causes?

A2: Low or inconsistent ee values are a frequent issue in asymmetric catalysis. The primary factors to investigate are:

  • Catalyst Purity and Integrity: The chiral purity and structural integrity of the DACH-salen catalyst are paramount. Impurities or degradation of the catalyst can lead to a significant drop in enantioselectivity. It is crucial to use a well-characterized and pure catalyst.

  • Reagent and Solvent Purity: Impurities in the substrate, oxidant, or solvent can interfere with the catalytic cycle. For instance, trace amounts of water or other nucleophiles can deactivate the catalyst or compete in the reaction, leading to lower ee. Ensure all reagents are of high purity and solvents are appropriately dried.

  • Reaction Conditions: Temperature, concentration, and the nature of any additives can all influence the stereochemical outcome. Reactions should be conducted at the recommended temperature, as higher temperatures can often reduce enantioselectivity.

  • Analytical Method: Inaccurate determination of ee can be misleading. Ensure that your chiral HPLC or GC method is well-validated, with baseline separation of the enantiomers.

Q3: How do different bulky substituents like tert-butyl, adamantyl, and tert-pentyl compare in terms of their impact on stereoselectivity?

A3: The size and shape of the bulky substituent can fine-tune the stereoselectivity of the catalyst. While the 3,5-di-tert-butyl substituted Jacobsen's catalyst is widely used and highly effective for many reactions, modifications can sometimes lead to improved results. For certain reactions, such as the asymmetric cyanation of aldehydes, salen-titanium complexes with tert-pentyl groups have been shown to provide higher enantioselectivity compared to their tert-butyl counterparts. In some cases, substitution with adamantyl groups has been found to be detrimental to enantioselectivity. The optimal substituent is often substrate-dependent, and screening of different catalysts may be necessary for a new transformation.

Q4: Can electronic effects of the substituents also play a role in stereoselectivity?

A4: Yes, in addition to steric effects, the electronic properties of the substituents on the salen ligand can have a profound impact on enantioselectivity.[1] For the (salen)Mn-catalyzed epoxidation, it has been observed that electron-donating groups on the ligand generally lead to higher levels of asymmetric induction, while electron-withdrawing groups can decrease enantioselectivity.[1] This is attributed to the modulation of the reactivity of the high-valent Mn(V)-oxo intermediate.[1]

Troubleshooting Guides

Problem: Low Enantiomeric Excess (% ee)

Possible Cause Troubleshooting Steps
Impure Catalyst - Synthesize a fresh batch of the DACH-salen catalyst. - Purify the catalyst by recrystallization. - Characterize the catalyst thoroughly (NMR, elemental analysis) to confirm purity.
Wet Reagents/Solvents - Use freshly distilled and dried solvents. - Ensure substrates and other reagents are anhydrous. - For moisture-sensitive reactions, use Schlenk techniques or a glovebox.
Incorrect Reaction Temperature - Calibrate the thermostat of your reaction setup. - Ensure uniform heating or cooling of the reaction mixture. - For highly sensitive reactions, consider using a cryostat.
Sub-optimal Catalyst Loading - Perform a catalyst loading screen to find the optimal concentration. - In some cases, higher catalyst loading can improve ee, but this is not always the case.
Presence of Inhibitors - Purify the substrate (e.g., by column chromatography, recrystallization, or distillation). - Ensure no interfering functional groups are present on the substrate.

Problem: Poor Reproducibility of Results

Possible Cause Troubleshooting Steps
Inconsistent Reagent Quality - Use reagents from the same batch for a series of experiments. - If using commercial reagents, note the supplier and lot number.
Variations in Reaction Setup - Standardize the reaction setup, including glassware, stirring rate, and method of addition of reagents.
Atmospheric Contamination - If the reaction is air-sensitive, ensure a proper inert atmosphere (e.g., high-purity argon or nitrogen). - Check for leaks in the reaction setup.
Analytical Method Variability - Validate your chiral HPLC/GC method for precision and accuracy. - Use a consistent integration method for peak analysis.

Data Presentation

Table 1: Impact of Bulky Substituents on Enantiomeric Excess in the Asymmetric Epoxidation of Dihydronaphthalene

Catalyst Substituent (at 3,3' and 5,5' positions)Enantiomeric Excess (% ee)
H33%
Methyl57%
tert-Butyl86%

Note: Data compiled for the epoxidation of 1,2-dihydronaphthalene. Reaction conditions may vary slightly between sources.

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) Chloride (Jacobsen's Catalyst)

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate salt in aqueous NaOH.

    • Extract the free diamine with toluene (B28343) and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the free (R,R)-1,2-diaminocyclohexane.

    • Dissolve the diamine in absolute ethanol (B145695).

    • Add 2.0 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to the solution.

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture to room temperature and collect the precipitated yellow solid (the salen ligand) by vacuum filtration. Wash with cold ethanol.

  • Complexation:

    • Suspend the salen ligand in absolute ethanol in a three-neck flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 20 minutes.

    • Add 2.0 equivalents of manganese(II) acetate (B1210297) tetrahydrate in one portion.

    • Continue to reflux for 30 minutes.

    • Bubble air through the solution while continuing to reflux for 1 hour.

    • Add solid lithium chloride to the reaction mixture and continue to reflux for another 30 minutes.

    • Cool the mixture in an ice bath for at least 30 minutes.

    • Isolate the brown solid product by suction filtration.

    • Wash the solid with ice-cold water followed by methanol. The product can be further purified by recrystallization.

Protocol 2: Asymmetric Epoxidation of an Unfunctionalized Olefin

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate in a suitable solvent (e.g., dichloromethane).

    • Add the DACH-salen-Mn(III) catalyst (typically 1-5 mol%).

    • If required by the specific protocol, add an axial ligand or co-catalyst (e.g., 4-phenylpyridine (B135609) N-oxide).

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (often 0 °C or room temperature).

    • Slowly add the oxidant (e.g., a buffered solution of sodium hypochlorite, m-CPBA, or hydrogen peroxide) to the stirring reaction mixture.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated solution of sodium thiosulfate).

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude epoxide by flash column chromatography on silica (B1680970) gel.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the purified epoxide by chiral HPLC or chiral GC analysis.

Visualizations

troubleshooting_workflow start Low or Inconsistent ee% catalyst Check Catalyst Quality: - Purity (NMR, EA) - Chiral Integrity - Fresh Batch? start->catalyst reagents Verify Reagent/Solvent Purity: - Anhydrous? - Substrate Purity - Oxidant Quality catalyst->reagents Catalyst OK? conditions Evaluate Reaction Conditions: - Temperature Control - Concentration - Stirring Rate reagents->conditions Reagents OK? analysis Validate Analytical Method: - Chiral HPLC/GC Separation - Baseline Resolution - Accurate Integration conditions->analysis Conditions OK? solution High and Reproducible ee% Achieved analysis->solution Analysis OK?

Caption: Troubleshooting workflow for low or inconsistent enantiomeric excess.

steric_effect_pathway sub Substrate Approach cat Mn(V)=O Bulky Substituent Bulky Substituent sub->cat:f1 Steric Hindrance fav Favored Pathway (High ee%) sub->fav Unhindered Trajectory cat:f0->fav disfav Disfavored Pathway (Low ee%) cat:f0->disfav Sterically Blocked

Caption: Impact of bulky substituents on substrate approach and stereoselectivity.

References

Technical Support Center: Direct Optical Resolution of Crude trans-1,2-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the direct optical resolution of crude trans-1,2-cyclohexanediamine (DACH) from byproduct streams.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to purify crude this compound before optical resolution?

A1: Not necessarily. A process has been developed for the direct optical resolution of crude DACH from byproduct streams, such as those from the manufacture of 1,6-hexanediamine (B7767898) (HDA), without prior high-purity separation.[1] This is achieved by using a mixture of a primary resolving agent, like d- or l-tartaric acid, and a second acid component, such as a C1 to C8 carboxylic acid (e.g., acetic acid) or HCl.[1]

Q2: What are the common impurities in crude this compound byproduct streams?

A2: Crude DACH streams, particularly from HDA production, can contain significant amounts of other amines. Common impurities include 2-(aminomethyl)cyclopentylamine and residual 1,6-hexanediamine.[1] The presence of the cis-isomer of 1,2-diaminocyclohexane is also a common impurity in stereoisomeric mixtures.[2]

Q3: Why is a second acid, like acetic acid, used in addition to tartaric acid?

A3: The second acid helps to suppress the precipitation of unwanted amine salts from the crude mixture, thereby increasing the selectivity for the desired diastereomeric salt of the trans-DACH enantiomer.[1]

Q4: What is the principle behind the optical resolution of this compound using tartaric acid?

A4: The resolution is based on the formation of diastereomeric salts. The racemic trans-DACH, which contains two enantiomers ((1R,2R) and (1S,2S)), is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms two different diastereomeric salts: (1R,2R)-DACH · L-(+)-tartrate and (1S,2S)-DACH · L-(+)-tartrate. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3]

Q5: Are there alternative resolving agents to tartaric acid for DACH resolution?

A5: Yes, other chiral acids have been used. For instance, (2R,4R)-xylaric acid has been demonstrated as an effective resolving agent for mixtures of cis- and trans-cyclohexanediamines.[4] Preferential crystallization of the citrate (B86180) monohydrate salt has also been reported.[4]

Q6: What is the expected yield and optical purity for this resolution?

A6: Yields and optical purity can vary depending on the specific conditions. However, procedures have been reported to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in 99% yield with ≥99% enantiomeric excess.[5] Another example using a crude mixture reported recovering the final (-)-DACH product with an optical purity of 81.4%.[1]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low Yield of Precipitated Diastereomeric Salt 1. Incomplete Precipitation: The cooling process may be too short or the final temperature not low enough. 2. Suboptimal Solvent Volume: Too much solvent may have been used, keeping the desired salt in solution. 3. Interference from Impurities: Other amines in the crude mixture are forming soluble complexes with the resolving agent.1. Ensure the mixture is cooled for a sufficient duration (e.g., 2 hours or more) at a low temperature (≤5 °C).[5] 2. Carefully control the initial volume of water and other solvents as specified in the protocol. 3. Ensure the correct molar ratio of the second acid (e.g., acetic acid) is used to suppress the precipitation of impurity salts.[1]
Low Optical Purity (Enantiomeric Excess) of the Final Product 1. Co-precipitation of the Undesired Diastereomer: The solubility difference between the two diastereomeric salts may not be sufficient under the chosen conditions. 2. Inadequate Washing of the Precipitate: The mother liquor containing the soluble diastereomer may not have been completely removed. 3. Racemization: Although less common for DACH under these conditions, exposure to harsh pH or high temperatures for extended periods could potentially lead to some racemization.1. Optimize Temperature Profile: Control the rate of cooling; a slower cooling process can lead to more selective crystallization. Also, optimize the reaction temperature, as higher temperatures can reduce enantioselectivity. 2. Recrystallization: Dissolve the precipitated salt in a minimal amount of hot solvent and recrystallize to improve diastereomeric purity. 3. Thorough Washing: Wash the filtered salt cake with chilled water and then with a solvent in which the salt has low solubility (e.g., methanol) to remove residual mother liquor.[5]
Precipitate is Oily or Fails to Solidify 1. Presence of Oily Impurities: Byproducts in the crude starting material may be interfering with the crystallization process. 2. Incorrect Stoichiometry: An incorrect ratio of reactants (crude DACH, tartaric acid, second acid) can affect salt formation.1. Pre-treatment of Crude Mixture: Consider a preliminary separation step if the crude mixture is heavily contaminated. For instance, sulfuric acid can be used to precipitate the trans isomer away from the cis isomer and other impurities. 2. Adjust Reactant Ratios: Accurately determine the concentration of trans-DACH in the crude mixture and adjust the amounts of tartaric acid and the second acid accordingly.
Difficulty in Liberating the Free Amine from the Tartrate Salt 1. Incomplete Neutralization: Insufficient base was added to deprotonate the diamine salt completely. 2. Emulsion Formation during Extraction: Vigorous shaking during the extraction with an organic solvent can lead to stable emulsions.1. Ensure Sufficient Base: Use a strong base like NaOH and monitor the pH to ensure it is sufficiently alkaline to liberate the free diamine. 2. Gentle Extraction: Use gentle inversions instead of vigorous shaking during the extraction process. The addition of brine can also help to break up emulsions.

Quantitative Data Summary

Table 1: Examples of Direct Optical Resolution of Crude this compound

Resolving AcidSecond AcidCrude DACH ContentRecovered (-)-DACH Optical PurityReference
d-Tartaric AcidAcetic Acid~28%Not specified in abstract[1]
d-Tartaric AcidButanoic Acid~28%81.4%[1]
d-Tartaric AcidBenzoic Acid~28%Not specified in abstract[1]

Note: The crude DACH mixture also contained ~31% 2-(aminomethyl)cyclopentylamine and ~40% 1,6-hexanediamine.[1]

Experimental Protocols

Protocol 1: Direct Optical Resolution of Crude this compound

This protocol is adapted from the process described in US Patent 4,085,138.[1]

  • Preparation of the Reaction Mixture:

    • Dissolve the crude amine mixture containing a known amount of this compound in water.

    • To the stirred solution, add d-tartaric acid in a molar amount equivalent to the trans-DACH content in the crude mixture.

    • Add a secondary acid, such as glacial acetic acid. The amount of the secondary acid should be sufficient to form salts with the other amine impurities present. A significant molar excess relative to the impurities is often used.

  • Crystallization of the Diastereomeric Salt:

    • The addition of the acids is often exothermic. Allow the mixture to cool to room temperature with vigorous stirring. A precipitate of the less soluble diastereomeric salt should form.

    • Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation.[5]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water.

    • Subsequently, wash the cake with a solvent like methanol (B129727) to remove any remaining mother liquor.[5]

    • Dry the isolated salt.

  • Liberation of the Free Amine:

    • Suspend the dried tartrate salt in water.

    • Add a strong base, such as a 4M NaOH solution, until the solution is strongly alkaline to liberate the free diamine from its salt.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane (B109758) or ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Visual Guides

experimental_workflow cluster_prep Step 1: Reaction Setup cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation cluster_liberation Step 4: Liberation crude_dach Crude DACH in Water add_acids Add d-Tartaric Acid & Acetic Acid crude_dach->add_acids cool_rt Cool to Room Temp add_acids->cool_rt cool_ice Cool to <= 5°C (2h) cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold H2O & Methanol filter->wash dry_salt Dry Salt wash->dry_salt add_base Add NaOH (aq) dry_salt->add_base extract Extract with Organic Solvent add_base->extract dry_final Dry & Evaporate extract->dry_final final_product Enriched (-)-DACH dry_final->final_product

Caption: Experimental workflow for the direct optical resolution of crude trans-DACH.

troubleshooting_tree start Low Optical Purity? cause1 Co-precipitation of unwanted diastereomer start->cause1 Yes cause2 Inadequate Washing start->cause2 Yes solution1a Optimize Cooling Rate cause1->solution1a solution1b Recrystallize Salt cause1->solution1b solution2 Wash precipitate thoroughly with cold solvents cause2->solution2

Caption: Troubleshooting decision tree for low optical purity.

diastereomer_formation cluster_reactants Reactants cluster_products Products (Diastereomeric Salts) racemic_dach Racemic trans-DACH ((R,R)-DACH + (S,S)-DACH) reaction + tartaric_acid L-(+)-Tartaric Acid salt1 (R,R)-DACH · L-Tartrate (Less Soluble) reaction->salt1 salt2 (S,S)-DACH · L-Tartrate (More Soluble) reaction->salt2 separation Separation via Fractional Crystallization salt1->separation salt2->separation

Caption: Principle of diastereomeric salt formation for chiral resolution.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Enantiomeric Purity of trans-1,2-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like trans-1,2-cyclohexanediamine is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this critical compound, supported by experimental data and detailed protocols.

The separation of enantiomers, mirror-image isomers of a chiral molecule, is a crucial step in the synthesis of stereochemically pure active pharmaceutical ingredients. This compound is a versatile chiral auxiliary and ligand in asymmetric synthesis, making the accurate determination of its enantiomeric excess (% ee) essential. Chiral HPLC stands as a powerful and widely adopted technique for this purpose. This guide explores a primary method involving derivatization followed by analysis on a Pirkle-type chiral stationary phase and discusses alternative approaches using polysaccharide-based and cyclofructan-based columns, as well as different derivatization strategies.

Comparison of Chiral HPLC Methods

The selection of a suitable chiral HPLC method depends on various factors, including the desired resolution, analysis time, and available instrumentation. The following table summarizes key performance parameters of different approaches for the enantiomeric separation of this compound.

MethodDerivatization ReagentChiral Stationary Phase (CSP)Mobile PhaseRetention Times (min)Resolution (Rs)
Method 1: Pirkle Column m-Toluoyl ChloridePirkle L-Leucine90:10 Hexanes/Isopropyl Alcohol~10 and ~15[1]> 1.5
Method 2 (Hypothetical): Polysaccharide CSP None (Direct)Chiralpak® AD-HHexane/Ethanol (B145695)/DiethylamineAnalyte Dependent> 1.5
Method 3 (Hypothetical): Cyclofructan CSP None (Direct)Larihc® CF6-PAcetonitrile (B52724)/Methanol (B129727)/TFA/TEAAnalyte Dependent> 1.5
Method 4 (Hypothetical): Marfey's Reagent Marfey's Reagent (FDNB-L-Ala-NH2)C18 (Reversed-Phase)Acetonitrile/Water with formic acidAnalyte Dependent> 2.0

Experimental Workflow for Chiral HPLC Analysis

The general workflow for determining the enantiomeric purity of this compound by chiral HPLC is depicted below. This process involves sample preparation, which may include a derivatization step, followed by chromatographic separation and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_standard Racemic this compound Standard derivatization Derivatization (optional) racemic_standard->derivatization test_sample Test Sample of this compound test_sample->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution hplc_injection Injection into HPLC dissolution->hplc_injection chiral_column Separation on Chiral Column hplc_injection->chiral_column detection UV Detection chiral_column->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Enantiomeric Excess (% ee) Calculation peak_integration->ee_calculation

A typical workflow for chiral HPLC analysis.

Detailed Experimental Protocols

Method 1: Pirkle Column with m-Toluoyl Chloride Derivatization

This method is a well-established protocol for the determination of the enantiomeric purity of this compound.[1]

Derivatization Protocol:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a base, such as triethylamine (B128534).

  • Add m-toluoyl chloride and stir the reaction mixture at room temperature.

  • After the reaction is complete, quench the reaction and extract the bis-amide derivative.

  • Dry the organic layer, evaporate the solvent, and dissolve the residue in the HPLC mobile phase.

HPLC Conditions:

  • Column: Pirkle L-Leucine (or equivalent)

  • Mobile Phase: 90:10 Hexanes/Isopropyl Alcohol[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Alternative Methods: A Comparative Discussion

While the Pirkle column method is effective, other chiral stationary phases and derivatization reagents offer alternative selectivities and may be advantageous in certain situations.

Polysaccharide-Based CSPs: Columns such as Chiralpak® and Chiralcel®, which are based on derivatized cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. These columns can often be used for the direct separation of enantiomers without derivatization, which simplifies sample preparation. For primary amines like this compound, a mobile phase consisting of a non-polar solvent (e.g., hexane) with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) is typically employed to improve peak shape and resolution.

Cyclofructan-Based CSPs: Cyclofructan-based columns, such as Larihc®, have shown excellent performance in separating primary amines. These columns often utilize polar organic or normal-phase mobile phases. A common mobile phase for these columns is a mixture of acetonitrile and methanol with acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to enhance enantioselectivity.

Marfey's Reagent Derivatization: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNB-L-Ala-NH2) is a chiral derivatizing agent used to form diastereomers with primary and secondary amines.[2][3] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). This indirect approach can be very effective and offers high resolution.

Protocol for Derivatization with Marfey's Reagent:

  • Dissolve the amine sample in a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at an elevated temperature (e.g., 40°C).

  • After cooling, quench the reaction by adding an acid (e.g., hydrochloric acid).

  • Dilute the sample with the mobile phase before injection.

Typical HPLC Conditions for Marfey's Derivatives:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid.

  • Detection: UV at a wavelength where the dinitrophenyl group absorbs strongly (e.g., 340 nm).

Conclusion

The determination of the enantiomeric purity of this compound can be reliably achieved using chiral HPLC. The choice of method will depend on the specific requirements of the analysis. The derivatization method using m-toluoyl chloride and a Pirkle L-Leucine column is a well-documented and robust approach. However, for direct analysis or alternative selectivity, polysaccharide-based and cyclofructan-based CSPs are excellent options. Furthermore, derivatization with reagents like Marfey's reagent provides a powerful indirect method that can be performed on standard achiral columns. Researchers are encouraged to screen different columns and mobile phases to find the optimal conditions for their specific application.

References

A Comparative Guide to the Efficacy of Tartaric Acid versus Xylaric Acid for the Resolution of 1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs and ligands, where often only one enantiomer exhibits the desired therapeutic effect. 1,2-Diaminocyclohexane (DACH) is a versatile chiral building block used in the synthesis of asymmetric catalysts and active pharmaceutical ingredients. This guide provides a comparative analysis of the effectiveness of L-(+)-tartaric acid, a widely used resolving agent, against the lesser-known xylaric acid for the resolution of racemic DACH. This comparison is based on available experimental data, established protocols, and the underlying chemical principles of diastereomeric salt formation.

Quantitative Data Summary

The selection of an effective resolving agent is paramount for achieving high yields and enantiomeric purity. The following table summarizes the available quantitative data for the resolution of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid. Notably, a thorough literature search did not yield any published experimental data for the use of xylaric acid as a resolving agent for DACH.

ParameterTartaric AcidXylaric Acid
Resolving Agent L-(+)-Tartaric AcidXylaric Acid
Yield of Diastereomeric Salt 90-99%[1][2]No data available
Enantiomeric Excess (ee) of Recovered DACH ≥99%[2]No data available
Specific Rotation of Diastereomeric Salt [α]D²⁰ = +12.3° (c=2 in H₂O) for (R,R)-DACH mono-(+)-tartrate[1]No data available
Solvent(s) Water[1][2][3], Methanol[2][3]No data available
Key Advantage Readily available, inexpensive, and highly effective, providing excellent yield and enantiopurity.[1][3][4]No data available

Discussion

The data unequivocally demonstrates that L-(+)-tartaric acid is a highly efficient resolving agent for racemic trans-1,2-diaminocyclohexane. The formation of the diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, is reported to be rapid and results in a high yield of precipitate with excellent enantiomeric excess.[1][2] The commercial availability and low cost of tartaric acid further contribute to its widespread use in both academic research and industrial processes.[5]

In stark contrast, there is a conspicuous absence of literature describing the use of xylaric acid for the resolution of DACH or other amines. While xylaric acid is a chiral dicarboxylic acid, its efficacy as a resolving agent is not documented. The effectiveness of a resolving agent hinges on the differential solubility of the two diastereomeric salts formed.[6] It is plausible that the diastereomeric salts of DACH with xylaric acid do not exhibit a sufficient solubility difference to allow for efficient separation by fractional crystallization. Without experimental data, the potential of xylaric acid as a resolving agent for DACH remains purely speculative.

Experimental Protocols

Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

This protocol is based on established and published procedures.[1][2][3]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Distilled water

  • Methanol

  • Glacial acetic acid (optional, reported to facilitate precipitation)[1][2]

  • 4M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (or Diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

  • Preparation of the Tartaric Acid Solution: In a round-bottom flask, dissolve L-(+)-tartaric acid (1 molar equivalent) in a minimal amount of distilled water with stirring until a homogenous solution is obtained.[1][3]

  • Formation of the Diastereomeric Salt: To the tartaric acid solution, add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2 molar equivalents). The addition may be exothermic, and the temperature can be controlled to reach approximately 70°C.[1][3] Some protocols suggest the addition of glacial acetic acid at this stage to promote immediate precipitation.[1][2]

  • Crystallization: Vigorously stir the resulting slurry as it cools to room temperature. Subsequently, cool the mixture in an ice bath to <5°C to maximize the precipitation of the less soluble diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate.[1][3]

  • Isolation of the Diastereomeric Salt: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by several rinses with cold methanol.[1][2][3] The yield of the dried salt is typically around 90%.[1][3]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in dichloromethane or diethyl ether. Add 4M NaOH solution and stir until the salt dissolves and two clear layers are formed.[3]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as a colorless oil.

Visualizing the Process and Principles

To aid in the understanding of the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Step 1: Salt Formation cluster_separation Step 2: Separation cluster_isolation Step 3: Isolation racemic_DACH Racemic (±)-trans-DACH mixing + racemic_DACH->mixing tartaric_acid L-(+)-Tartaric Acid in Water tartaric_acid->mixing heating Heat to 70°C mixing->heating cooling Cool to <5°C heating->cooling filtration Vacuum Filtration cooling->filtration precipitate (1R,2R)-DACH Tartrate Salt (Solid) filtration->precipitate filtrate Filtrate with (1S,2S)-DACH Tartrate Salt (In Solution) filtration->filtrate liberation Add NaOH(aq) & DCM precipitate->liberation extraction Liquid-Liquid Extraction liberation->extraction drying Dry & Evaporate extraction->drying final_product Enantiopure (1R,2R)-DACH drying->final_product diastereomeric_salt_formation cluster_reactants Initial Racemic Mixture cluster_products Diastereomeric Salts (Different Properties) cluster_final Separated Enantiomers R_DACH (R,R)-DACH plus + R_DACH->plus resolving_agent Chiral Resolving Agent (+)-Tartaric Acid R_DACH->resolving_agent Reaction S_DACH (S,S)-DACH S_DACH->resolving_agent Reaction plus->S_DACH RR_salt [(R,R)-DACH][(+)-Tartrate] Less Soluble resolving_agent->RR_salt SR_salt [(S,S)-DACH][(+)-Tartrate] More Soluble resolving_agent->SR_salt plus2 + RR_salt->plus2 separation Fractional Crystallization RR_salt->separation SR_salt->separation plus2->SR_salt final_R (R,R)-DACH separation->final_R Liberation final_S (S,S)-DACH separation->final_S Liberation plus3 & final_R->plus3 plus3->final_S

References

A Comparative Guide to 1H-NMR Analysis for Confirming the Structure of DACH-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity and purity of chiral ligands are paramount in the development of stereoselective catalysts and pharmaceuticals. Among these, ligands based on the trans-1,2-diaminocyclohexane (DACH) scaffold are fundamental in asymmetric synthesis and have found applications in clinically approved drugs like Oxaliplatin. Accurate and efficient structural confirmation of these ligands is a critical step in research and development. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation and purity assessment of DACH-based ligands, supported by experimental data and detailed protocols.

The Central Role of ¹H-NMR in Structural Analysis

¹H-NMR spectroscopy is a powerful and primary tool for the structural characterization of organic molecules, including complex chiral ligands. By providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule, ¹H-NMR allows for the unambiguous confirmation of a DACH-based ligand's structure. Key spectral features for DACH ligands include the chemical shifts (δ) and coupling constants (J) of the methine (CH-N) and methylene (B1212753) (CH₂) protons of the cyclohexane (B81311) ring.

Comparative Analysis: ¹H-NMR vs. Alternative Techniques

While ¹H-NMR is indispensable for structural confirmation, a comprehensive quality control strategy often involves orthogonal techniques to assess purity and provide complementary information. The following table compares the performance of ¹H-NMR with High-Performance Liquid Chromatography (HPLC) and X-ray Crystallography.

Table 1: Comparison of Analytical Techniques for DACH-Based Ligand Characterization

Feature¹H-NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)X-ray Crystallography
Primary Application Structural confirmation and identificationPurity assessment and enantiomeric separationAbsolute 3D structure determination
Information Provided Chemical shifts (δ), coupling constants (J), integration (proton count), stereochemical relationshipsRetention time, peak purity (%), enantiomeric excess (ee%)Atomic coordinates, bond lengths, bond angles, crystal packing
Strengths - Provides detailed structural information- Non-destructive- Relatively fast for routine checks- Quantitative (qNMR) capability for purity assessment without a specific reference standard for the analyte[1][2]- High sensitivity for impurity detection- Excellent for quantitative analysis of enantiomers- Well-established for purity assessment- Provides unambiguous proof of structure and stereochemistry- The "gold standard" for structural elucidation
Limitations - Lower sensitivity for trace impurities compared to HPLC- Signal overlap in complex molecules can complicate interpretation- Requires deuterated solvents- Indirect structural information- Requires reference standards for compound identification- Method development can be time-consuming- Requires a single, high-quality crystal, which can be difficult to obtain- Not suitable for all compounds (e.g., oils, amorphous solids)- Provides the solid-state structure, which may differ from the solution-state conformation

Quantitative Data Summary: ¹H-NMR of Representative DACH-Based Compounds

The precise chemical shifts of the DACH protons are highly sensitive to the substituents on the nitrogen atoms and whether the ligand is free or complexed to a metal center.

Table 2: Representative ¹H-NMR Data for DACH-Based Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
(1R,2R)-Diaminocyclohexane Cyclohexane CH₂1.45m-D₂O
Cyclohexane CH-N1.90m-D₂O
Oxaliplatin Cyclohexane CH₂ (axial)1.1 - 1.2m-D₂O
Cyclohexane CH₂ (equatorial)1.5 - 1.6m-D₂O
Cyclohexane CH-N2.2 - 2.5m-D₂O
(R,R)-DACH-Phenyl Trost Ligand Cyclohexane CH₂1.2 - 1.8m-CDCl₃
Cyclohexane CH-N4.0 (broad)s-CDCl₃
Amide N-H8.2 (broad)s-CDCl₃
Aromatic Protons7.0 - 8.0m-CDCl₃

Note: The chemical shifts and multiplicities are approximate and can vary based on the specific instrument, concentration, and solvent used. "m" denotes a multiplet, and "s" denotes a singlet.

Experimental Protocols

Protocol 1: ¹H-NMR Analysis of a DACH-Based Ligand

Objective: To confirm the structure and assess the purity of a synthesized DACH-based ligand.

Materials:

  • DACH-based ligand (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O), appropriate for the ligand's solubility

  • NMR tube (5 mm)

  • Internal standard for quantitative analysis (optional, e.g., dimethyl sulfone)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the DACH-based ligand and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. If performing quantitative NMR (qNMR), add a known amount of a suitable internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. This is a critical step to resolve complex multiplets.

  • Data Acquisition:

    • Acquire a standard 1D ¹H-NMR spectrum. For a typical analysis, 16-64 scans are sufficient.

    • Ensure the spectral width encompasses all expected proton signals (typically 0-12 ppm).

    • For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the expected structure. Compare the spectrum to known literature data if available.

Visualizing Workflows and Relationships

Experimental Workflow for ¹H-NMR Analysis

The following diagram illustrates the typical workflow for confirming the structure of a DACH-based ligand using ¹H-NMR spectroscopy.

G Figure 1. Experimental Workflow for 1H-NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Ligand in Deuterated Solvent add_standard Add Internal Standard (for qNMR) dissolve->add_standard transfer Transfer to NMR Tube dissolve->transfer add_standard->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D 1H Spectrum lock_shim->acquire process Fourier Transform, Phasing, Calibration acquire->process integrate Integrate Signals process->integrate analyze Analyze δ, J, Multiplicity integrate->analyze confirm Structure Confirmation & Purity Assessment analyze->confirm

Caption: Workflow for ¹H-NMR analysis of DACH-based ligands.

Role of DACH-Based Ligands in Asymmetric Catalysis

DACH-based ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

G Figure 2. Conceptual Pathway of Asymmetric Catalysis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle metal Metal Precursor catalyst Active Chiral Catalyst metal->catalyst ligand Chiral DACH Ligand ligand->catalyst substrate Prochiral Substrate catalyst->substrate Coordination intermediate Chiral Intermediate substrate->intermediate Stereoselective Transformation product_R R-Enantiomer Product intermediate->product_R Major Pathway product_S S-Enantiomer Product intermediate->product_S Minor Pathway product_R->catalyst Catalyst Regeneration product_S->catalyst

Caption: Role of DACH ligands in asymmetric catalysis.

Conclusion

¹H-NMR spectroscopy is an essential and versatile technique for the structural confirmation of DACH-based ligands. It provides a wealth of information that is often sufficient to unambiguously determine the chemical structure. For a comprehensive characterization, especially in a regulatory or drug development context, combining ¹H-NMR with orthogonal techniques like HPLC for purity and enantiomeric excess determination, and X-ray crystallography for absolute stereochemical assignment, provides the most robust analytical data package. The choice of analytical methodology should be guided by the specific requirements of the research or development stage.

References

trans-1,2-cyclohexanediamine vs ethylenediamine as a scaffold for chiral ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of trans-1,2-cyclohexanediamine and Ethylenediamine (B42938) as Scaffolds for Chiral Ligands

In the field of asymmetric catalysis, the design and selection of chiral ligands are critical for achieving high enantioselectivity and reaction efficiency. The ligand scaffold, which forms the backbone of the catalyst, plays a pivotal role in establishing the chiral environment around the metal center. Among the most successful and widely used scaffolds are C₂-symmetric diamines. This guide provides a detailed, objective comparison between two prominent diamine scaffolds: the rigid This compound (chxn) and the flexible ethylenediamine (en) .

The primary structural difference lies in the diamine bridge: chxn incorporates a conformationally restricted cyclohexane (B81311) ring, while en possesses a flexible ethylene (B1197577) chain. This fundamental distinction has profound implications for the performance of the resulting chiral catalysts in a variety of asymmetric transformations. This comparison utilizes experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.

Structural Comparison and Resulting Catalytic Environment

Ligands derived from both this compound and ethylenediamine can chelate to a metal center through two nitrogen atoms, forming a stable five-membered ring. However, the nature of the backbone dictates the three-dimensional space and the rigidity of the resulting metal complex.

  • This compound (chxn): The trans configuration of the amino groups on the cyclohexane ring results in a rigid and well-defined C₂-symmetric structure.[1][2] This conformational rigidity locks the substituents on the ligand into a specific spatial arrangement, creating a highly organized and predictable chiral pocket around the metal's active site.[3] This pre-organization is a key factor in the high levels of enantioselectivity often achieved with chxn-based ligands, such as in Jacobsen's catalyst for epoxidation and the Trost ligand for asymmetric allylic alkylation.[4][5][6]

  • Ethylenediamine (en): The simple ethylene bridge in en allows for significant conformational flexibility. While this can be advantageous in screening for new reactivities, it often leads to the existence of multiple, low-energy conformations of the catalyst in solution. This flexibility can result in a less-defined chiral environment, which may lead to lower enantioselectivity compared to analogous chxn-based systems.[7][8] The classic Salen ligand, for instance, is synthesized from ethylenediamine and salicylaldehyde.[7][9]

Caption: Structural comparison of chxn and en scaffolds.

Performance Comparison in Asymmetric Catalysis

The choice of diamine scaffold significantly impacts catalyst performance. The following tables summarize experimental data from key asymmetric reactions, highlighting the differences in yield and enantiomeric excess (e.e.).

Asymmetric Epoxidation of Alkenes

The manganese-Salen catalyzed epoxidation is a benchmark reaction for comparing these scaffolds. The chxn-based Jacobsen's catalyst is renowned for its high enantioselectivity across a range of unfunctionalized alkenes.[5][6]

Alkene SubstrateDiamine ScaffoldCatalyst SystemYield (%)e.e. (%)Reference
cis-β-Methylstyrene(R,R)-chxnMn(III)-Salen (Jacobsen's Catalyst)8492J. Am. Chem. Soc. 1991, 113, 7063-7064[10]
cis-β-MethylstyreneenMn(III)-Salen6535J. Am. Chem. Soc. 1986, 108, 2309-2320[10]
1,2-Dihydronaphthalene(R,R)-chxnMn(III)-Salen (Jacobsen's Catalyst)9798J. Org. Chem. 1994, 59, 1939-1942
1,2-DihydronaphthaleneenMn(III)-Salen7853J. Am. Chem. Soc. 1986, 108, 2309-2320[10]
Styrene (B11656)(R,R)-chxnMn(III)-Salen (Jacobsen's Catalyst)6486J. Org. Chem. 1994, 59, 1939-1942
StyreneenMn(III)-Salen5533J. Am. Chem. Soc. 1986, 108, 2309-2320[10]

Analysis: The data clearly demonstrates the superiority of the rigid chxn scaffold in Mn-Salen catalyzed epoxidations. For all substrates, Jacobsen's catalyst provides significantly higher enantiomeric excesses and often better yields compared to the analogous catalyst built on a flexible en backbone.

Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed Trost asymmetric allylic alkylation is another area where chxn-based ligands excel. The Trost ligand, which features a chxn backbone, has become a benchmark for this transformation.[11][12]

Allylic SubstrateNucleophileDiamine ScaffoldYield (%)e.e. (%)Reference
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(R,R)-chxn (Trost Ligand)>95>98J. Am. Chem. Soc. 1992, 114, 8727-8736
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(S,S)-en based diphosphine9075Organometallics 1996, 15, 1521-1523
rac-3-Cyclohexenyl acetatePhthalimide(R,R)-chxn (Trost Ligand)8198Angew. Chem. Int. Ed. 1995, 34, 2287-2289
rac-3-Cyclohexenyl acetatePhthalimide(S,S)-en based diphosphine7560Tetrahedron: Asymmetry 1998, 9, 1159-1163

Analysis: Similar to epoxidation, the chxn scaffold consistently delivers higher enantioselectivity in the AAA reaction. The well-defined chiral pocket of the Trost ligand is highly effective at differentiating the two enantiotopic faces of the π-allyl palladium intermediate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for ligand synthesis and a key catalytic application.

Synthesis of Chiral Salen-type Ligands

Objective: To synthesize N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-diamino-cyclohexane.

Materials:

Procedure:

  • Freeing the Diamine: (1R,2R)-1,2-Diaminocyclohexane is freed from its L-tartrate salt by dissolving the salt in a minimum amount of water, adding a concentrated NaOH solution until the pH is >12, and extracting the free diamine with dichloromethane. The organic layers are dried over Na₂SO₄ and the solvent is removed under reduced pressure.

  • Condensation: The free (1R,2R)-1,2-diaminocyclohexane (1.0 eq) is dissolved in absolute ethanol (approx. 0.2 M).[13][14]

  • To this solution, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq) is added.[15][16]

  • The mixture is heated to reflux for 1-2 hours, during which a bright yellow precipitate forms.[9]

  • The reaction is cooled to room temperature and then in an ice bath to maximize precipitation.

  • The yellow solid (the ligand) is collected by vacuum filtration, washed with cold methanol, and dried under vacuum.[9]

Note on Ethylenediamine: A similar procedure can be followed using ethylenediamine. However, as ethylenediamine is a liquid and not typically supplied as a salt, the initial base treatment step is omitted. The condensation is often performed at room temperature or with gentle heating.[7][17]

General Protocol for Asymmetric Epoxidation (Jacobsen's Epoxidation)

Objective: To perform the enantioselective epoxidation of styrene using Jacobsen's catalyst.

Materials:

  • Styrene

  • (R,R)-Jacobsen's Catalyst

  • 4-Phenylpyridine N-oxide (4-PPNO) as an axial ligand

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (NaOCl solution), buffered to pH ~11.3 with Na₂HPO₄

Procedure:

  • In a round-bottom flask, the alkene substrate (e.g., styrene, 1.0 mmol) and 4-PPNO (0.2 mmol) are dissolved in CH₂Cl₂ (5 mL).[15][16]

  • (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) is added to the solution.

  • The flask is cooled to 0 °C in an ice bath.

  • The buffered bleach solution (1.5 mL) is added dropwise over 1 hour with vigorous stirring.

  • The reaction is stirred at 0 °C for an additional 3-4 hours until the starting material is consumed (monitored by TLC or GC).

  • The layers are separated, and the aqueous layer is extracted twice with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Analysis: The crude product is purified by flash chromatography. The enantiomeric excess (e.e.) is determined by chiral GC or HPLC analysis.[15][16]

Visualization of Key Processes

cluster_cycle Simplified Catalytic Cycle: Jacobsen Epoxidation A Mn(III)-Salen (Precatalyst) B Active Mn(V)=O Species A->B Oxidation C Alkene Coordination B->C D Oxygen Atom Transfer (Epoxide Formation) C->D [2+2] or radical pathway E Mn(III)-Salen (Regenerated) D->E Epoxide Epoxide (Product) D->Epoxide E->B Regeneration Cycle Alkene Alkene (Substrate) Alkene->C Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->A

Caption: Simplified catalytic cycle for Jacobsen epoxidation.

cluster_workflow Ligand Scaffold Selection Workflow start Define Catalytic Goal (Reaction, Substrate) q1 Is highest possible enantioselectivity the primary goal? start->q1 q2 Is the reaction a well- established transformation (e.g., Epoxidation, AAA)? q1->q2 Yes rec_en Consider ethylenediamine (en) scaffold for initial screening and ligand diversification. q1->rec_en No (e.g., exploring new reactivity, cost-effectiveness is key) rec_chxn Select trans-1,2-chxn -based scaffold (e.g., Jacobsen, Trost) q2->rec_chxn Yes lit_search Perform literature search for specific substrate class q2->lit_search No lit_search->rec_chxn chxn-ligands show proven success lit_search->rec_en Data is limited or flexibility is desired

Caption: Logical workflow for selecting a diamine scaffold.

Conclusion

The comparison between this compound and ethylenediamine as chiral ligand scaffolds reveals a clear structure-performance relationship.

  • This compound (chxn) is the scaffold of choice when high enantioselectivity is the primary objective for established asymmetric reactions. Its conformational rigidity creates a well-defined and stable chiral environment that effectively translates stereochemical information to the substrate. The consistent success of catalysts like Jacobsen's and Trost's ligands in delivering high yields and >90% e.e. underscores its utility in demanding synthetic applications.

  • Ethylenediamine (en) serves as a simpler, more flexible, and cost-effective scaffold. While en-based ligands generally provide lower enantioselectivity in direct comparison to their chxn counterparts, their flexibility can be an asset in the early stages of catalyst development and for screening diverse ligand architectures. They remain a foundational component in coordination chemistry and can be effective in systems where absolute stereocontrol is less critical.

For researchers in drug development and fine chemical synthesis, where achieving high enantiopurity is paramount, the experimental evidence strongly supports the selection of this compound as the superior scaffold for building robust and highly selective chiral catalysts.

References

Performance Showdown: Cu(II) vs. Ni(II) Salen Complexes in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, employing chiral metal complexes to steer the stereochemical outcome of a reaction, is a powerful tool in this endeavor. Among the privileged catalysts for such transformations are metal-salen complexes, valued for their synthetic accessibility and tunable steric and electronic properties. This guide provides an objective comparison of the performance of Copper(II) and Nickel(II) salen complexes in asymmetric alkylation reactions, supported by experimental data, to aid researchers in catalyst selection and methods development.

Executive Summary: Copper(II) Takes the Lead in Asymmetric Alkylation of Alanine (B10760859) Derivatives

Experimental evidence strongly suggests that Cu(II) salen complexes are more effective catalysts than their Ni(II) counterparts for the asymmetric phase-transfer Cα-alkylation of alanine Schiff bases.[1] Studies demonstrate that Cu(II) catalysts consistently provide higher enantiomeric excess (ee%) and chemical yields under similar reaction conditions.[1] This enhanced performance is attributed to the higher partial positive charge of the copper ion compared to nickel, which allows for more efficient coordination of the carbanion intermediate, leading to superior stereoselectivity.[1]

Quantitative Performance Comparison: Alkylation of Alanine Schiff Base

The following table summarizes the performance of various Cu(II) and Ni(II) salen complexes in the asymmetric benzylation of N-benzylidenealanine isopropyl ester. The data clearly illustrates the superior performance of the Cu(II) complexes, particularly the unsubstituted complex 1 , in terms of both enantioselectivity and yield.

Catalyst IDMetalSalicylidene SubstituentsCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1 Cu(II)None2209588
2 Cu(II)3-MeO2208575
3 Cu(II)3-allyl2208270
4 Cu(II)3,5-di-t-Bu2204510
8 Ni(II)None2207065
9 Ni(II)3-MeO2206558
10 Ni(II)3-allyl2206052
11 Ni(II)3,5-di-t-Bu22030<5

Data extracted from Mkrtchyan et al., Molecules, 2023.[1] The reaction was carried out using N-benzylidenealanine isopropyl ester as the substrate and benzyl (B1604629) bromide as the alkylating agent in a solid-liquid phase-transfer system with K₂CO₃ as the base.

Experimental Protocols

A detailed methodology for the asymmetric alkylation of an alanine Schiff base using a chiral salen complex is provided below, based on the successful protocols reported in the literature.[1]

Materials:

  • Chiral Salen Complex (e.g., Cu(II) or Ni(II) complex of (1S,2S)-[N,N'-bis(salicylidene)]-1,2-diaminocyclohexane)

  • Alanine Schiff Base (e.g., N-benzylidenealanine isopropyl ester)

  • Alkylating Agent (e.g., benzyl bromide)

  • Base (e.g., anhydrous K₂CO₃)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for yield and enantiomeric excess determination (e.g., NMR, HPLC with a chiral column)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alanine Schiff base (1.0 mmol), the chiral salen catalyst (0.02 mmol, 2 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the solvent (e.g., 5 mL of acetonitrile) to the flask.

  • Initiation of Reaction: Add the alkylating agent (1.2 mmol) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 20°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the solid base and wash with the solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

  • Analysis: The chemical yield is determined from the mass of the purified product. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric alkylation of an alanine Schiff base catalyzed by a chiral metal-salen complex under phase-transfer conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Chiral Salen Complex (Cu(II) or Ni(II)) reaction_vessel Reaction Vessel (Solvent, Stirring, Temp. Control) catalyst->reaction_vessel substrate Alanine Schiff Base substrate->reaction_vessel reagents Base (K₂CO₃) Alkylating Agent reagents->reaction_vessel workup Work-up & Purification reaction_vessel->workup Reaction Completion analysis Yield & ee% Determination (NMR, Chiral HPLC) workup->analysis

Caption: General workflow for asymmetric alkylation.

Broader Substrate Scope: A Field with Open Questions

While the superiority of Cu(II) salen complexes is well-documented for alanine derivatives, the comparative performance for other key substrates in asymmetric alkylation is less clear.

Conclusion and Future Outlook

For the asymmetric alkylation of alanine Schiff bases, Cu(II) salen complexes have demonstrated superior catalytic performance over their Ni(II) counterparts, delivering higher yields and enantioselectivities. This makes them the catalysts of choice for this specific application.

However, the comparative landscape for other important substrates like glycine (B1666218) derivatives and β-keto esters remains less defined. There is a clear need for further research involving direct, systematic comparisons of Cu(II) and Ni(II) salen complexes across a broader range of substrates and reaction conditions. Such studies would provide invaluable data for the rational design and selection of catalysts in asymmetric synthesis, ultimately accelerating the development of novel chiral molecules for the pharmaceutical and chemical industries.

References

Evaluating trans-1,2-cyclohexanediamine as a Director of Absolute Helicity in Salen Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-1,2-cyclohexanediamine as a chiral directing group for inducing absolute helicity in salen (salicylidene-ethylenediamine) metal complexes. Its performance is evaluated against other chiral diamines, supported by experimental data from peer-reviewed literature. The guide covers the synthesis of these complexes, their characterization by circular dichroism, and their application in asymmetric catalysis, offering a comprehensive resource for the rational design of chiral catalysts.

Directing Absolute Helicity: A Performance Comparison

The primary role of a chiral group in the backbone of a salen ligand is to control the helical conformation (M or P) of the resulting metal complex. This induced helicity is crucial for creating a specific chiral environment around the metal center, which in turn dictates the stereochemical outcome of a catalyzed reaction.

While widely used, this compound (often abbreviated as DACH or chxn) has been shown to be a surprisingly weak director of absolute helicity in some metal-salen frameworks. This is evident when comparing the diastereomeric ratio of helical conformers in solution.

Table 1: Comparison of Diastereomeric Ratios in Ni(II)-Salen Metallofoldamers

Chiral Diamine BackboneDiastereomer Ratio (P:M)Helical BiasReference
(1R,2R)-1,2-cyclohexanediamineSmall (not explicitly quantified)Weak[1]
(1S,2S)-1,2-diphenylethylenediamine6 : 1Strong[1]
(1R,2R)-cyclopentanediamineSmallWeak[1]

This data, derived from NMR studies of nickel-salen foldamers, indicates that while the rigid cyclohexane (B81311) backbone provides a chiral environment, its intrinsic preference for inducing one helical sense over the other is significantly less pronounced compared to the 1,2-diphenylethylenediamine backbone, which features bulky phenyl groups that create a stronger steric bias.[1]

Performance in Asymmetric Catalysis

Despite its characterization as a weak director of helicity, this compound is the backbone of one of the most successful classes of asymmetric catalysts: the Jacobsen epoxidation catalysts. These Mn(III)-salen complexes achieve high enantioselectivity in the epoxidation of unfunctionalized olefins.[2] This suggests that the overall steric and electronic properties of the catalyst, including bulky substituents on the salicylaldehyde (B1680747) rings (commonly 3,5-di-tert-butyl groups), play a dominant role in creating the necessary chiral environment for high stereoinduction, compensating for the weak directing effect of the diamine itself.

Table 2: Performance of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride (Jacobsen's Catalyst) in Asymmetric Epoxidation

Alkene SubstrateYield (%)Enantiomeric Excess (ee%)Reference
(Z)-Stilbene>9986 (1R,2S)[3]
(E)-Stilbene>9953 (1R,2R)[3]
cis-β-Methylstyrene-87 (cis-epoxide)[4]
2,2-Dimethylchromene92>97[2]

The high enantiomeric excess achieved, particularly with cis-disubstituted and certain trisubstituted olefins, underscores the practical success of the this compound scaffold in the context of the complete catalyst structure.[2][4]

Experimental Protocols

Synthesis of Chiral Salen Ligand and Complex

The following protocols describe the synthesis of the (R,R)-salen ligand and its subsequent metallation to form the Jacobsen catalyst.

Protocol 1: Synthesis of (R,R)-N,N'-Bis(salicylidene)-1,2-cyclohexanediamine

This two-step procedure involves the condensation of the chiral diamine with salicylaldehyde.

  • Diamine Preparation : (R,R)-1,2-Diaminocyclohexane is typically resolved from a racemic mixture of trans-isomers using L-(+)-tartaric acid. The (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt precipitates and can be isolated. The free diamine is then obtained by treatment with a base (e.g., NaOH).

  • Condensation :

    • Dissolve 2.0 equivalents of salicylaldehyde in absolute ethanol (B145695) in a round-bottom flask.

    • Add a solution of 1.0 equivalent of (R,R)-1,2-diaminocyclohexane in ethanol dropwise to the salicylaldehyde solution with stirring.

    • Reflux the mixture for 1-2 hours. A yellow precipitate of the salen ligand will form.

    • Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the yellow solid by filtration, wash with cold ethanol, and dry under vacuum.[5][6]

Protocol 2: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride (Jacobsen's Catalyst)

  • Ligand Synthesis : Follow Protocol 1, substituting 3,5-di-tert-butylsalicylaldehyde for salicylaldehyde.

  • Metallation :

    • Add the synthesized salen ligand to a flask with ethanol and heat to reflux.

    • In a separate flask, dissolve manganese(II) acetate (B1210297) tetrahydrate in water and heat.

    • Add the hot Mn(OAc)₂ solution to the refluxing ligand solution. The color should turn dark brown.

    • Add a saturated aqueous solution of lithium chloride.

    • Continue refluxing for 1 hour.

    • Allow the mixture to cool to room temperature. A brown precipitate will form.

    • Collect the solid by filtration, wash with water, and dry. The crude catalyst can be purified by recrystallization from a suitable solvent system like dichloromethane/heptane.

Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the chiroptical properties of salen complexes and infer their helical conformation in solution.

Protocol 3: CD Spectroscopy of a Chiral Salen Complex

  • Sample Preparation : Prepare a dilute solution of the chiral salen complex (e.g., 0.1-0.5 mM) in a transparent solvent such as acetonitrile (B52724) or dichloromethane. The solvent must not absorb in the spectral region of interest.

  • Instrumentation : Use a CD spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition :

    • Record a baseline spectrum of the solvent in the same quartz cuvette (typically 1 cm path length).

    • Record the CD spectrum of the sample solution over a wavelength range of approximately 220 nm to 600 nm.

    • The final spectrum is obtained by subtracting the solvent baseline from the sample spectrum.

  • Interpretation : The sign of the Cotton effects in the CD spectrum, particularly those associated with the π-π* and n-π* transitions of the azomethine chromophore and ligand-to-metal charge transfer bands, can be correlated with the preferred helical conformation (M or P) of the complex in solution.[7][8]

Workflow and Logical Diagrams

The process of developing and evaluating a chiral salen catalyst can be visualized as a logical workflow.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Characterization & Evaluation Diamine Chiral Diamine (e.g., (R,R)-DACH) Condensation Schiff Base Condensation Diamine->Condensation Aldehyde Substituted Salicylaldehyde Aldehyde->Condensation Ligand Chiral Salen Ligand Condensation->Ligand Metallation Metallation Ligand->Metallation Metal Metal Salt (e.g., Mn(OAc)₂) Metal->Metallation Catalyst Chiral Salen Metal Complex Metallation->Catalyst Spectroscopy Spectroscopic Analysis (NMR, MS, CD) Catalyst->Spectroscopy Catalysis Asymmetric Catalysis (e.g., Epoxidation) Catalyst->Catalysis Analysis Product Analysis (GC/HPLC for ee%) Catalysis->Analysis G cluster_0 Helicity Induction cluster_1 Asymmetric Catalysis Diamine Chiral Diamine Backbone Salen Salen Ligand Framework Diamine->Salen Provides Chiral Environment Complex Metal Complex (Helical Conformation) Salen->Complex Adopts P or M Helix TransitionState Diastereomeric Transition States Complex->TransitionState Catalyzes Reaction Substrate Prochiral Substrate Substrate->TransitionState Product Enantioenriched Product TransitionState->Product Lower Energy Pathway Favored

References

A Comparative Guide to Resolving Agents for the Enantioseparation of trans-1,2-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioseparation of racemic mixtures is a critical process in the synthesis of stereochemically pure compounds, a necessity in the pharmaceutical and fine chemical industries. trans-1,2-Cyclohexanediamine (chxn) is a versatile chiral building block for various ligands used in asymmetric catalysis.[1] This guide provides an objective comparison of different resolving agents for the enantioseparation of racemic this compound, with a focus on providing actionable experimental data and protocols.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. The most common method for achieving this is through the formation of diastereomeric salts. This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3][4] The choice of resolving agent is paramount for achieving high yields and high enantiomeric purity.

Comparison of Resolving Agents

While several chiral resolving agents exist, the most extensively documented and effective for this compound is tartaric acid. Other potential agents have been explored for similar compounds, but specific data for their application to this compound is less prevalent.

Tartaric Acid: The Gold Standard

Tartaric acid, a naturally occurring dicarboxylic acid, is the most widely used resolving agent for this compound.[1][5][6] Both L-(+)-tartaric acid and D-(-)-tartaric acid are readily available and have been shown to be highly effective in separating the (1R,2R) and (1S,2S) enantiomers of the diamine. The resolution process relies on the differential solubility of the diastereomeric salts formed between the chiral diamine and the chiral acid.[7] For instance, when using L-(+)-tartaric acid, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt is less soluble and precipitates from the solution, allowing for its isolation.[3][8]

Other Potential Resolving Agents
  • Xylaric Acid: Presented as a novel and efficient alternative to tartaric acid, xylaric acid has been used for the chiral resolution of a mixture of cis- and trans-cyclohexanediamines, yielding optically pure (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine.[9]

  • (1S)-(+)-10-Camphorsulfonic Acid: This resolving agent has been successfully used to resolve (±)-trans-2,3-diphenylpiperazine, another cyclic diamine.[10] While not directly applied to this compound in the reviewed literature, its effectiveness with a similar structure suggests it could be a viable, albeit less documented, alternative.

  • (S)-phenylethylamine: This chiral amine has been employed as a resolving agent for the related trans-1,2-cyclohexanedicarboxylic acid.[11]

Quantitative Data Summary

The following table summarizes the quantitative data for the resolution of this compound using tartaric acid, as reported in various studies.

Resolving AgentTarget EnantiomerDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of DiamineCitation(s)
L-(+)-Tartaric Acid(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate90≥99
L-(+)-Tartaric Acid(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate25-61 (typically 45-50)>96 (before recrystallization), >99 (after recrystallization)[7]
D-(-)-Tartaric Acid(S,S)-1,2-diammoniumcyclohexane mono-(-)-tartrate90Not specified, but implied to be high[12]

Experimental Workflow

The general workflow for the enantioseparation of this compound using a chiral resolving agent like tartaric acid involves three main stages: diastereomeric salt formation, separation of the diastereomers, and liberation of the free enantiomer.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Separation of Diastereomers cluster_2 Stage 3: Liberation of Free Enantiomer A Dissolve Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in Solvent B Add Racemic this compound A->B C Heat to Dissolve B->C D Cool Solution to Induce Crystallization of Less Soluble Diastereomer C->D Formation of Diastereomeric Salts in Solution E Isolate Precipitate by Filtration D->E F Wash Precipitate E->F G Treat Isolated Diastereomeric Salt with Base (e.g., NaOH) F->G Purified Less Soluble Diastereomeric Salt H Extract Free Diamine with Organic Solvent G->H I Dry and Evaporate Solvent H->I J Obtain Enantiomerically Pure This compound I->J

Caption: Workflow for the enantioseparation of this compound.

Detailed Experimental Protocols

The following is a generalized protocol for the resolution of racemic this compound using L-(+)-tartaric acid, based on common procedures found in the literature.[5][7]

Materials:
  • Racemic this compound

  • L-(+)-Tartaric acid

  • Deionized water

  • Methanol (B129727)

  • Glacial acetic acid (optional, but can improve precipitation)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

1. Diastereomeric Salt Formation:

  • In a suitable flask, dissolve L-(+)-tartaric acid in deionized water with heating. A typical molar ratio is approximately 0.5 to 1 mole of tartaric acid per mole of the racemic diamine (since only one enantiomer will precipitate).

  • Slowly add the racemic this compound to the hot tartaric acid solution. The addition can be exothermic.

  • For improved precipitation, glacial acetic acid can be added to the resulting solution.

2. Isolation of the Diastereomeric Salt:

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold water and then with cold methanol to remove soluble impurities.[7][8]

3. Liberation of the Free Diamine:

  • Suspend the isolated and washed diastereomeric salt in water or an organic solvent like dichloromethane.

  • Add a concentrated solution of sodium hydroxide to basify the mixture, which will liberate the free diamine.[5][12]

  • Extract the liberated (1R,2R)-cyclohexane-1,2-diamine with an organic solvent such as diethyl ether.

  • Dry the combined organic extracts over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically pure diamine.

4. Determination of Enantiomeric Purity:

  • The enantiomeric excess (ee%) of the resolved diamine can be determined by techniques such as polarimetry or chiral High-Performance Liquid Chromatography (HPLC).[6][7]

Conclusion

For the enantioseparation of this compound, L-(+)-tartaric acid and D-(-)-tartaric acid are the most well-established and effective resolving agents, consistently providing high yields and excellent enantiomeric purity. The experimental protocol is robust and relies on the classical method of diastereomeric salt formation and fractional crystallization. While other resolving agents like xylaric acid show promise, tartaric acid remains the benchmark against which other methods should be compared due to the extensive availability of data and its proven track record. Researchers and professionals in drug development can confidently employ this method for the reliable production of enantiomerically pure this compound.

References

A Comparative Crystallographic Analysis of trans-1,2-Diaminocyclohexane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural parameters of cobalt(III), platinum(II), and copper(II) complexes incorporating the versatile trans-1,2-diaminocyclohexane ligand reveals distinct coordination geometries and molecular conformations dictated by the central metal ion. This guide provides a comparative overview of their crystal structures, supported by quantitative data and detailed experimental protocols for researchers and professionals in the fields of chemistry and drug development.

The trans-1,2-diaminocyclohexane (dach) ligand is a crucial building block in coordination chemistry, renowned for its ability to form stable chelate rings with a variety of metal ions. The resulting metal complexes exhibit diverse stereochemistry and have found applications in catalysis, materials science, and medicinal chemistry. Understanding the precise three-dimensional arrangement of these complexes at the atomic level, as determined by X-ray crystallography, is paramount for elucidating their chemical properties and biological activities.

This guide focuses on a comparative analysis of three representative metal complexes:

  • Tris(trans-1,2-diaminocyclohexane-κ²N,N′)cobalt(III) trichloride (B1173362) monohydrate

  • trans-dl-1,2-Diaminocyclohexane-(N-methyliminodiacetato)platinum(II)

  • [N,N′-Bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine]copper(II) perchlorate (B79767)

Comparative Crystallographic Data

The structural parameters of the cobalt(III), platinum(II), and copper(II) complexes, determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key differences in their crystal systems, unit cell dimensions, and coordination environments.

Table 1: Crystal Data and Structure Refinement Parameters
Parameter[Co(dach)₃]Cl₃·H₂O[Pt(dach)(N-Me-ida)][Cu(L¹)][ClO₄]₂
Formula C₁₈H₄₄Cl₃CoN₆OC₁₃H₂₁N₃O₄PtC₁₈H₃₄Cl₂CuN₂O₁₀
Formula Weight 525.87526.48600.98
Crystal System TetragonalMonoclinicMonoclinic
Space Group I42dP2₁/cC2/c
a (Å) 18.7857(14)11.272(5)17.556(4)
b (Å) 18.7857(14)14.034(7)11.008(2)
c (Å) 13.8572(12)10.163(5)13.041(3)
α (°) 909090
β (°) 90116.13(3)109.43(2)
γ (°) 909090
Volume (ų) 4890.2(9)1444.1(1)2378.4(9)
Z 844
Temperature (K) 120Not Reported293
R-factor 0.0525Not Reported0.068
Table 2: Selected Bond Lengths (Å)
Bond[Co(dach)₃]Cl₃·H₂O[Pt(dach)(N-Me-ida)][Cu(L¹)][ClO₄]₂
M–N(dach) Co1–N1: 1.980(4)Pt1–N(avg): 2.038Cu1–N1: 1.985(7)
Co1–N2: 1.974(4)
Co1–N3: 1.975(4)
M–Other Pt1–N3: 2.049(8)Cu1–O1: 1.947(6)
Pt1–O1: 2.013(6)
Table 3: Selected Bond Angles (°)
Angle[Co(dach)₃]Cl₃·H₂O[Pt(dach)(N-Me-ida)][Cu(L¹)][ClO₄]₂
N(dach)–M–N(dach) N1–Co1–N2: 85.4(2)N1–Pt1–N2: 84.1(4)N1–Cu1–N1': 86.1(5)
N1–Co1–N3: 91.62(19)
N2–Co1–N3: 90.61(19)
Other–M–Other N3–Pt1–O1: 84.4(3)O1–Cu1–O1': 180.0
N(dach)–M–Other N1–Pt1–N3: 96.1(4)N1–Cu1–O1: 93.9(3)
N2–Pt1–O1: 95.4(3)N1–Cu1–O1': 86.1(3)

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general workflow for these experiments is outlined below, followed by specific details for the cobalt(III) complex.

General Experimental Workflow

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for determining the structure of a metal complex using single-crystal X-ray diffraction.

Protocol for Tris(trans-1,2-diaminocyclohexane-κ²N,N′)cobalt(III) trichloride monohydrate[1]
  • Crystal Growth: Orange, rod-shaped single crystals were grown by slow evaporation from an aqueous solution.[1]

  • Data Collection: A suitable crystal was mounted on a Bruker APEXII diffractometer. The data was collected at 120 K using Mo Kα radiation (λ = 0.71073 Å). A total of 9897 reflections were collected.[1]

  • Structure Solution and Refinement: The structure was solved using direct methods with SHELXT and refined using SHELXL2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor was 0.0525.[1]

Structural Comparison and Insights

The coordination geometry of the metal ion is significantly influenced by its electronic configuration and the nature of the co-ligands.

  • Cobalt(III) Complex: The Co(III) ion, with a d⁶ electronic configuration, adopts a classic octahedral geometry, coordinated by six nitrogen atoms from three bidentate dach ligands. The cyclohexane (B81311) rings of the dach ligands are in a chair conformation.[1]

  • Platinum(II) Complex: The Pt(II) ion, with a d⁸ electronic configuration, exhibits a square planar geometry. It is coordinated by two nitrogen atoms from one dach ligand and one nitrogen and one oxygen atom from the N-methyliminodiacetato ligand.[2]

  • Copper(II) Complex: The Cu(II) ion, with a d⁹ electronic configuration, displays a distorted octahedral geometry due to the Jahn-Teller effect. It is coordinated by two nitrogen atoms and two oxygen atoms from the tetradentate N,N′-bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine ligand in the equatorial plane, with two perchlorate anions weakly interacting in the axial positions.

The conformation of the chelate rings formed by the dach ligand also varies depending on the coordination environment. In the octahedral cobalt complex, the five-membered Co-N-C-C-N rings adopt a gauche conformation. In the square planar platinum complex, the chelate ring is also puckered.

Logical Relationships in Crystal Structure Determination

The final crystal structure of a trans-1,2-diaminocyclohexane-derived metal complex is the result of a complex interplay of several factors. The diagram below illustrates these relationships.

logical_relationships Factors Influencing the Crystal Structure of dach Metal Complexes cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_conditions Crystallization Conditions metal_ion Metal Ion (e.g., Co, Pt, Cu) coordination_geometry Coordination Geometry (Octahedral, Square Planar, etc.) metal_ion->coordination_geometry oxidation_state Oxidation State oxidation_state->coordination_geometry coordination_number Preferred Coordination Number coordination_number->coordination_geometry dach_conformation dach Conformation (chair/twist-boat) dach_conformation->coordination_geometry coligands Co-ligands (e.g., N-Me-ida, ClO₄⁻) coligands->coordination_geometry solvent Solvent crystal_packing Crystal Packing & Intermolecular Interactions solvent->crystal_packing temperature Temperature temperature->crystal_packing counter_ion Counter Ion counter_ion->crystal_packing coordination_geometry->crystal_packing final_structure Final Crystal Structure crystal_packing->final_structure

References

(R,R)-DACH vs. (S,S)-DACH in Asymmetric Catalysis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the strategic selection of a chiral ligand is a critical determinant for achieving high enantioselectivity. Trans-1,2-diaminocyclohexane (DACH) stands out as a privileged chiral scaffold, widely employed in the synthesis of effective catalysts for a multitude of stereoselective transformations. The rigid C₂-symmetric backbone of its enantiomers, (R,R)-DACH and (S,S)-DACH, provides a well-defined chiral environment that facilitates excellent stereochemical control. This guide offers an objective comparison of the performance of catalysts derived from (R,R)-DACH and (S,S)-DACH in two cornerstone asymmetric reactions: the hydrogenation of prochiral ketones and the Michael addition to nitroalkenes. This document is designed to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Performance Comparison: Quantitative Data

The efficacy of (R,R)-DACH and (S,S)-DACH-based catalysts is best illustrated through a direct comparison of key performance indicators. The following tables summarize the yield, enantiomeric excess (ee%), and turnover number (TON) for these catalysts in selected, well-established asymmetric reactions.

Asymmetric Hydrogenation of Acetophenone (B1666503)

The asymmetric hydrogenation of acetophenone to produce chiral 1-phenylethanol (B42297) is a widely accepted benchmark for evaluating the performance of chiral catalysts. As expected, the use of (R,R)-DACH or (S,S)-DACH-derived ligands typically leads to the formation of the corresponding (R) or (S) enantiomer of the product, respectively.

Catalyst/Ligand SystemDACH EnantiomerYield (%)ee (%)Product ConfigurationTON
RuCl₂[(R)-BINAP][(R,R)-DACH](R,R)>9995(R)10,000
RuCl₂[(S)-BINAP][(S,S)-DACH](S,S)>9995(S)10,000
[RuCl(p-cymene)((R,R)-TsDACH)](R,R)9897(R)200
[RuCl(p-cymene)((S,S)-TsDACH)](S,S)9998(S)200
Asymmetric Michael Addition of Malonates to trans-β-Nitrostyrene

The conjugate addition of carbon nucleophiles to nitroalkenes is a powerful tool for the construction of complex molecules with high stereochemical fidelity. The resulting γ-nitro compounds are versatile intermediates in organic synthesis.

Catalyst/Ligand SystemDACH EnantiomerYield (%)ee (%)Product ConfigurationTON
Ni(OAc)₂/(R,R)-DACH-derived bis(oxazoline)(R,R)9295(R)100
Ni(OAc)₂/(S,S)-DACH-derived bis(oxazoline)(S,S)9496(S)100
Cu(OTf)₂/(R,R)-DACH-salen(R,R)8591(R)100
Cu(OTf)₂/(S,S)-DACH-salen(S,S)8892(S)100

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these procedures for their own applications.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-(R,R)-TsDACH Catalyst

This procedure is based on the highly efficient Noyori-type asymmetric hydrogenation.

Catalyst Precursor: [RuCl(p-cymene)((R,R)-TsDACH)] (TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane)

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDACH

  • Acetophenone

  • Anhydrous 2-propanol

  • Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Formation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDACH (6.5 mg, 0.02 mmol). Add 5 mL of anhydrous, degassed 2-propanol. Stir the mixture at 80°C for 1 hour to generate the catalyst precursor solution.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve acetophenone (120.1 mg, 1.0 mmol) in 5 mL of anhydrous 2-propanol.

  • Catalyst Addition: Transfer 0.1 mL of the prepared catalyst solution (containing 0.002 mmol of the Ru complex) to the acetophenone solution.

  • Base Addition: Add 0.04 mL of a 1 M solution of t-BuOK in 2-propanol (0.04 mmol).

  • Hydrogenation: Place the Schlenk flask into a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 10 atm.

  • Reaction: Stir the reaction mixture at 30°C for 12 hours.

  • Workup: After carefully releasing the hydrogen pressure, remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 10:1) to obtain 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene with a Ni-(S,S)-DACH Complex

This protocol outlines a general procedure for a nickel-catalyzed asymmetric Michael addition.

Catalyst System: A complex formed in situ from Ni(OAc)₂·4H₂O and a chiral ligand derived from (S,S)-DACH, such as a bis(oxazoline) ligand.

Materials:

  • Ni(OAc)₂·4H₂O

  • (S,S)-DACH-derived bis(oxazoline) ligand

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Anhydrous Tetrahydrofuran (THF)

  • Activated 4 Å Molecular Sieves

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Ni(OAc)₂·4H₂O (2.5 mg, 0.01 mmol), the (S,S)-DACH-derived bis(oxazoline) ligand (4.0 mg, 0.011 mmol), and 100 mg of activated 4 Å molecular sieves. Add 1.0 mL of anhydrous THF.

  • Complexation: Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral nickel complex.

  • Substrate Addition: Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol) to the reaction mixture.

  • Nucleophile Addition: Add diethyl malonate (320.3 mg, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching: Quench the reaction by adding 5 mL of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate from 20:1 to 10:1).

  • Analysis: Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for catalyst optimization and development. The following diagrams, generated using the Graphviz DOT language, illustrate the proposed catalytic cycles for the asymmetric hydrogenation and Michael addition reactions, highlighting the key intermediates and stereodetermining steps.

Asymmetric_Hydrogenation_Workflow cluster_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ru_precatalyst [RuCl(p-cymene)(DACH)] Active_RuH Active Ru-H Species Ru_precatalyst->Active_RuH H₂, Base Transition_State Diastereomeric Transition State Active_RuH->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Ru_alkoxide Ru-Alkoxide Intermediate Transition_State->Ru_alkoxide Hydride Transfer Ru_alkoxide->Active_RuH H₂ Chiral_Alcohol Chiral Alcohol Ru_alkoxide->Chiral_Alcohol Protonolysis Asymmetric_Michael_Addition_Workflow Catalyst_Complex [Ni(DACH-ligand)]²⁺ Transition_State Ternary Complex (Transition State) Catalyst_Complex->Transition_State Coordinates Enolate & Nitroalkene Enolate Malonate Enolate Enolate->Transition_State Nitroalkene Nitroalkene Nitroalkene->Transition_State Ni_Adduct Ni-Nitronate Intermediate Transition_State->Ni_Adduct C-C Bond Formation Michael_Adduct Michael Adduct Ni_Adduct->Michael_Adduct Protonation Michael_Adduct->Catalyst_Complex Product Release, Catalyst Regeneration

Safety Operating Guide

Safe Disposal of trans-1,2-Cyclohexanediamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of trans-1,2-Cyclohexanediamine, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on standard safety data sheets and are intended to offer clear, step-by-step guidance for handling and waste management.

Immediate Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).[2][3] In case of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[1][2][5] Seek immediate medical attention.[1][2][5]

  • Skin Contact: Take off immediately all contaminated clothing.[1][2][3] Rinse skin with water or shower for at least 15 minutes.[2][5] Seek immediate medical attention.[5] Wash contaminated clothing before reuse.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water.[1][2][3][4] Do NOT induce vomiting.[1][2][3][4][5] Seek immediate medical attention.[5]

Personal Protective Equipment (PPE) and Spill Management

A summary of required PPE and materials for spill containment is provided below.

CategoryItem
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.[1][3][4]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), and protective clothing.[1][3][4]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.[1][2]
Spill Containment Inert absorbent materials such as sand, silica (B1680970) gel, acid binder, or universal binder.[3][6]

Detailed Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[1][3][5]

Step 1: Waste Collection and Storage

  • Segregate Waste: Do not mix this compound waste with other waste streams.[1]

  • Use Original Containers: Whenever possible, store waste in its original container.[1] If not feasible, use a suitable, labeled, and tightly closed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6] The storage area should be secure and locked.[1][6]

Step 2: Handling Small Spills

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or universal binder).[3][6]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Place the container with the absorbed spill material into the designated hazardous waste accumulation area.

Step 3: Disposal of Unused Product and Contaminated Materials

  • Do Not Dispose in Drains: Never dispose of this compound down the drain or into the environment.[2][3]

  • Approved Waste Disposal Facility: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. The material should be sent to an approved waste disposal plant or industrial combustion facility.[1][2][4][7]

  • Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1][2] They should be decontaminated or disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Chemical to be Disposed: This compound D Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat A->D B Is it a small spill? C Is it unused product or contaminated debris? B->C No E Contain spill with inert absorbent material (e.g., sand, vermiculite) B->E Yes H Place unused product/debris in a labeled hazardous waste container C->H Yes D->B D->C F Collect absorbed material into a labeled hazardous waste container E->F G Decontaminate spill area F->G I Store waste container in a secure, designated area G->I H->I J Arrange for pickup by a licensed hazardous waste disposal service I->J K Dispose of at an approved waste disposal or incineration plant J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-1,2-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of trans-1,2-Cyclohexanediamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to prevent any direct contact.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield meeting EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves, a flame-retardant and impervious lab coat or apron, and closed-toe shoes.[4]Prevents skin contact which can lead to severe burns.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[1][5]Protects against inhalation of corrosive and potentially harmful vapors.

Glove Selection:

Table 2: Glove Material Suitability for Handling Corrosive Amines

Glove MaterialGeneral Resistance to AminesAdvantagesDisadvantages
Butyl Rubber Excellent High resistance to a wide range of corrosive chemicals.Can be less dexterous.
Neoprene Good Good resistance to acids, bases, and some solvents.Moderate resistance to some organic solvents.
Nitrile Rubber Good Good general chemical resistance and puncture resistance.[6]Not recommended for prolonged exposure to some strong oxidizing agents.[7]
PVC (Polyvinyl Chloride) Good Good resistance to acids, bases, and amines.[6]Poor resistance to most organic solvents.[6]
Natural Rubber (Latex) Poor to Fair Good for biological and water-based materials.Poor resistance to many chemicals, including organic solvents.[6]

Note: The thickness of the glove material directly impacts its chemical resistance; thicker gloves generally offer greater protection.[7] Always inspect gloves for any signs of degradation or punctures before use.[4] For prolonged or immersive handling, it is advisable to use thicker, reusable gloves and to consult the manufacturer's specific chemical resistance data.

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling:

    • Conduct all work with this compound in a well-ventilated chemical fume hood.[8]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use non-sparking tools to prevent ignition of flammable vapors.

    • Keep containers tightly closed when not in use.[1]

    • Always add amines to water slowly, never the other way around, to avoid a violent reaction.[9][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

    • Keep containers tightly sealed.

    • Store below eye level to minimize the risk of spills.[9][10]

Spill and Exposure Procedures

Immediate and correct response to a spill or exposure is critical.

Table 3: Emergency Procedures

IncidentProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15-30 minutes, holding eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious.[3] Seek immediate medical attention.

Spill Neutralization and Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[11]

  • Neutralize: Cautiously neutralize the spill by slowly adding a weak acid, such as citric acid.[12][13] Use pH paper to confirm that the spill has been neutralized to a pH of approximately 7.[12] Be aware that the neutralization reaction may generate heat.[13]

  • Absorb: Once neutralized, absorb the residue with an inert material.[14]

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution and water.[10]

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, properly labeled, and sealed container.

  • Solid Waste: Contaminated materials (e.g., absorbent pads, gloves, paper towels) should be placed in a sealed bag and then into a designated hazardous waste container.[15]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[1]

Safety Workflow

The following diagram illustrates the essential workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chem Work in Fume Hood prep_spill->handle_chem Proceed to Handling handle_storage Store Securely handle_chem->handle_storage collect_waste Collect Hazardous Waste handle_storage->collect_waste Generate Waste spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Protocol exposure->exposure_response spill_response->collect_waste dispose_waste Dispose via EHS exposure_response->dispose_waste Dispose Contaminated PPE collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.